molecular formula C26H42N7O20P3S B1247887 (3S)-Citramalyl-CoA

(3S)-Citramalyl-CoA

Cat. No.: B1247887
M. Wt: 897.6 g/mol
InChI Key: XYGOWHUIVNMEIA-XBVYHAPZSA-N
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Description

(3S)-citramalyl-CoA is the (3S)-diastereomer of citramalyl-CoA. It is functionally related to a L-citramalic acid. It is a conjugate acid of a this compound(5-).
This compound has been reported in Homo sapiens with data available.

Properties

Molecular Formula

C26H42N7O20P3S

Molecular Weight

897.6 g/mol

IUPAC Name

(2S)-4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-hydroxy-2-methyl-4-oxobutanoic acid

InChI

InChI=1S/C26H42N7O20P3S/c1-25(2,19(37)22(38)29-5-4-14(34)28-6-7-57-15(35)8-26(3,41)24(39)40)10-50-56(47,48)53-55(45,46)49-9-13-18(52-54(42,43)44)17(36)23(51-13)33-12-32-16-20(27)30-11-31-21(16)33/h11-13,17-19,23,36-37,41H,4-10H2,1-3H3,(H,28,34)(H,29,38)(H,39,40)(H,45,46)(H,47,48)(H2,27,30,31)(H2,42,43,44)/t13-,17-,18-,19+,23-,26+/m1/s1

InChI Key

XYGOWHUIVNMEIA-XBVYHAPZSA-N

Isomeric SMILES

C[C@](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)(C(=O)O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(C(=O)O)O)O

Origin of Product

United States

Foundational & Exploratory

(3S)-Citramalyl-CoA: A Comprehensive Technical Guide on its Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-Citramalyl-Coenzyme A is a pivotal intermediate in specialized metabolic pathways, most notably the ethylmalonyl-CoA pathway for acetyl-CoA assimilation and the catabolism of the immunomodulatory metabolite itaconate. Its discovery and characterization have been instrumental in elucidating novel carbon fixation routes and understanding the intricate connections between metabolism and cellular defense. This technical guide provides an in-depth exploration of the discovery and history of (3S)-Citramalyl-CoA, complete with detailed experimental protocols, quantitative data, and pathway visualizations to serve as a comprehensive resource for the scientific community.

Discovery and Historical Context

The journey to uncover this compound began with investigations into how organisms metabolize C5 dicarboxylic acids. A seminal study in 1964 by R.A. Cooper and H.L. Kornberg on the utilization of itaconate by Pseudomonas sp. laid the foundational groundwork.[1][2][3][4] Their work revealed the existence of an enzymatic activity that cleaved a Coenzyme A derivative of citramalate into pyruvate and acetyl-CoA. This enzyme was named citramalyl-CoA lyase.[1]

Subsequent research in the 1970s further characterized citramalate lyase and its subunits, solidifying the role of citramalyl-CoA as a key metabolic intermediate. However, the broader significance of this compound in central carbon metabolism became more apparent with the elucidation of the ethylmalonyl-CoA pathway. This pathway, identified as an alternative to the glyoxylate cycle for acetyl-CoA assimilation in bacteria like Rhodobacter sphaeroides, prominently features this compound.

More recently, the role of this compound has expanded into the realm of mammalian metabolism and immunology. It is now understood to be a critical intermediate in the degradation pathway of itaconate, a metabolite produced by macrophages during inflammation. The human mitochondrial enzyme Citramalyl-CoA Lyase (CLYBL) is responsible for its cleavage, and dysfunction of this enzyme has been linked to alterations in vitamin B12 metabolism.

Biochemical Significance and Metabolic Pathways

This compound is primarily involved in two major metabolic contexts:

  • The Ethylmalonyl-CoA Pathway: This pathway is a carbon fixation route that allows organisms to grow on two-carbon compounds like acetate. This compound is formed from the hydration of mesaconyl-CoA and is subsequently cleaved by this compound lyase to yield acetyl-CoA and pyruvate. The acetyl-CoA is regenerated for the pathway, while pyruvate can be used for biosynthesis.

  • Itaconate Degradation: In macrophages, itaconate is an antimicrobial and anti-inflammatory metabolite. To prevent its accumulation and to recycle its carbon, itaconate is converted to itaconyl-CoA, which is then hydrated to form this compound. CLYBL then cleaves this compound into acetyl-CoA and pyruvate, which can re-enter central metabolism.

The key enzymatic reaction involving this compound is its reversible cleavage, catalyzed by This compound lyase (EC 4.1.3.25) :

This compound ⇌ Acetyl-CoA + Pyruvate

This reaction is a critical node connecting C5 dicarboxylate metabolism with central carbon pathways.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes that metabolize this compound.

Table 1: Kinetic Parameters of Human Citramalyl-CoA Lyase (CLYBL)

SubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)Reference
This compound2414.15.9 x 105

Table 2: Specific Activities of Citramalyl-CoA Lyase in Different Organisms

OrganismConditionSpecific Activity (μmol min-1 mg-1)Reference
Chloroflexus aurantiacusAutotrophic growth0.013 (R-citramalyl-CoA lyase)
Pseudomonas sp.Itaconate-grownNot specified in snippets

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is adapted from methods used for the enzymatic synthesis of various acyl-CoA esters.

Principle: this compound can be synthesized from pyruvate and acetyl-CoA using a promiscuous (S)-malyl-CoA/β-methylmalyl-CoA/(S)-citramalyl-CoA lyase from Chloroflexus aurantiacus (CaMCLC) or from citramalate and a CoA donor like succinyl-CoA using a CoA transferase.

Materials:

  • (S)-malyl-CoA/β-methylmalyl-CoA/(S)-citramalyl-CoA lyase (CaMCLC), purified

  • Pyruvate

  • Acetyl-CoA

  • MOPS buffer (100 mM, pH 7.5)

  • MgCl2 (5 mM)

  • TCEP (1 mM)

  • Formic acid

  • HPLC system with a C18 column for purification

Procedure:

  • Prepare a 500 µL reaction mixture containing 100 mM MOPS (pH 7.5), 5 mM MgCl2, 1 mM TCEP, 50 mM pyruvate, and 10 mM acetyl-CoA.

  • Add 20 µg of purified CaMCLC enzyme to initiate the reaction.

  • Incubate the reaction mixture at 45°C for 20 minutes.

  • Quench the reaction by adding 5 µL of formic acid.

  • Purify the synthesized this compound from the reaction mixture using an HPLC system equipped with a C18 column.

  • Monitor the elution profile by absorbance at 260 nm and collect the fractions corresponding to this compound.

  • Confirm the identity of the product by mass spectrometry.

Assay of this compound Lyase Activity

This spectrophotometric assay couples the production of pyruvate to the oxidation of NADH by lactate dehydrogenase.

Principle: The pyruvate produced from the cleavage of this compound is reduced to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored to determine the enzyme activity.

Materials:

  • This compound (substrate)

  • Lactate dehydrogenase (LDH)

  • NADH

  • Triethanolamine buffer (100 mM, pH 7.6)

  • MgCl2

  • Enzyme sample (e.g., cell extract or purified CLYBL)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction cocktail in a cuvette containing 100 mM Triethanolamine buffer (pH 7.6), an appropriate concentration of MgCl2, and a saturating concentration of NADH and LDH.

  • Equilibrate the cuvette to the desired temperature (e.g., 25°C or 37°C).

  • Add the enzyme sample to the cuvette and mix.

  • Initiate the reaction by adding this compound.

  • Immediately monitor the decrease in absorbance at 340 nm for several minutes.

  • Calculate the rate of the reaction from the linear portion of the absorbance change, using the molar extinction coefficient of NADH (6220 M-1cm-1).

Visualizations

Signaling Pathways and Experimental Workflows

Ethylmalonyl_CoA_Pathway acetyl_coa1 2 Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa1->acetoacetyl_coa hydroxybutyryl_coa 3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa ethylmalonyl_coa Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa + CO2 methylsuccinyl_coa Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa mesaconyl_coa Mesaconyl-CoA methylsuccinyl_coa->mesaconyl_coa citramalyl_coa This compound mesaconyl_coa->citramalyl_coa acetyl_coa2 Acetyl-CoA citramalyl_coa->acetyl_coa2 pyruvate Pyruvate citramalyl_coa->pyruvate

Caption: The Ethylmalonyl-CoA Pathway for Acetyl-CoA Assimilation.

Itaconate_Degradation_Pathway itaconate Itaconate itaconyl_coa Itaconyl-CoA itaconate->itaconyl_coa CoA Transferase citramalyl_coa This compound itaconyl_coa->citramalyl_coa Hydratase acetyl_coa Acetyl-CoA citramalyl_coa->acetyl_coa CLYBL pyruvate Pyruvate citramalyl_coa->pyruvate CLYBL tca_cycle TCA Cycle acetyl_coa->tca_cycle pyruvate->tca_cycle

Caption: The Itaconate Degradation Pathway in Mammalian Cells.

Experimental_Workflow cluster_synthesis Enzymatic Synthesis cluster_assay Enzyme Assay pyruvate_acetylcoa Pyruvate + Acetyl-CoA incubation Incubation (45°C) pyruvate_acetylcoa->incubation camclc CaMCLC Enzyme camclc->incubation quench Quench Reaction incubation->quench hplc HPLC Purification quench->hplc citramalyl_coa_pure This compound (Pure) hplc->citramalyl_coa_pure start_reaction Add this compound citramalyl_coa_pure->start_reaction reaction_mix Reaction Mix (Buffer, MgCl2, NADH, LDH) reaction_mix->start_reaction enzyme_sample Enzyme Sample enzyme_sample->start_reaction spectrophotometer Monitor A340 start_reaction->spectrophotometer data_analysis Calculate Activity spectrophotometer->data_analysis

Caption: Experimental Workflow for Synthesis and Assay of this compound.

References

The Core of Cellular Metabolism: An In-depth Technical Guide to the (3S)-Citramalyl-CoA Metabolic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (3S)-Citramalyl-CoA metabolic pathway, a critical junction in cellular carbon metabolism, has garnered increasing attention for its diverse roles in health and disease. Centered around the activity of this compound lyase, this pathway is not a standalone route but rather a key intersection for several major metabolic networks, including the ethylmalonyl-CoA pathway, the methylaspartate cycle, and the 3-hydroxypropionate bi-cycle. Its involvement extends from bacterial carbon assimilation to human vitamin B12 metabolism and the detoxification of immunomodulatory metabolites. This technical guide provides a comprehensive overview of the this compound pathway, detailing its core enzymatic reactions, quantitative parameters, and its intricate involvement in broader metabolic contexts. Furthermore, it offers detailed experimental protocols for its study and visualizes key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

The Central Enzyme: this compound Lyase

The key enzymatic reaction of this pathway is the reversible cleavage of this compound into acetyl-CoA and pyruvate, catalyzed by this compound lyase (EC 4.1.3.25).[1][2] In humans, the mitochondrial enzyme Citrate Lyase Beta-Like (CLYBL) exhibits this activity.[3][4][5] This enzyme is crucial for the catabolism of itaconate, an antimicrobial and immunomodulatory metabolite, by converting itaconyl-CoA to citramalyl-CoA, which is then cleaved by CLYBL.

A loss-of-function polymorphism in the CLYBL gene has been associated with reduced levels of circulating vitamin B12, highlighting its importance in human metabolism. The accumulation of citramalyl-CoA and other upstream metabolites is thought to interfere with vitamin B12-dependent enzymes.

Quantitative Data

The following tables summarize the key quantitative data related to the enzymes of the this compound metabolic pathway, with a focus on human CLYBL.

Table 1: Kinetic Parameters of Human Mitochondrial CLYBL

SubstrateEnzyme ActivityKm (µM)kcat (s-1)Reference
This compound(S)-Citramalyl-CoA lyase2314.1
Glyoxylate (with Acetyl-CoA)Malate synthase36000.12 - 0.146
Acetyl-CoA (for malate synthase)Malate synthase57.3 - 740.12 - 0.146
Glyoxylate (with Propionyl-CoA)β-Methylmalate synthase12000.09 - 0.135
Propionyl-CoA (for β-methylmalate synthase)β-Methylmalate synthase28.7 - 230.09 - 0.135
Pyruvate (with Acetyl-CoA)Citramalate synthase-0.08

Table 2: Subcellular Localization and Expression of Human CLYBL

ParameterDescriptionReference
Subcellular LocalizationMitochondrion
Tissue ExpressionUbiquitously expressed, with highest levels in the liver, kidney, and brown adipose tissue.

Involvement in Broader Metabolic Pathways

The this compound pathway is a critical component of several larger metabolic networks across different organisms.

Ethylmalonyl-CoA Pathway

In many bacteria that lack isocitrate lyase, the ethylmalonyl-CoA pathway serves as an anaplerotic route to replenish tricarboxylic acid (TCA) cycle intermediates from acetyl-CoA. In this pathway, (S)-citramalyl-CoA lyase is not directly involved, but a related enzyme, malyl-CoA/(S)-citramalyl-CoA lyase, can be. The pathway is crucial for the assimilation of C2 compounds.

Methylaspartate Cycle

Found in some haloarchaea, the methylaspartate cycle is another anaplerotic pathway for acetate assimilation. This cycle converts acetyl-CoA to glyoxylate and propionyl-CoA. The subsequent condensation of glyoxylate with another acetyl-CoA molecule to form malate is a key step. While not directly featuring this compound, the cycle involves related CoA thioesters and highlights the diverse strategies for carbon metabolism.

3-Hydroxypropionate Bi-Cycle

In some autotrophic bacteria like Chloroflexus aurantiacus, the 3-hydroxypropionate bi-cycle is used for carbon dioxide fixation. This pathway involves the cleavage of (S)-citramalyl-CoA to acetyl-CoA and pyruvate, a reaction catalyzed by a promiscuous malyl-CoA/β-methylmalyl-CoA/(S)-citramalyl-CoA lyase.

Signaling and Regulation

The regulation of the this compound pathway is multifaceted, involving transcriptional, post-translational, and allosteric mechanisms.

  • Transcriptional Regulation: The expression of the human CLYBL gene is upregulated during adipogenesis, suggesting a role in lipid metabolism.

  • Post-Translational Modification: The stability of the CLYBL protein is regulated by acetylation. Specifically, acetylation at lysine residue K82 has been shown to suppress breast cancer progression by sustaining CLYBL stability. The acetyltransferase p300/CBP associated factor (PCAF) and the deacetylase histone deacetylase 3 (HDAC3) have been identified as regulators of CLYBL acetylation.

  • Metabolic Signaling: The pathway is indirectly influenced by the energy status of the cell through the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a master regulator of metabolism that senses the AMP/ATP ratio. By regulating the availability of acetyl-CoA, a product of the this compound cleavage, AMPK can indirectly impact the flux through this pathway.

Signaling_Pathway cluster_cellular_stimuli Cellular Stimuli cluster_signaling_molecules Signaling Molecules cluster_downstream_effects Downstream Effects Low Energy Status Low Energy Status AMPK AMPK Low Energy Status->AMPK activates Adipogenic Signals Adipogenic Signals CLYBL Gene Expression CLYBL Gene Expression Adipogenic Signals->CLYBL Gene Expression upregulates Oncogenic Signals Oncogenic Signals HDAC3 HDAC3 Oncogenic Signals->HDAC3 activates Acetyl-CoA Pool Acetyl-CoA Pool AMPK->Acetyl-CoA Pool regulates PCAF PCAF CLYBL Protein CLYBL Protein PCAF->CLYBL Protein acetylates (K82) HDAC3->CLYBL Protein deacetylates CLYBL Gene Expression->CLYBL Protein translates to CLYBL Acetylation CLYBL Acetylation CLYBL Protein->CLYBL Acetylation CLYBL Stability CLYBL Stability CLYBL Acetylation->CLYBL Stability increases Citramalyl-CoA Lyase Activity Citramalyl-CoA Lyase Activity CLYBL Stability->Citramalyl-CoA Lyase Activity sustains Acetyl-CoA Pool->Citramalyl-CoA Lyase Activity product inhibition

Caption: Simplified signaling network regulating CLYBL activity.

Experimental Protocols

Purification of Recombinant this compound Lyase (CLYBL)

This protocol describes the expression and purification of His-tagged human CLYBL from E. coli.

Materials:

  • E. coli BL21(DE3) cells transformed with a CLYBL expression plasmid

  • Terrific Broth (TB) medium with appropriate antibiotic (e.g., kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (20 mM Tris-HCl pH 8.0, 500 mM NaCl, 10% glycerol, 10 mM MgCl₂, 5 mM imidazole, 1 mM TCEP)

  • Benzonase nuclease and protease inhibitor cocktail

  • Cobalt-based affinity resin (e.g., TALON resin)

  • Size-exclusion chromatography (SEC) buffer (20 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 1 mM TCEP)

Procedure:

  • Grow transformed E. coli cells in TB medium at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression with 0.25 mM IPTG and incubate overnight at 15°C.

  • Harvest cells by centrifugation and resuspend the pellet in lysis buffer containing benzonase and protease inhibitors.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Apply the supernatant to a pre-equilibrated cobalt affinity column.

  • Wash the column with lysis buffer to remove unbound proteins.

  • Elute the His-tagged CLYBL protein with a linear gradient of imidazole (5-500 mM) in lysis buffer.

  • Pool the fractions containing the purified protein and concentrate using an appropriate centrifugal filter device.

  • Further purify the protein by size-exclusion chromatography using SEC buffer.

  • Assess the purity of the final protein preparation by SDS-PAGE.

Spectrophotometric Assay for this compound Lyase Activity

This continuous spectrophotometric assay measures the formation of pyruvate from the cleavage of this compound.

Materials:

  • Purified this compound lyase

  • This compound substrate

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Lactate dehydrogenase (LDH)

  • NADH

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, NADH, and an excess of LDH.

  • Add the this compound substrate to the reaction mixture.

  • Initiate the reaction by adding a known amount of purified this compound lyase.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ as pyruvate is reduced to lactate by LDH.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Cellular Extraction and Quantification of this compound by LC-MS/MS

This protocol outlines a general workflow for the extraction and quantification of this compound from cultured cells.

Materials:

  • Cultured cells

  • Cold methanol

  • Internal standard (e.g., ¹³C-labeled acyl-CoA)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Quenching and Extraction:

    • Rapidly aspirate the culture medium and wash the cells with ice-cold saline.

    • Immediately add cold methanol (-20°C) to the cells to quench metabolic activity and extract metabolites.

    • Scrape the cells and collect the cell lysate.

    • Add the internal standard to the lysate.

  • Sample Preparation:

    • Vortex the lysate vigorously and incubate on ice for 15 minutes.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water).

    • Inject the sample onto a C18 reversed-phase LC column.

    • Separate the metabolites using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify this compound and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the concentration of this compound in the original sample by comparing its peak area to that of the known concentration of the internal standard.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment Quenching Quenching Drug Treatment->Quenching Extraction with Cold Methanol Extraction with Cold Methanol Quenching->Extraction with Cold Methanol Centrifugation Centrifugation Extraction with Cold Methanol->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Sample Reconstitution Sample Reconstitution Supernatant Collection->Sample Reconstitution LC Separation LC Separation Sample Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Quantification Quantification Peak Integration->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis

References

role of (3S)-Citramalyl-CoA in pyruvate metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of (3S)-Citramalyl-CoA in Pyruvate Metabolism

Introduction

(3S)-Citramalyl-Coenzyme A is a pivotal intermediate in the carbon metabolism of various organisms, from bacteria to mammals. It occupies a unique position at the crossroads of several metabolic pathways, fundamentally linking the fates of pyruvate and acetyl-CoA. In pyruvate metabolism, this compound participates in a metabolic shunt that can either be catabolic, breaking down alternative carbon sources to yield central metabolites, or anabolic, contributing to biosynthetic pathways. This guide provides a detailed exploration of its synthesis, degradation, and the broader metabolic networks in which it operates, tailored for researchers, scientists, and professionals in drug development.

Core Metabolic Function: The Citramalyl-CoA Lyase Reaction

The primary role of this compound in relation to pyruvate metabolism is defined by the reversible reaction catalyzed by This compound lyase (EC 4.1.3.25).[1] This enzyme cleaves this compound into acetyl-CoA and pyruvate, directly feeding these essential molecules into central carbon metabolism.[2][3] Conversely, the synthesis of its precursor, citramalate, from acetyl-CoA and pyruvate by citramalate synthase (EC 2.3.1.182), establishes a pathway for its formation from the same key metabolic nodes.[4][5]

This synthesis and cleavage form a metabolic loop or shunt, the direction and net flux of which are determined by the specific metabolic context and the organism.

Citramalate_Shunt Core Role of this compound in Pyruvate Metabolism Pyruvate Pyruvate Citramalate (S)-Citramalate Pyruvate->Citramalate Synthase_label Citramalate Synthase (CimA) AcetylCoA Acetyl-CoA AcetylCoA->Citramalate CitramalylCoA This compound Citramalate->CitramalylCoA Transferase_label Citramalate CoA-transferase CitramalylCoA->Pyruvate CitramalylCoA->AcetylCoA Lyase_label Citramalyl-CoA Lyase (CLYBL)

Core this compound metabolic shunt.

Metabolic Pathways Involving this compound

This compound is an intermediate in several key metabolic pathways beyond its direct shunt with pyruvate and acetyl-CoA.

C5-Dicarboxylate Catabolism and Itaconate Detoxification

In mammals, the mitochondrial enzyme Citrate Lyase Beta-Like protein (CLYBL) functions as a citramalyl-CoA lyase. This enzyme is crucial for the C5-dicarboxylate catabolism pathway, which is required to detoxify itaconate, an immunomodulatory and antimicrobial metabolite. Itaconate is converted to itaconyl-CoA, then hydrated to this compound, which CLYBL subsequently cleaves into acetyl-CoA and pyruvate. A deficiency in CLYBL leads to the accumulation of citramalyl-CoA and is associated with reduced levels of circulating vitamin B12, as upstream metabolites can inhibit the B12-dependent enzyme methylmalonyl-CoA mutase.

Itaconate_Detoxification Itaconate Detoxification Pathway Itaconate Itaconate ItaconylCoA Itaconyl-CoA Itaconate->ItaconylCoA CoA Transferase CitramalylCoA This compound ItaconylCoA->CitramalylCoA Itaconyl-CoA Hydratase AcetylCoA Acetyl-CoA CitramalylCoA->AcetylCoA CLYBL Pyruvate Pyruvate CitramalylCoA->Pyruvate CLYBL TCA TCA Cycle AcetylCoA->TCA Pyruvate->TCA

Role in C5-dicarboxylate catabolism.
The Ethylmalonyl-CoA Pathway

In many bacteria that lack isocitrate lyase, the key enzyme of the glyoxylate cycle, the ethylmalonyl-CoA (EMC) pathway serves as an alternative for the assimilation of acetyl-CoA. This pathway converts two molecules of acetyl-CoA into one molecule of glyoxylate and one of succinyl-CoA. This compound is not a direct intermediate of the canonical EMC pathway. However, related pathways, such as the 3-hydroxypropionate bi-cycle in Chloroflexus aurantiacus, utilize a similar chemistry. In this cycle, glyoxylate (an end-product) is assimilated by combining with propionyl-CoA to eventually form β-methylmalyl-CoA, which is then cleaved. Some organisms use citramalyl-CoA lyase to cleave citramalyl-CoA into acetyl-CoA and pyruvate as a final assimilation product.

Isoleucine Biosynthesis

While the canonical pathway for isoleucine biosynthesis begins with threonine, some bacteria utilize an alternative "citramalate pathway". In this route, citramalate synthase catalyzes the condensation of acetyl-CoA and pyruvate to form (S)-citramalate. This intermediate is then converted through a series of reactions, analogous to the leucine biosynthesis pathway, to yield isoleucine. This pathway notably bypasses the typical feedback regulation seen with the enzyme threonine deaminase, allowing for the accumulation of isoleucine.

Quantitative Data

The kinetics of the enzymes involved and the metabolic flux through these pathways are critical for understanding the physiological role of this compound.

Table 1: Enzyme Kinetic Parameters for Human CLYBL
ActivitySubstrateKM (µM)kcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)Reference
Lyase This compound21 ± 30.08 ± 0.0023800
Synthase Pyruvate2400 ± 5000.00003 ± 0.0000030.0125
Synthase Acetyl-CoA15 ± 4--
Synthase Glyoxylate14 ± 20.146 ± 0.00310400
Synthase Propionyl-CoA29 ± 50.135 ± 0.0034700
Thioesterase Malyl-CoA---
Data compiled from studies on recombinant human CLYBL. The specificity constant (kcat/KM) for the citramalyl-CoA lyase activity is significantly higher than for the forward synthase activities, indicating its primary physiological role is cleavage.
Table 2: Citramalate Production in Metabolically Engineered E. coli
Strain BackgroundKey Genetic ModificationsFinal Titer (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
MG1655gltA, leuC, ackA deletions; cimA overexpression460.63-
MG1655gltA, leuC, ackA-pta, poxB deletions; cimA overexpression54.10.640.62
BW25113ldhA, pflB deletions; cimA3.7 expression82 ± 1.50.481.85
-Non-oxidative glycolysis pathway, acetate synthesis removal110.20.41.4
These studies highlight the potential to channel significant carbon flux from pyruvate and acetyl-CoA into the citramalate pathway through metabolic engineering.

Experimental Protocols

Spectrophotometric Assay for Citramalyl-CoA Lyase Activity

This method measures the cleavage of this compound by coupling the production of pyruvate to its reduction by lactate dehydrogenase (LDH), which oxidizes NADH. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

Methodology:

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8) containing:

    • 5 mM MgCl₂

    • 0.2 mM NADH

    • ~10 units of lactate dehydrogenase (LDH)

    • The enzyme sample (e.g., purified CLYBL or cell lysate).

  • Initiation: Start the reaction by adding the substrate, this compound, to a final concentration range of 0-300 µM.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer at a constant temperature (e.g., 37°C).

  • Calculation: The rate of NADH oxidation is proportional to the citramalyl-CoA lyase activity. The activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Lyase_Assay_Workflow Workflow for Spectrophotometric Lyase Assay A Prepare Reaction Mix (Buffer, MgCl₂, NADH, LDH) B Add Enzyme Sample (e.g., purified CLYBL) A->B C Initiate Reaction (Add this compound) B->C D Monitor Absorbance Decrease at 340 nm C->D E Calculate Activity (Rate of NADH oxidation) D->E

Experimental workflow for lyase activity.
Quantification of Acyl-CoA Esters by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a sensitive and specific method for quantifying CoA thioesters, including this compound, from biological samples.

Methodology:

  • Metabolite Extraction: Quench metabolic activity rapidly (e.g., with cold methanol). Extract metabolites from cells or tissues using a suitable solvent system (e.g., acetonitrile/methanol/water).

  • Chromatographic Separation: Separate the extracted acyl-CoA esters using reverse-phase HPLC (e.g., with a C18 column). A gradient of two mobile phases is typically used, such as:

    • Mobile Phase A: Aqueous buffer (e.g., ammonium acetate).

    • Mobile Phase B: Organic solvent (e.g., acetonitrile).

  • Mass Spectrometry Detection: Detect and quantify the eluting compounds using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.

  • Quantification: Quantify the concentration of this compound by comparing its peak area to that of a stable isotope-labeled internal standard and an external calibration curve.

Conclusion

This compound is a metabolite of significant versatility, acting as a key node in pyruvate metabolism. Its role is defined by the reversible cleavage to pyruvate and acetyl-CoA, a reaction that is central to itaconate detoxification in mammals and alternative carbon assimilation pathways in microbes. The high catalytic efficiency of citramalyl-CoA lyase underscores its primary function in catabolism, while the existence of citramalate synthase highlights a direct biosynthetic link from the core products of glycolysis. Understanding the regulation and flux through pathways involving this compound is critical for applications ranging from developing therapies for metabolic disorders linked to vitamin B12 deficiency to engineering microbial cell factories for the sustainable production of valuable chemicals.

References

function of (3S)-Citramalyl-CoA in C5-branched dibasic acid metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Function of (3S)-Citramalyl-CoA in C5-Branched Dibasic Acid Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(3S)-Citramalyl-Coenzyme A (this compound) is a critical intermediate in the metabolism of C5-branched dibasic acids, a class of molecules with increasing relevance in both biotechnology and human health. This guide provides a comprehensive overview of the function of this compound, focusing on its enzymatic processing and its central role in interconnecting various metabolic pathways. The key enzyme responsible for its cleavage, citramalyl-CoA lyase, breaks it down into acetyl-CoA and pyruvate, feeding these essential building blocks into central carbon metabolism. In humans, the mitochondrial enzyme Citrate Lyase Beta-Like (CLYBL) performs this function and is integral to the detoxification of itaconate, an immunomodulatory metabolite. Loss of CLYBL function leads to the accumulation of citramalyl-CoA and upstream metabolites, which can inhibit vitamin B12-dependent enzymes, providing a direct link between C5-dicarboxylate metabolism and vitamin B12 deficiency. This document details the core metabolic pathways, presents quantitative enzymatic data, outlines key experimental protocols for studying these processes, and discusses the implications for therapeutic development.

Introduction

C5-branched dibasic acids, such as itaconate and citramalate, are a class of metabolites that play significant roles in various biological processes, from microbial carbon assimilation to the human immune response.[1][2] The metabolism of these compounds converges on the formation of this compound, positioning it as a key node in cellular carbon management. The primary fate of this compound is its cleavage into acetyl-CoA and pyruvate, a reaction that allows organisms to utilize C5 compounds as a carbon source.[3][4] Understanding the function and regulation of this pathway is crucial, particularly in the context of human health, where the metabolite itaconate is produced by macrophages as an antimicrobial and immunomodulatory agent.[5] The detoxification of itaconate proceeds via this compound, and defects in this pathway are linked to metabolic disorders, specifically vitamin B12 deficiency. This guide will explore the core biochemistry of this compound, its physiological roles, and the methodologies used to investigate its function.

The Core Role of this compound in Metabolism

The central reaction involving this compound is its reversible cleavage into acetyl-CoA and pyruvate. This reaction is catalyzed by the enzyme this compound lyase (EC 4.1.3.25). This enzyme belongs to the family of oxo-acid-lyases, which specialize in cleaving carbon-carbon bonds.

The overall reaction is: This compound ⇌ Acetyl-CoA + Pyruvate

This reaction is a critical step in pathways that degrade C5-branched dicarboxylates, allowing the carbon skeletons to be funneled into central metabolic pathways like the TCA cycle and glycolysis.

The Itaconate Degradation Pathway

A prominent example of C5-branched dibasic acid metabolism is the degradation of itaconate. In host cells, itaconate is converted sequentially to itaconyl-CoA and then citramalyl-CoA. The final step, catalyzed by citramalyl-CoA lyase, completes the pathway, yielding metabolites that are readily assimilated.

Itaconate_Metabolism cluster_pathway Itaconate Catabolism Itaconate Itaconate Itaconyl_CoA Itaconyl-CoA Itaconate->Itaconyl_CoA Succinyl-CoA: itaconate CoA transferase Citramalyl_CoA This compound Itaconyl_CoA->Citramalyl_CoA Itaconyl-CoA hydratase Acetyl_CoA Acetyl-CoA Citramalyl_CoA->Acetyl_CoA Citramalyl-CoA Lyase (CLYBL) Pyruvate Pyruvate Citramalyl_CoA->Pyruvate Citramalyl-CoA Lyase (CLYBL) TCA_Cycle TCA Cycle & Glycolysis Acetyl_CoA->TCA_Cycle Pyruvate->TCA_Cycle

Caption: The metabolic pathway for itaconate degradation.

Broader Metabolic Context

Beyond itaconate degradation, this compound is an intermediate in other significant pathways:

  • 3-Hydroxypropionate Bi-Cycle: In photoautotrophic bacteria like Chloroflexus aurantiacus, this compound cleavage is the final step in a carbon fixation cycle that regenerates acetyl-CoA.

  • Glyoxylate Assimilation: Some bacteria utilize a pathway where glyoxylate and propionyl-CoA are condensed to form β-methylmalyl-CoA, which is eventually converted to citramalyl-CoA and cleaved.

  • Metabolism in Pseudomonas: Species like Pseudomonas aeruginosa possess gene clusters that enable the metabolism of itaconate and other C5-branched dicarboxylates, highlighting the pathway's importance in environmental bacteria.

The Human Citramalyl-CoA Lyase: CLYBL

In vertebrates, the mitochondrial enzyme Citrate Lyase Beta-Like (CLYBL) has been identified as the functional citramalyl-CoA lyase. Its primary recognized role is in the catabolism of itaconate.

CLYBL and Vitamin B12 Metabolism

A crucial discovery has been the link between CLYBL function and vitamin B12 (cobalamin) metabolism. Individuals with loss-of-function variants in the CLYBL gene exhibit reduced circulating levels of vitamin B12. The mechanism involves the accumulation of upstream metabolites, particularly itaconyl-CoA, when CLYBL is absent. Itaconyl-CoA acts as a potent inhibitor of the vitamin B12-dependent enzyme methylmalonyl-CoA mutase (MUT). Inhibition of MUT leads to the inactivation of the B12 cofactor (adenosylcobalamin) and disrupts mitochondrial metabolism.

CLYBL_B12_Link cluster_main CLYBL Function and B12 Interference cluster_pathway Normal Itaconate Flux cluster_inhibition CLYBL Deficiency Itaconyl_CoA Itaconyl-CoA Citramalyl_CoA This compound Itaconyl_CoA->Citramalyl_CoA CLYBL CLYBL Citramalyl_CoA->CLYBL Products Acetyl-CoA + Pyruvate CLYBL->Products Itaconyl_CoA_acc Itaconyl-CoA (Accumulates) MUT Methylmalonyl-CoA Mutase (MUT) Itaconyl_CoA_acc->MUT Inhibits B12 Vitamin B12 (AdoCbl) MUT->B12 Inactivates LCMS_Workflow Start Biological Sample (Tissue / Cells) Quench Metabolic Quenching (Liquid N2 / Cold Methanol) Start->Quench Extract Acyl-CoA Extraction (Cold Organic Solvent) Quench->Extract Centrifuge Centrifugation (Pellet Debris) Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing & Quantification LCMS->Data

References

enzymes interacting with (3S)-Citramalyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Enzymes Interacting with (3S)-Citramalyl-CoA

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(3S)-Citramalyl-Coenzyme A is a critical intermediate in specialized metabolic pathways across different domains of life. In humans, its metabolism is directly linked to the detoxification of itaconate and indirectly to vitamin B12 homeostasis. In bacteria, it is a key player in carbon fixation and assimilation pathways. The primary enzymes that catalyze the transformation of this compound are the Citramalyl-CoA lyases. This document provides a comprehensive overview of these enzymes, their metabolic contexts, quantitative characteristics, and the experimental protocols used for their study.

Core Enzyme Profile: Citramalyl-CoA Lyase

The enzyme responsible for the cleavage of this compound is This compound pyruvate-lyase , more commonly known as Citramalyl-CoA lyase (EC 4.1.3.25)[1][2]. This enzyme belongs to the family of oxo-acid-lyases and catalyzes the reversible cleavage of this compound into acetyl-CoA and pyruvate[1][3].

Human Mitochondrial Citramalyl-CoA Lyase (CLYBL)

In humans, this enzyme, designated CLYBL, is located in the mitochondrion[4]. Its primary recognized function is its role in the C5-dicarboxylate catabolism pathway, which is essential for detoxifying itaconate, a metabolite that can be poisonous to vitamin B12-dependent processes. An accumulation of itaconate can lead to the formation of itaconyl-CoA, which inhibits the B12-dependent enzyme methylmalonyl-CoA mutase. CLYBL mitigates this by participating in the conversion of itaconate-derived citramalyl-CoA into the central metabolites acetyl-CoA and pyruvate.

CLYBL is a promiscuous enzyme, exhibiting several catalytic activities in vitro:

  • This compound lyase activity : The canonical reaction.

  • (3S)-Malyl-CoA thioesterase activity : Hydrolyzes (S)-malyl-CoA to malate and CoA. Recent studies suggest CLYBL is significantly more efficient as a malyl-CoA thioesterase than as a citramalyl-CoA lyase.

  • Malate synthase and beta-methylmalate synthase activity : Catalyzes the condensation of glyoxylate with acetyl-CoA or propionyl-CoA, respectively.

  • Citramalate synthase activity : A very weak activity has also been reported.

Bacterial (S)-Citramalyl-CoA Lyases

In various bacteria, (S)-citramalyl-CoA lyases are integral components of central carbon metabolism.

  • Chloroflexus aurantiacus : This photoautotrophic bacterium utilizes a 3-Hydroxypropionate bi-cycle for CO2 fixation. In this pathway, a promiscuous L-malyl-CoA/β-methylmalyl-CoA lyase also functions as an (S)-citramalyl-CoA lyase, catalyzing its cleavage into acetyl-CoA and pyruvate as one of the final steps.

  • Methylobacterium extorquens : This methylotroph uses the ethylmalonyl-CoA pathway for the assimilation of C1 and C2 compounds. Malyl-CoA lyase in this pathway synthesizes acetyl-CoA and glyoxylate and can also cleave methylmalyl-CoA. This family of enzymes is known for its promiscuity, including activity on (S)-citramalyl-CoA.

  • Rhodobacter sphaeroides : This bacterium also uses the ethylmalonyl-CoA pathway for acetyl-CoA assimilation. The pathway involves a (3S)-malyl-CoA/β-methylmalyl-CoA lyase (Mcl1) and a (3S)-malyl-CoA thioesterase (Mcl2).

Quantitative Data Presentation

The kinetic and activity parameters for key are summarized below.

Table 1: Kinetic Parameters of Human Mitochondrial CLYBL

ActivitySubstrate(s)K_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Source
Citramalyl-CoA LyaseThis compound15 ± 20.032 ± 0.0012,100
Malyl-CoA Thioesterase(3S)-Malyl-CoA2.0 ± 0.21.1 ± 0.02550,000
Malate SynthaseGlyoxylate, Acetyl-CoAN/A0.146N/A
Beta-methylmalate SynthaseGlyoxylate, Propionyl-CoAN/A0.135N/A

Table 2: Specific Activities of Bacterial Malyl-CoA / Citramalyl-CoA Lyases

OrganismEnzymeActivitySubstrateSpecific Activity (µmol min⁻¹ mg⁻¹)ConditionsSource
Chloroflexus aurantiacusL-malyl-CoA lyase/β-methylmalyl-CoA lyaseS-Citramalyl-CoA Cleavage(S)-Citramalyl-CoA3155°C, Mg²⁺ dependent
Chloroflexus aurantiacusL-malyl-CoA lyase/β-methylmalyl-CoA lyaseL-Malyl-CoA CleavageL-Malyl-CoA4.155°C, Mg²⁺ dependent
Rhodobacter sphaeroidesCrotonyl-CoA carboxylase/reductaseNADPH OxidationCrotonyl-CoA, CO₂~0.130°C
Methylobacterium extorquensCrotonyl-CoA carboxylase/reductaseNADPH OxidationCrotonyl-CoA, CO₂0.8N/A

Metabolic Pathways and Logical Relationships

The interaction between enzymes and this compound is central to several key metabolic pathways.

Human C5-Dicarboxylate Catabolism

This pathway is crucial for detoxifying itaconate. Itaconate is activated to itaconyl-CoA, which is then hydrated to form this compound. CLYBL then cleaves this intermediate into harmless, metabolically useful products.

C5_Dicarboxylate_Catabolism Itaconate Itaconate ItaconylCoA Itaconyl-CoA Itaconate->ItaconylCoA CoA Transferase CitramalylCoA This compound ItaconylCoA->CitramalylCoA Hydratase CLYBL CLYBL CitramalylCoA->CLYBL AcetylCoA Acetyl-CoA Pyruvate Pyruvate CLYBL->AcetylCoA CLYBL->Pyruvate

Caption: Human C5-dicarboxylate (itaconate) detoxification pathway.

Bacterial 3-Hydroxypropionate Bi-Cycle

This carbon fixation cycle in Chloroflexus aurantiacus involves two interconnected cycles. The cleavage of this compound is a terminal step, regenerating acetyl-CoA and producing pyruvate for biosynthesis.

HP_Bicycle cluster_cycle2 Second Cycle Glyoxylate Glyoxylate MethylmalylCoA β-Methylmalyl-CoA Glyoxylate->MethylmalylCoA PropionylCoA Propionyl-CoA PropionylCoA->MethylmalylCoA Citramalate Citramalate MethylmalylCoA->Citramalate CitramalylCoA This compound Citramalate->CitramalylCoA CoA Transferase Mcl Mcl CitramalylCoA->Mcl AcetylCoA Acetyl-CoA (regenerated) Mcl->AcetylCoA Pyruvate Pyruvate (to biosynthesis) Mcl->Pyruvate Protein_Production_Workflow Start Identify Target Gene (e.g., CLYBL) Cloning Amplify Gene via PCR & Clone into Expression Vector (e.g., pET) Start->Cloning Transformation Transform Vector into Expression Host (e.g., E. coli BL21) Cloning->Transformation Expression Induce Protein Expression (e.g., with IPTG) Transformation->Expression Lysis Cell Harvest & Lysis Expression->Lysis Purification Purify Protein via Chromatography (e.g., Ni-NTA Affinity, Size Exclusion) Lysis->Purification Verification Verify Purity & Concentration (SDS-PAGE, Bradford Assay) Purification->Verification End Pure Enzyme for Assays Verification->End Coupled_Assay cluster_reactions Reaction Steps Reactants This compound NADH (Abs @ 340nm) Products Acetyl-CoA Pyruvate Reactants->Products Lyase Reaction FinalProducts Lactate NAD+ (No Abs @ 340nm) Products->FinalProducts LDH Reaction Enzymes Citramalyl-CoA Lyase CouplingEnzyme Lactate Dehydrogenase

References

The Biosynthesis of (3S)-Citramalyl-CoA in Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-Citramalyl-CoA is a key metabolic intermediate in several microbial pathways, playing a crucial role in carbon assimilation and the biosynthesis of valuable chemicals. Understanding the enzymatic synthesis of this chiral molecule is paramount for applications in metabolic engineering, synthetic biology, and the development of novel therapeutics. This technical guide provides an in-depth overview of the core biosynthetic pathways, the enzymes involved, their kinetic properties, and detailed experimental protocols for their study.

Core Biosynthetic Pathway

The primary route for the formation and cleavage of this compound in microorganisms involves the reversible reaction catalyzed by This compound lyase (EC 4.1.3.25). This enzyme facilitates the cleavage of this compound into two key metabolic building blocks: acetyl-CoA and pyruvate.[1][2] The systematic name for this enzyme is this compound pyruvate-lyase (acetyl-CoA-forming).[1][2]

This reaction is a critical step in pathways such as the 3-hydroxypropionate cycle for autotrophic CO2 fixation in bacteria like Chloroflexus aurantiacus.[3] In this cycle, this compound cleavage regenerates acetyl-CoA and produces pyruvate, which serves as a precursor for various biosynthetic processes.

The biosynthesis of the precursor, (3S)-citramalate, can occur through different routes. In some microorganisms, it is part of the isoleucine biosynthesis pathway, where citramalate synthase catalyzes the condensation of acetyl-CoA and pyruvate.

Key Enzymes and Their Quantitative Data

The central enzyme in the direct metabolism of this compound is citramalyl-CoA lyase. However, related enzymes acting on stereoisomers or similar substrates are also crucial for a comprehensive understanding. The following table summarizes key quantitative data for these enzymes from various microbial sources.

EnzymeMicroorganismSubstrateKmVmax / Specific Activitykcatkcat/KM (M-1s-1)ConditionsReference
(R)-Citramalyl-CoA lyaseChloroflexus aurantiacus(R)-Citramalyl-CoALow apparent Km1.52 µmol min-1 mg-1--55°C, pH 7.0
(S)-Citramalyl-CoA lyase (activity of L-Malyl-CoA lyase/β-methylmalyl-CoA lyase)Chloroflexus aurantiacus(S)-Citramalyl-CoA-31 µmol min-1 mg-1--55°C
L-Malyl-CoA lyaseRhodobacter capsulatusL-Malyl-CoA15 µM---30°C
L-Malyl-CoA lyaseRhodobacter capsulatusAcetyl-CoA0.14 mM37 U mg-1--30°C
L-Malyl-CoA lyaseRhodobacter capsulatusGlyoxylate1.2 mM37 U mg-1--30°C
Human CLYBLHomo sapiens (recombinant)Citramalyl-CoA0.022 mM-1.6 s-1>1000-fold higher than synthase activity-
Malyl-CoA lyasePseudomonas AM14-malyl-CoA6.6 x 10-5 M---pH 7.8
Malyl-CoA lyasePseudomonas AM1Acetyl-CoA1.5 x 10-5 M---pH 7.8
Malyl-CoA lyasePseudomonas AM1Glyoxylate1.7 x 10-3 M---pH 7.8

Experimental Protocols

Enzymatic Synthesis of (R)- and (S)-Citramalyl-CoA

This protocol is adapted from the method used for studying the enzymes from Chloroflexus aurantiacus.

Materials:

  • 200 mM morpholinopropanesulfonic acid (MOPS)-KOH buffer, pH 6.5

  • 1 M R-citramalate or S-citramalate stock solution

  • 100 mM succinyl-CoA stock solution

  • Recombinant succinyl-CoA:(R)-citramalate CoA transferase or succinyl-CoA:L-malate CoA transferase (for S-citramalyl-CoA)

  • HCl for pH adjustment

  • Centrifuge

Procedure:

  • Prepare a 1 ml reaction mixture containing:

    • 200 µl of 1 M MOPS-KOH buffer (pH 6.5)

    • 100 µl of 1 M R- or S-citramalate

    • 100 µl of 100 mM succinyl-CoA

    • Sufficient amount of the respective CoA transferase (e.g., 1 µmol/min for R-citramalyl-CoA synthesis)

    • Nuclease-free water to a final volume of 1 ml.

  • Incubate the reaction mixture at 55°C for 10 minutes.

  • Stop the reaction by adjusting the pH to 2 with HCl.

  • Remove the precipitated protein by centrifugation.

  • The supernatant containing the synthesized citramalyl-CoA can be used for subsequent enzyme assays or purified further if necessary.

Spectrophotometric Assay for Citramalyl-CoA Lyase Activity

This protocol describes a continuous spectrophotometric assay to measure the cleavage of citramalyl-CoA.

Materials:

  • 200 mM MOPS-KOH buffer, pH 7.0

  • 100 mM MnCl2 stock solution

  • 100 mM Dithioerythritol (DTE) stock solution

  • 100 mM Phenylhydrazinium chloride stock solution

  • (R)- or (S)-Citramalyl-CoA solution (synthesized as described above)

  • Purified citramalyl-CoA lyase enzyme solution

  • Spectrophotometer capable of measuring absorbance at 324 nm

Procedure:

  • Prepare a 0.5 ml assay mixture in a cuvette containing:

    • 100 µl of 1 M MOPS-KOH buffer (pH 7.0)

    • 20 µl of 100 mM MnCl2

    • 20 µl of 100 mM DTE

    • 17.5 µl of 100 mM phenylhydrazinium chloride

    • Varying concentrations of R-citramalyl-CoA (e.g., 0.01 to 0.2 mM for Km determination)

    • Nuclease-free water to a final volume of 0.5 ml before adding the enzyme.

  • Incubate the mixture at the desired temperature (e.g., 55°C for the enzyme from C. aurantiacus).

  • Initiate the reaction by adding a known amount of the purified enzyme solution.

  • Monitor the formation of the pyruvate-phenylhydrazone complex by measuring the increase in absorbance at 324 nm. The molar extinction coefficient (ε324) for pyruvate-phenylhydrazone is 10,400 M-1cm-1.

  • Calculate the enzyme activity based on the rate of change in absorbance.

Purification of Recombinant R-Citramalyl-CoA Lyase from E. coli

This is a general workflow for the purification of a heterologously expressed citramalyl-CoA lyase.

Procedure:

  • Expression: Transform E. coli with a plasmid containing the gene for R-citramalyl-CoA lyase under an inducible promoter. Grow the cells and induce protein expression.

  • Cell Lysis: Harvest the cells and lyse them using methods such as sonication or French press.

  • Heat Precipitation: If the enzyme is thermostable (as is the case for the enzyme from C. aurantiacus), heat the cell extract (e.g., 10 min at 65°C, followed by 10 min at 75°C) to denature and precipitate a significant portion of the host proteins.

  • Centrifugation: Remove the precipitated proteins by centrifugation.

  • Chromatography: Purify the enzyme from the supernatant using a series of chromatography steps, which may include:

    • Ammonium sulfate precipitation: To further concentrate the protein and remove some impurities.

    • Size-exclusion chromatography: To separate proteins based on their size.

    • Ion-exchange chromatography (e.g., MonoQ): To separate proteins based on their charge.

  • Purity Analysis: Assess the purity of the enzyme at each step using SDS-PAGE.

Visualizations

Biosynthetic Pathway of this compound

Biosynthesis_of_3S_Citramalyl_CoA Pyruvate Pyruvate Citramalate (3S)-Citramalate Pyruvate->Citramalate Citramalate synthase AcetylCoA Acetyl-CoA AcetylCoA->Citramalate CitramalylCoA This compound Citramalate->CitramalylCoA Succinyl-CoA: (S)-citramalate CoA transferase Products Acetyl-CoA + Pyruvate CitramalylCoA->Products This compound lyase Succinate Succinate CitramalylCoA->Succinate SuccinylCoA Succinyl-CoA SuccinylCoA->CitramalylCoA

Caption: Biosynthesis and cleavage of this compound.

Experimental Workflow for Enzyme Activity Assay

Enzyme_Assay_Workflow Start Start: Prepare Assay Mixture Components Buffer (MOPS) MnCl2 DTE Phenylhydrazinium chloride This compound Start->Components Incubate Incubate at Optimal Temperature Components->Incubate AddEnzyme Add Purified Enzyme Incubate->AddEnzyme Monitor Monitor Absorbance at 324 nm AddEnzyme->Monitor Calculate Calculate Activity Monitor->Calculate

Caption: Workflow for the spectrophotometric assay of this compound lyase.

Regulation of Biosynthesis

The biosynthesis of this compound and the activity of the related enzymes are often tightly regulated in microorganisms. In autotrophic organisms like Chloroflexus aurantiacus, the expression of both S- and R-citramalyl-CoA lyases is significantly upregulated during autotrophic growth, indicating a transcriptional control mechanism responsive to the carbon source. This ensures that the pathway is active when CO2 fixation is required. The regulation is crucial for directing the carbon flux towards the production of essential precursors for biosynthesis.

Further research is needed to elucidate the specific transcription factors and signaling molecules involved in the regulation of the genes encoding these enzymes. Understanding these regulatory networks is essential for the rational design of microbial cell factories for the production of chemicals derived from the citramalate pathway.

References

(3S)-Citramalyl-CoA: An In-Depth Technical Guide on its Natural Occurrence, Metabolism, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(3S)-Citramalyl-Coenzyme A ((3S)-Citramalyl-CoA) is a pivotal intermediate in specialized metabolic pathways across various domains of life, from bacteria and archaea to humans. Its involvement in carbon assimilation, acetate metabolism, and detoxification pathways underscores its significance in cellular biochemistry. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its biosynthetic and catabolic routes, associated enzymatic activities, and methodologies for its quantification and characterization.

Natural Occurrence and Metabolic Significance

This compound is not a ubiquitous metabolite but rather a key player in specific metabolic contexts. Its presence has been confirmed in several important pathways:

  • The Methylaspartate Cycle: This anaplerotic pathway, primarily found in haloarchaea, enables the assimilation of acetate. In this cycle, this compound is cleaved by citramalyl-CoA lyase to yield acetyl-CoA and pyruvate. This cycle is an alternative to the glyoxylate cycle for growth on C2 compounds.[1][2][3]

  • The 3-Hydroxypropionate Bi-Cycle: Utilized by some autotrophic bacteria, such as the green nonsulfur bacterium Chloroflexus aurantiacus, for carbon dioxide fixation. In the glyoxylate assimilation part of this bi-cycle, this compound is a key intermediate that is cleaved to form acetyl-CoA, which is regenerated for the cycle, and pyruvate, which serves as a precursor for biosynthesis.[4][5]

  • C5-Branched Dibasic Acid Metabolism and Itaconate Detoxification: In humans, this compound is an intermediate in the mitochondrial catabolism of itaconate, an immunomodulatory and antimicrobial metabolite. The mitochondrial enzyme Citramalyl-CoA Lyase (CLYBL) catalyzes the cleavage of this compound to acetyl-CoA and pyruvate. This pathway is crucial for detoxifying itaconate and is linked to vitamin B12 metabolism.

Biosynthesis and Catabolism

The synthesis and degradation of this compound are primarily governed by the reversible action of the enzyme This compound lyase (EC 4.1.3.25).

Biosynthesis (Reverse Reaction):

Acetyl-CoA + Pyruvate ⇌ this compound

Catabolism (Forward Reaction):

This compound ⇌ Acetyl-CoA + Pyruvate

In the context of the 3-hydroxypropionate bi-cycle, the formation of the precursor, (S)-citramalate, involves the hydration of mesaconyl-CoA. Subsequently, (S)-citramalate is activated to this compound.

In human itaconate metabolism, itaconate is first activated to itaconyl-CoA, which is then hydrated to form this compound. The human mitochondrial protein CLYBL possesses (S)-citramalyl-CoA lyase activity.

Quantitative Data

The intracellular concentration of this compound is generally low and can be influenced by the metabolic state of the cell and the activity of related pathways. Quantitative data is scarce, but studies on cells lacking the CLYBL enzyme have provided valuable insights.

Cell Type/OrganismConditionThis compound ConcentrationMethodReference
Brown Adipocytes (Mouse)CLYBL Knockout~150 pmol/mg proteinLC-HRMS
Brown Adipocytes (Mouse)ControlNot detectedLC-HRMS

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol is a composite based on methodologies described for the analysis of short-chain acyl-CoAs.

Objective: To quantify the intracellular concentration of this compound in biological samples.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Internal Standard (e.g., [¹³C₃]-malonyl-CoA or other appropriate labeled acyl-CoA)

  • Extraction Solution: Acetonitrile/Methanol/Water (2:2:1, v/v/v) with 5-sulfosalicylic acid (SSA)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • Homogenize frozen tissue or cell pellets in the ice-cold extraction solution containing the internal standard.

    • Incubate on ice for 15 minutes to allow for protein precipitation.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes.

    • Collect the supernatant for analysis.

  • LC Separation:

    • Column: Acquity HSS T3 column (150 × 2.1 mm i.d., 1.8 µm) or equivalent.

    • Mobile Phase A: 5 mM ammonium acetate in water, pH 8.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a defined period to achieve separation of acyl-CoAs. For example, starting at 5% B, increasing to 21% over 10 minutes, then to 100% over 5 minutes.

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 30°C.

  • MS/MS Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound. The precursor ion ([M+H]⁺) for citramalyl-CoA is m/z 898.1497. A characteristic product ion would be selected for quantification.

    • Optimize MS parameters (e.g., spray voltage, capillary temperature, collision energy) for maximum sensitivity.

  • Quantification:

    • Generate a standard curve using a commercially available or synthesized this compound standard.

    • Calculate the concentration of this compound in the sample by comparing its peak area ratio to the internal standard against the standard curve.

Citramalyl-CoA Lyase Activity Assay

This spectrophotometric assay couples the production of pyruvate from the cleavage of this compound to the oxidation of NADH by lactate dehydrogenase (LDH).

Objective: To determine the enzymatic activity of citramalyl-CoA lyase.

Materials:

  • Purified citramalyl-CoA lyase or cell/tissue extract containing the enzyme

  • This compound (substrate)

  • NADH

  • Lactate Dehydrogenase (LDH)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing MgCl₂)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture: Prepare a reaction mixture in a cuvette containing the reaction buffer, NADH, LDH, and the enzyme sample.

  • Initiate Reaction: Start the reaction by adding this compound to the cuvette.

  • Monitor Absorbance: Immediately monitor the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADH to NAD⁺, which is stoichiometric to the amount of pyruvate produced.

  • Calculate Activity: The rate of the reaction (enzyme activity) can be calculated from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Signaling Pathways and Experimental Workflows

The Methylaspartate Cycle

This cycle is an anaplerotic pathway for acetate assimilation in some microorganisms.

Methylaspartate_Cycle acetyl_coa Acetyl-CoA citramalyl_coa This compound acetyl_coa->citramalyl_coa Pyruvate pyruvate Pyruvate citramalyl_coa->acetyl_coa Citramalyl-CoA lyase citramalyl_coa->pyruvate Citramalyl-CoA lyase mesaconyl_coa Mesaconyl-CoA beta_methylmalyl_coa β-Methylmalyl-CoA mesaconyl_coa->beta_methylmalyl_coa glyoxylate Glyoxylate beta_methylmalyl_coa->glyoxylate propionyl_coa Propionyl-CoA beta_methylmalyl_coa->propionyl_coa succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa Carboxylation oxaloacetate Oxaloacetate succinyl_coa->oxaloacetate TCA Cycle Reactions citrate Citrate oxaloacetate->citrate Acetyl-CoA isocitrate Isocitrate citrate->isocitrate alpha_ketoglutarate α-Ketoglutarate isocitrate->alpha_ketoglutarate glutamate Glutamate alpha_ketoglutarate->glutamate methylaspartate Methylaspartate glutamate->methylaspartate mesaconate Mesaconate methylaspartate->mesaconate mesaconate->mesaconyl_coa

Caption: The Methylaspartate Cycle for acetate assimilation.

The 3-Hydroxypropionate Bi-Cycle (Glyoxylate Assimilation Portion)

This pathway is involved in autotrophic CO₂ fixation in some bacteria.

Three_Hydroxypropionate_BiCycle glyoxylate Glyoxylate beta_methylmalyl_coa β-Methylmalyl-CoA glyoxylate->beta_methylmalyl_coa Propionyl-CoA propionyl_coa Propionyl-CoA mesaconyl_coa Mesaconyl-CoA beta_methylmalyl_coa->mesaconyl_coa Dehydration citramalate (S)-Citramalate mesaconyl_coa->citramalate Hydration citramalyl_coa This compound citramalate->citramalyl_coa CoA Transferase acetyl_coa Acetyl-CoA (regenerated) citramalyl_coa->acetyl_coa Citramalyl-CoA lyase pyruvate Pyruvate (for biosynthesis) citramalyl_coa->pyruvate Citramalyl-CoA lyase

Caption: Glyoxylate assimilation in the 3-Hydroxypropionate Bi-Cycle.

Human Itaconate Catabolism

This mitochondrial pathway detoxifies itaconate and involves this compound.

Itaconate_Catabolism itaconate Itaconate itaconyl_coa Itaconyl-CoA itaconate->itaconyl_coa Succinyl-CoA Synthetase citramalyl_coa This compound itaconyl_coa->citramalyl_coa Enoyl-CoA Hydratase acetyl_coa Acetyl-CoA citramalyl_coa->acetyl_coa CLYBL pyruvate Pyruvate citramalyl_coa->pyruvate CLYBL

Caption: Mitochondrial pathway for itaconate catabolism in humans.

Experimental Workflow for this compound Quantification

A logical workflow for the analysis of this compound in a research setting.

Experimental_Workflow sample Biological Sample (Cells or Tissue) extraction Acyl-CoA Extraction (Acetonitrile/Methanol/Water + ISTD) sample->extraction centrifugation Centrifugation to Remove Precipitate extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant lcms LC-MS/MS Analysis (C18 column, MRM mode) supernatant->lcms data_analysis Data Analysis (Quantification against Standard Curve) lcms->data_analysis results Intracellular this compound Concentration data_analysis->results

References

Methodological & Application

Application Notes and Protocols for the In Vitro Synthesis of (3S)-Citramalyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the in vitro synthesis of (3S)-Citramalyl-CoA, a key intermediate in various metabolic pathways. The following sections outline both enzymatic and chemo-enzymatic approaches, offering comprehensive protocols, data presentation, and visual diagrams to guide researchers in their experimental design.

Introduction

This compound is a crucial metabolite in the C5-dicarboxylate catabolism pathway and is involved in the detoxification of itaconate.[1][2][3][4] Its synthesis is essential for studying the kinetics and inhibition of enzymes such as citramalyl-CoA lyase, and for investigating its role in metabolic regulation, including its connection to vitamin B12 metabolism.[5] The methods described herein provide robust strategies for producing this important molecule for research and drug development purposes.

Section 1: Enzymatic Synthesis of this compound

The primary and most specific method for synthesizing this compound in vitro is through enzymatic catalysis. This approach offers high stereospecificity, yielding the desired (3S) isomer. The key enzyme in this process is Citramalyl-CoA lyase (EC 4.1.3.25), which catalyzes the reversible reaction between this compound and acetyl-CoA plus pyruvate. By manipulating reaction conditions, the equilibrium can be shifted towards synthesis. Alternatively, a CoA transferase can be employed.

Synthesis using Citramalyl-CoA Lyase (Reverse Reaction)

This method leverages the reversibility of the citramalyl-CoA lyase reaction. The synthesis involves the condensation of acetyl-CoA and pyruvate.

Signaling Pathway for Enzymatic Synthesis

Enzymatic_Synthesis cluster_reactants Reactants cluster_enzyme Enzyme cluster_product Product AcetylCoA Acetyl-CoA CCL Citramalyl-CoA Lyase (EC 4.1.3.25) AcetylCoA->CCL Pyruvate Pyruvate Pyruvate->CCL CitramalylCoA This compound CCL->CitramalylCoA Condensation

Caption: Enzymatic synthesis of this compound.

Synthesis using CoA Transferase

An alternative enzymatic approach involves the use of a CoA transferase to transfer the CoA moiety from a donor molecule, such as succinyl-CoA, to S-citramalate.

Experimental Workflow for CoA Transferase Method

CoA_Transferase_Workflow Start Start: Prepare Reaction Mixture Incubate Incubate at Optimal Temperature (e.g., 55°C) Start->Incubate Enzyme Addition Stop Stop Reaction (e.g., Acidification) Incubate->Stop Purify Purify this compound (e.g., HPLC) Stop->Purify Analyze Analyze Product (e.g., Mass Spectrometry) Purify->Analyze End End Analyze->End

Caption: General workflow for enzymatic synthesis.

Experimental Protocols

Protocol 1: Synthesis using Succinyl-CoA:L-malate CoA Transferase

This protocol is adapted from the enzymatic synthesis of R- and S-citramalyl-CoA as described for related compounds.

Materials:

  • S-citramalate

  • Succinyl-CoA

  • Succinyl-CoA:L-malate CoA transferase (purified)

  • Morpholinopropanesulfonic acid (MOPS)-KOH buffer (200 mM, pH 6.5)

  • Incubator or water bath at 55°C

  • Quenching solution (e.g., perchloric acid or formic acid)

  • HPLC system for purification and analysis

Procedure:

  • Prepare a 1 mL reaction mixture containing:

    • 200 mM MOPS-KOH buffer (pH 6.5)

    • 100 mM S-citramalate

    • 10 mM succinyl-CoA

  • Equilibrate the reaction mixture at 55°C for 5 minutes.

  • Initiate the reaction by adding a sufficient amount of purified succinyl-CoA:L-malate CoA transferase (e.g., 0.75 µmol/min).

  • Incubate the reaction at 55°C for a predetermined time (e.g., 1-2 hours), monitoring the reaction progress if possible.

  • Stop the reaction by adding a quenching solution (e.g., bringing the final concentration of formic acid to 5%).

  • Centrifuge the mixture to pellet the precipitated protein.

  • Purify this compound from the supernatant using reverse-phase HPLC.

  • Verify the product identity and purity using mass spectrometry.

Table 1: Reaction Components for Enzymatic Synthesis via CoA Transferase

ComponentFinal Concentration
MOPS-KOH buffer (pH 6.5)200 mM
S-citramalate100 mM
Succinyl-CoA10 mM
Succinyl-CoA:L-malate CoA transferase0.75 µmol/min
Incubation Temperature 55°C

Protocol 2: Expression and Purification of Recombinant Citramalyl-CoA Lyase

This protocol is based on methods described for the expression of Chloroflexus aurantiacus R-citramalyl-CoA lyase in E. coli. A similar approach can be used for (3S)-specific lyases.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the gene for this compound lyase

  • LB medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Wash buffer (lysis buffer with 20 mM imidazole)

  • Elution buffer (lysis buffer with 250 mM imidazole)

Procedure:

  • Transform the expression vector into the E. coli expression strain.

  • Inoculate a starter culture and grow overnight.

  • Inoculate a larger volume of LB medium with the starter culture and grow to an OD600 of 0.6-0.8.

  • Induce protein expression with IPTG (e.g., 0.5 mM) and incubate for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the recombinant protein with elution buffer.

  • Dialyze the purified protein against a suitable storage buffer and store at -80°C.

Section 2: Chemo-Enzymatic Synthesis of Acyl-CoAs

While a direct chemical synthesis for this compound is not well-documented and may present challenges with stereoselectivity and the stability of the precursor, general methods for acyl-CoA synthesis can be adapted. A chemo-enzymatic approach, combining chemical synthesis of a precursor with an enzymatic conversion, can be a powerful strategy.

General Chemical Acylation of Coenzyme A

Several methods exist for the chemical acylation of Coenzyme A. The choice of method depends on the functional groups present in the carboxylic acid.

Logical Relationship of Chemical Synthesis Methods

Chemical_Synthesis_Logic cluster_methods Activation Methods Precursor Carboxylic Acid Precursor (Citramalic Acid) Activation Activation of Carboxylic Acid Precursor->Activation CDI Carbonyldiimidazole (CDI) Activation->CDI ECF Ethylchloroformate (ECF) Activation->ECF Anhydride Symmetric Anhydride Activation->Anhydride Coupling Coupling with Coenzyme A Product Acyl-CoA Thioester Coupling->Product CDI->Coupling ECF->Coupling Anhydride->Coupling

Caption: Logic for selecting a chemical acylation method.

Experimental Protocol

Protocol 3: General Acyl-CoA Synthesis using Carbonyldiimidazole (CDI)

This method is suitable for a wide range of carboxylic acids.

Materials:

  • Citramalic acid

  • Carbonyldiimidazole (CDI)

  • Coenzyme A (free acid)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO3) solution (0.5 M)

  • Lyophilizer

Procedure:

  • Dissolve CDI (4 eq.) in anhydrous THF.

  • Add citramalic acid (4.8 eq.) to the CDI solution and stir at room temperature for 1 hour to activate the acid.

  • In a separate tube, dissolve Coenzyme A (1 eq.) in 0.5 M NaHCO3 solution.

  • Add the Coenzyme A solution to the activated acid mixture.

  • Stir the reaction for 45 minutes at room temperature.

  • Flash freeze the reaction mixture in liquid N2 and lyophilize overnight.

  • The resulting powder contains the crude citramalyl-CoA, which can be purified by HPLC.

Table 2: Molar Equivalents for CDI-Mediated Synthesis

ReagentMolar Equivalents
Coenzyme A1
Carbonyldiimidazole (CDI)4
Carboxylic Acid4.8

Section 3: Quantitative Data Summary

The efficiency of enzymatic reactions is critical for successful synthesis. The following table summarizes kinetic parameters for a related lyase activity.

Table 3: Kinetic Parameters for Human CLYBL

SubstrateActivity MeasuredKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compoundLyase Activity38 ± 42.1 ± 0.15.5 x 10⁴
Malyl-CoAThioesterase Activity16 ± 11.3 ± 0.08.1 x 10⁴

Note: Data is for the forward reaction (cleavage) of citramalyl-CoA.

Conclusion

References

Application Notes and Protocols for the Enzymatic Synthesis of (3S)-Citramalyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-Citramalyl-CoA is a key metabolic intermediate involved in various biochemical pathways, including the biosynthesis of isoleucine and the formation of odor-active esters in fruits like apples.[1][2][3] Its stereospecific synthesis is of significant interest for metabolic engineering, drug discovery, and the production of specialty chemicals. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound, targeting researchers and professionals in the fields of biochemistry, metabolic engineering, and drug development. The primary method detailed is a two-step enzymatic process, which is currently better documented for in vitro applications than a direct one-step synthesis.

Overview of Synthesis Strategies

There are two primary enzymatic routes to produce this compound:

  • Direct Synthesis: This method involves the direct condensation of acetyl-CoA and pyruvate, catalyzed by an (S)-citramalate synthase. While this enzyme has been identified in organisms like apple (Malus domestica) and yeast (Saccharomyces cerevisiae), detailed protocols for its isolation and in vitro use are not as prevalent as for its (R)-specific counterpart.[1][2]

  • Two-Step Synthesis: This approach first synthesizes (S)-citramalate from acetyl-CoA and pyruvate using an (S)-citramalate synthase. Subsequently, the (S)-citramalate is converted to this compound by a CoA transferase. This method offers a more modular approach, with the potential to optimize each step independently.

This document will focus on the two-step synthesis, providing protocols for each enzymatic reaction.

Metabolic Pathway Context

This compound is an intermediate in the citramalate pathway for isoleucine biosynthesis, an alternative to the canonical threonine-dependent pathway. This pathway is particularly important in some bacteria and plants.

Metabolic Pathway of this compound Pyruvate Pyruvate S_Citramalate (S)-Citramalate Pyruvate->S_Citramalate (S)-Citramalate Synthase AcetylCoA Acetyl-CoA AcetylCoA->S_Citramalate CitramalylCoA This compound S_Citramalate->CitramalylCoA Citramalate CoA-Transferase Isoleucine Isoleucine Biosynthesis CitramalylCoA->Isoleucine Subsequent Steps

Caption: Metabolic pathway showing the synthesis of this compound.

Experimental Protocols

Part 1: Expression and Purification of Recombinant Enzymes

Note: The following are generalized protocols. Optimization may be required for specific enzyme constructs and expression systems.

Protocol 1: Expression and Partial Purification of (S)-Citramalate Synthase

Sources: While a specific protocol for an (S)-citramalate synthase is not well-documented, this protocol is adapted from methods used for the homologous (R)-citramalate synthase from Methanococcus jannaschii. An (S)-specific citramalate synthase gene, for instance from Malus domestica, would need to be cloned into a suitable expression vector.

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid containing the gene for (S)-citramalate synthase.

  • Culture Growth: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT). Lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) to pellet cell debris.

  • Purification (His-tag): If the protein is His-tagged, apply the supernatant to a Ni-NTA affinity column. Wash the column with lysis buffer containing a low concentration of imidazole (e.g., 20 mM) and elute the protein with a high concentration of imidazole (e.g., 250 mM).

  • Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

Protocol 2: Expression and Purification of Citramalate CoA-Transferase

Note: This protocol is based on general methods for CoA transferase purification. A specific gene for an (S)-citramalate-specific CoA transferase would need to be identified and cloned.

The expression and purification procedure would follow similar steps as outlined in Protocol 1 for (S)-citramalate synthase, with adjustments to buffers and purification resins as needed based on the specific properties of the CoA transferase.

Part 2: In Vitro Enzymatic Synthesis of this compound

Experimental Workflow for this compound Synthesis cluster_step1 Step 1: (S)-Citramalate Synthesis cluster_step2 Step 2: this compound Synthesis Pyruvate_AcetylCoA Pyruvate + Acetyl-CoA S_Citramalate_Synthase (S)-Citramalate Synthase Pyruvate_AcetylCoA->S_Citramalate_Synthase S_Citramalate_Product (S)-Citramalate S_Citramalate_Synthase->S_Citramalate_Product S_Citramalate_Reactant (S)-Citramalate S_Citramalate_Product->S_Citramalate_Reactant Intermediate (can be purified) CoA_Transferase Citramalate CoA-Transferase S_Citramalate_Reactant->CoA_Transferase AcetylCoA_Reactant Acetyl-CoA AcetylCoA_Reactant->CoA_Transferase CitramalylCoA_Product This compound CoA_Transferase->CitramalylCoA_Product Purification Purification and Analysis (HPLC, LC-MS) CitramalylCoA_Product->Purification

Caption: Two-step enzymatic synthesis workflow for this compound.

Protocol 3: Step 1 - Synthesis of (S)-Citramalate

This protocol is adapted from assay conditions for citramalate synthase.

  • Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture:

    • 100 mM TES buffer (pH 7.5)

    • 5 mM MgCl₂

    • 1 mM Acetyl-CoA

    • 1 mM Pyruvate

    • Purified (S)-Citramalate Synthase (empirically determine the optimal concentration)

    • Nuclease-free water to the final volume.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for mesophilic enzymes) for a desired period (e.g., 1-4 hours).

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol or by heat inactivation (if the product is stable at high temperatures).

  • Analysis: Analyze the formation of (S)-citramalate using HPLC or LC-MS.

Protocol 4: Step 2 - Synthesis of this compound

This protocol is based on the known reaction of citramalate CoA-transferase.

  • Reaction Mixture:

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 1 mM (S)-Citramalate (from Step 1 or a commercial source)

    • 1 mM Acetyl-CoA

    • Purified Citramalate CoA-Transferase (empirically determine the optimal concentration)

    • Nuclease-free water to the final volume.

  • Incubation: Incubate the reaction at the enzyme's optimal temperature (e.g., 37°C) for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding an acid (e.g., perchloric acid to a final concentration of 1 M) and placing it on ice.

  • Analysis: Centrifuge to remove precipitated protein. Analyze the supernatant for the presence of this compound by HPLC or LC-MS.

Part 3: Product Analysis

Protocol 5: HPLC Analysis of this compound

  • Column: Use a C18 reverse-phase column.

  • Mobile Phase: A gradient of two buffers is typically used:

    • Buffer A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 6.5)

    • Buffer B: Acetonitrile or methanol

  • Detection: Monitor the elution profile using a UV detector at 260 nm (for the adenine moiety of CoA).

  • Quantification: Use a standard curve with a known concentration of a related CoA ester or a commercially available (if possible) this compound standard.

Quantitative Data

The following tables summarize available quantitative data for enzymes involved in citramalate and citramalyl-CoA synthesis. Note that much of the detailed kinetic data is for the (R)-citramalate synthase.

Table 1: Kinetic Parameters of Citramalate Synthases

EnzymeOrganismSubstrateK_m (mM)Specific Activity (µmol/min/mg)Reference
(R)-Citramalate Synthase (CimA)Methanococcus jannaschiiPyruvate0.852.9
Acetyl-CoA0.14
(R)-Citramalate Synthase (CimA3.7 mutant)Methanococcus jannaschiiNot specifiedNot specifiedEnhanced at 30-70°C

Table 2: In Vivo Production of Citramalate

Production OrganismKey Enzyme ExpressedSubstrateTiter (g/L)Yield (g/g glucose)Reference
Escherichia coliCimA3.7Glucose820.48
Escherichia coliMjcimA3.7Glucose110.20.4
Saccharomyces cerevisiaeCimA3.7Glucose~2.4 (16.5 mM)Not specified

Troubleshooting

  • Low enzyme activity:

    • Optimize protein expression and purification to ensure the enzyme is correctly folded and active.

    • Verify the optimal pH, temperature, and cofactor requirements for the specific enzyme.

  • Low product yield:

    • Optimize substrate concentrations; high concentrations of one substrate can sometimes be inhibitory.

    • Consider product inhibition and remove the product as it is formed, if possible.

    • Ensure the stability of substrates (especially CoA esters) and enzymes during the reaction.

  • Difficulty in product detection:

    • Use a sensitive analytical method like LC-MS for confirmation and quantification, especially at low concentrations.

    • Ensure proper sample preparation to remove interfering substances.

Conclusion

The enzymatic synthesis of this compound is a valuable technique for researchers in various life science disciplines. While a direct one-step synthesis using an (S)-specific synthase is an attractive option, the two-step approach utilizing an (S)-citramalate synthase followed by a CoA transferase is currently a more pragmatically documented route for in vitro synthesis. The protocols and data presented here provide a solid foundation for developing and optimizing the production of this important metabolite for research and development purposes. Further characterization of (S)-specific citramalate synthases and CoA transferases will undoubtedly enhance the efficiency and accessibility of this compound synthesis.

References

Analytical Techniques for the Detection of (3S)-Citramalyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-Citramalyl-Coenzyme A ((3S)-Citramalyl-CoA) is a key intermediate in several metabolic pathways, including the ethylmalonyl-CoA pathway and the citramalate cycle, which are central to carbon metabolism in various organisms. Accurate and sensitive detection and quantification of this compound are crucial for studying these pathways, understanding their roles in physiology and disease, and for the development of novel therapeutics targeting these metabolic routes. This document provides detailed application notes and protocols for the analytical detection of this compound using state-of-the-art techniques.

Analytical Methodologies

The primary methods for the detection and quantification of this compound and other short-chain acyl-CoAs include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and enzymatic assays. Each technique offers distinct advantages in terms of sensitivity, selectivity, and throughput.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and specific method for the quantification of this compound.[1][2] It combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

Experimental Protocol: Quantification of this compound by LC-MS/MS

a) Sample Preparation (from cell culture) [3]

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) in water to the cells. Scrape the cells and transfer the suspension to a microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., ¹³C-labeled acyl-CoA) to the cell lysate.

  • Cell Lysis: Sonicate the samples for 12 pulses of 0.5 seconds each to ensure complete cell lysis.

  • Protein Precipitation: Centrifuge the lysate at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Sample Cleanup (Optional but Recommended): Use a reversed-phase solid-phase extraction (SPE) column to remove salts and other interfering substances.[4]

  • Solvent Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC mobile phase (e.g., 5% methanol in water).

b) LC-MS/MS Analysis [2]

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 5 mM ammonium acetate in water, pH 8.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analytes.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is generally preferred for acyl-CoAs.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

    • Precursor Ion (Q1): The molecular weight of this compound is 881.15 g/mol . The [M+H]⁺ ion would be at m/z 882.16.

    • Product Ions (Q3): Acyl-CoAs typically show a characteristic neutral loss of 507 Da (adenosine 3'-phosphate 5'-diphosphate) and a fragment ion at m/z 428. Therefore, a potential MRM transition would be 882.16 -> 375.16.

Quantitative Data Summary (Based on similar short-chain acyl-CoAs)

ParameterAcetyl-CoAMalonyl-CoAPropionyl-CoA
Limit of Detection (LOD) ~2-5 nM~1-10 nM~2-8 nM
Limit of Quantification (LOQ) ~5-15 nM~3-30 nM~5-25 nM
Linearity Range 1-2000 ng/mL1-2000 ng/mLWide range
Recovery >80%>80%>80%
High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a more accessible technique for the analysis of acyl-CoAs, although it is less sensitive than LC-MS/MS. Detection is typically performed at 259 nm, the absorbance maximum of the adenine ring of Coenzyme A.

Experimental Protocol: HPLC Analysis of this compound

a) Sample Preparation: Follow the same sample preparation protocol as for LC-MS/MS.

b) HPLC Analysis

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A buffered mobile phase, for example, a gradient of acetonitrile in a phosphate buffer.

  • Detection: UV detection at 259 nm.

Enzymatic Assay

Enzymatic assays can be used for the indirect quantification of this compound by measuring the activity of an enzyme that specifically utilizes it as a substrate, such as this compound lyase. This enzyme catalyzes the cleavage of this compound to acetyl-CoA and pyruvate. The formation of pyruvate can be monitored spectrophotometrically.

Experimental Protocol: Enzymatic Assay for this compound

a) Reaction Mixture

  • Buffer (e.g., 100 mM MOPS, pH 7.5)

  • 5 mM MgCl₂

  • 1 mM TCEP (tris(2-carboxyethyl)phosphine)

  • Purified this compound lyase

  • Sample containing this compound

b) Assay Procedure

  • Incubate the reaction mixture at an optimal temperature (e.g., 37°C).

  • Monitor the formation of pyruvate. This can be done by coupling the reaction to lactate dehydrogenase and monitoring the oxidation of NADH at 340 nm.

  • Quantify the amount of this compound based on the amount of pyruvate produced, using a standard curve of known pyruvate concentrations.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cell_harvest Cell Harvesting extraction Metabolite Extraction (e.g., TCA) cell_harvest->extraction centrifugation Protein Precipitation & Centrifugation extraction->centrifugation cleanup SPE Cleanup (Optional) centrifugation->cleanup reconstitution Reconstitution cleanup->reconstitution lcms LC-MS/MS reconstitution->lcms High Sensitivity & Specificity hplc HPLC-UV reconstitution->hplc Good Accessibility enzymatic Enzymatic Assay reconstitution->enzymatic Functional Assay quantification Quantification lcms->quantification hplc->quantification enzymatic->quantification interpretation Biological Interpretation quantification->interpretation

Caption: General experimental workflow for the analysis of this compound.

ethylmalonyl_coa_pathway acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hydroxybutyryl_coa (S)-3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa ethylmalonyl_coa (2S)-Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa + CO2 methylsuccinyl_coa (2R)-Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa mesaconyl_coa Mesaconyl-C1-CoA methylsuccinyl_coa->mesaconyl_coa citramalyl_coa This compound mesaconyl_coa->citramalyl_coa glyoxylate Glyoxylate mesaconyl_coa->glyoxylate citramalyl_coa->acetyl_coa pyruvate Pyruvate citramalyl_coa->pyruvate glyoxylate->acetyl_coa citramalate_cycle acetyl_coa Acetyl-CoA citramalate (S)-Citramalate acetyl_coa->citramalate + Pyruvate pyruvate Pyruvate citramalyl_coa This compound citramalate->citramalyl_coa + CoA mesaconyl_coa Mesaconyl-CoA citramalyl_coa->mesaconyl_coa mesaconate Mesaconate methylaspartate L-threo-3-Methylaspartate mesaconate->methylaspartate mesaconyl_coa->mesaconate glutamate Glutamate methylaspartate->glutamate oxaloacetate Oxaloacetate glutamate->oxaloacetate oxaloacetate->acetyl_coa

References

Application Note: Quantitative Analysis of (3S)-Citramalyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-Citramalyl-CoA is a key intermediate in the C5-branched dibasic acid metabolism pathway.[1] Accurate and sensitive quantification of this compound is crucial for understanding the metabolic flux and regulation of this pathway, which is implicated in various physiological and pathological processes. This application note provides a detailed protocol for the analysis of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2][3]

Principle of the Method

This method utilizes reversed-phase liquid chromatography for the separation of this compound from other cellular metabolites. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This targeted approach allows for highly selective and sensitive quantification of this compound, even in complex biological matrices. The fragmentation of the precursor ion to a specific product ion is monitored, ensuring high specificity. For acyl-CoAs, a common fragmentation involves the neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 Da).[2][4]

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol depends on the biological matrix and the desired level of sample purity. Two common methods are presented below: Protein Precipitation for rapid sample processing and Solid-Phase Extraction for cleaner extracts.

a) Protein Precipitation with 5-Sulfosalicylic Acid (SSA)

This method is suitable for the rapid extraction of short-chain acyl-CoAs from cell cultures or tissue homogenates.

  • Homogenization (for tissue samples): Homogenize 50-100 mg of frozen tissue in an appropriate volume of ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis (for cell cultures): Resuspend cell pellets in ice-cold PBS.

  • Deproteinization: Add an equal volume of 10% (w/v) 5-sulfosalicylic acid (SSA) to the homogenate or cell suspension.

  • Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Filtration (Optional): For cleaner samples, filter the supernatant through a 0.22 µm syringe filter.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE)

This method provides a cleaner sample by removing salts and other interfering substances, which can improve assay robustness.

  • Sample Homogenization/Lysis: Follow steps 1 and 2 from the protein precipitation protocol.

  • Protein Precipitation: Add three volumes of ice-cold acetonitrile to the sample, vortex thoroughly, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the acyl-CoAs with 1 mL of methanol.

  • Drying: Dry the eluate under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).

  • Analysis: The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general starting conditions that should be optimized for the specific LC-MS/MS system being used.

a) Liquid Chromatography (LC) Conditions

ParameterRecommended Setting
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL
Gradient 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B

b) Mass Spectrometry (MS) Conditions

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimize for the specific instrument

MRM Transition for this compound:

The exact mass of this compound is 897.1418 g/mol . Therefore, the protonated precursor ion ([M+H]⁺) will have an m/z of approximately 898.1. Based on the common fragmentation pattern of acyl-CoAs, which involves a neutral loss of 507 Da, the predicted product ion would be around m/z 391.1.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
This compound898.1391.1Optimization Required

Note: The collision energy should be optimized for the specific instrument to achieve the maximum signal intensity for the product ion.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different samples or conditions.

Table 1: Representative Quantitative Data for Short-Chain Acyl-CoA Analysis

The following table provides typical performance characteristics for the LC-MS/MS analysis of short-chain acyl-CoAs. These values can be used as a benchmark for method validation.

ParameterExpected Performance
Linear Range 0.5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Recovery 85 - 115%

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the position of this compound within the C5-branched dibasic acid metabolism pathway.

Citramalyl_CoA_Pathway Pyruvate Pyruvate Citramalate (3S)-Citramalate Pyruvate->Citramalate Citramalate synthase AcetylCoA Acetyl-CoA AcetylCoA->Citramalate CitramalylCoA This compound Citramalate->CitramalylCoA Citramalate CoA-transferase Pyruvate_out Pyruvate CitramalylCoA->Pyruvate_out (S)-Citramalyl-CoA lyase AcetylCoA_out Acetyl-CoA CitramalylCoA->AcetylCoA_out Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Cells/Tissue) Homogenization Homogenization/ Lysis Sample->Homogenization Extraction Protein Precipitation or SPE Homogenization->Extraction Extract Final Extract Extraction->Extract LC Liquid Chromatography (Separation) Extract->LC MS1 Mass Spectrometry (Precursor Ion Selection) LC->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Tandem Mass Spectrometry (Product Ion Detection) CID->MS2 Integration Peak Integration MS2->Integration Quantification Quantification Integration->Quantification

References

Application Note & Protocol: Quantification of (3S)-Citramalyl-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3S)-Citramalyl-Coenzyme A is a key intermediate in several metabolic pathways, including the itaconate degradation pathway and the 3-hydroxypropionate bicycle, a carbon fixation pathway.[1] Accurate quantification of (3S)-Citramalyl-CoA in biological samples is crucial for understanding the flux through these pathways and their roles in various physiological and pathological states. This document provides a detailed application note and a comprehensive protocol for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

This compound is notably involved in the degradation of itaconate, an immunomodulatory metabolite. In this pathway, itaconate is first converted to itaconyl-CoA, which is then hydrated to form this compound. Subsequently, the enzyme citramalyl-CoA lyase cleaves this compound into acetyl-CoA and pyruvate.[1]

Itaconate_Degradation_Pathway Itaconate Itaconate Itaconyl_CoA Itaconyl-CoA Itaconate->Itaconyl_CoA CoA Transferase Citramalyl_CoA This compound Itaconyl_CoA->Citramalyl_CoA Hydratase Acetyl_CoA Acetyl-CoA Citramalyl_CoA->Acetyl_CoA Citramalyl-CoA Lyase Pyruvate Pyruvate Citramalyl_CoA->Pyruvate Citramalyl-CoA Lyase

Figure 1: Itaconate Degradation Pathway

Quantitative Data

The absolute quantification of this compound in various biological samples is not extensively documented in publicly available literature. However, relative quantification has been performed in cell culture models. The following table summarizes the relative abundance of citramalyl-CoA in control versus CLYBL knockout (KO) 3T3-L1 cells, demonstrating the accumulation of this metabolite upon disruption of its degradation pathway.

Cell LineConditionRelative Abundance of Citramalyl-CoA (Normalized Peak Area)Reference
3T3-L1ControlLow (baseline)[2]
3T3-L1CLYBL KO1~15-fold increase vs. Control[2]
3T3-L1CLYBL KO2~12-fold increase vs. Control[2]

Note: The data presented is based on relative quantification (normalized peak area from LC-HRMS) and not absolute concentrations.

Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in biological samples such as cell cultures or tissues. Optimization may be required for specific sample types and instrumentation.

Materials and Reagents
  • This compound analytical standard (commercially available)

  • Internal Standard (IS): A stable isotope-labeled version of citramalyl-CoA would be ideal. If unavailable, a structurally similar acyl-CoA, such as ¹³C₃-malonyl-CoA or another odd-chain acyl-CoA (e.g., C17:0-CoA), can be used.

  • Solvents: LC-MS grade methanol, acetonitrile, and water.

  • Reagents: Formic acid, ammonium acetate, 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA).

  • Solid Phase Extraction (SPE) cartridges (if using TCA extraction).

Experimental Workflow

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample_Collection 1. Sample Collection (e.g., cell pellet, tissue) Quenching 2. Metabolic Quenching (e.g., liquid nitrogen) Sample_Collection->Quenching Extraction 3. Extraction & Protein Precipitation (e.g., with cold SSA or TCA) Quenching->Extraction Centrifugation 4. Centrifugation Extraction->Centrifugation Supernatant_Collection 5. Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation 6. Chromatographic Separation (Reversed-Phase C18) Supernatant_Collection->LC_Separation MS_Detection 7. Mass Spectrometric Detection (Positive ESI, MRM) LC_Separation->MS_Detection Peak_Integration 8. Peak Integration MS_Detection->Peak_Integration Quantification 9. Quantification (using internal standard) Peak_Integration->Quantification

Figure 2: Experimental Workflow for this compound Quantification

Sample Preparation
  • Metabolic Quenching: Immediately quench metabolic activity by flash-freezing the biological sample in liquid nitrogen.

  • Extraction and Protein Precipitation:

    • Method A (SSA): Homogenize the frozen sample in 2.5% (w/v) 5-sulfosalicylic acid (SSA) on ice. This method often allows for direct injection after centrifugation without the need for SPE.

    • Method B (TCA): Homogenize the frozen sample in 10% (w/v) trichloroacetic acid (TCA) on ice.

  • Internal Standard Spiking: Add a known amount of the internal standard to the extraction solvent prior to homogenization to account for extraction efficiency and matrix effects.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 17,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection:

    • If using SSA, the supernatant can be directly transferred to an autosampler vial for LC-MS/MS analysis.

    • If using TCA, the supernatant must be further processed to remove the TCA, typically by solid-phase extraction (SPE).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm) is suitable for separating acyl-CoAs.

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to elute the more hydrophobic acyl-CoAs.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • This compound Parameters:

      • Molecular Formula: C₂₆H₄₂N₇O₂₀P₃S

      • Molecular Weight: 897.63 g/mol

      • Precursor Ion ([M+H]⁺): m/z 898.15

      • Product Ions: A characteristic fragmentation of acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507.0 Da). Therefore, a primary product ion would be [M+H-507]⁺, which for citramalyl-CoA is m/z 391.15. Other product ions may also be present and should be optimized by direct infusion of the analytical standard.

    • Internal Standard Parameters: The MRM transition for the selected internal standard should be monitored concurrently.

Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard.

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of this compound and a fixed concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Quantification: Determine the concentration of this compound in the biological samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The LC-MS/MS method outlined provides a robust and sensitive approach for the quantification of this compound in biological samples. While a specific validated protocol for this analyte is not widely published, the general principles of acyl-CoA analysis are well-established and can be adapted for this purpose. The use of a stable isotope-labeled internal standard is highly recommended to ensure the accuracy and precision of the quantification. This methodology will be invaluable for researchers investigating the metabolic roles of this compound in health and disease.

References

Application Notes and Protocols for Citramalyl-CoA Lyase Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic activity assay of citramalyl-CoA lyase (CLYBL). This mitochondrial enzyme plays a crucial role in the C5-dicarboxylate catabolism pathway, converting (3S)-citramalyl-CoA into acetyl-CoA and pyruvate.[1][2] Its function is indirectly implicated in vitamin B12 metabolism.[1][3] Accurate measurement of CLYBL activity is essential for studying its biological function, inhibitor screening, and drug development.

The protocols outlined below describe various methods for determining CLYBL activity, including continuous spectrophotometric assays and a high-performance liquid chromatography (HPLC)-based method.

Quantitative Data Summary

The following table summarizes the kinetic parameters of citramalyl-CoA lyase from different sources, providing a basis for experimental design and data interpretation.

Enzyme SourceSubstrateKm (µM)kcat (s-1)Specific Activity (µmol min-1 mg-1)Notes
Human (recombinant)This compound22 - 2414.1-The specificity constant (kcat/KM) for the lyase activity is over 1000-fold higher than its synthase activity.[4]
Chloroflexus aurantiacus (recombinant)R-citramalyl-CoA--1.52The enzyme is specific for the R-stereoisomer.
Chloroflexus aurantiacus (recombinant, promiscuous enzyme)S-citramalyl-CoA--31This activity is attributed to a bifunctional l-malyl-CoA lyase/β-methylmalyl-CoA lyase.
Human (recombinant)acetyl-CoA (for malate synthase activity)25 - 57.30.12 - 0.146-CLYBL also exhibits malate synthase activity.
Human (recombinant)propionyl-CoA (for β-methylmalate synthase)23 - 28.70.09 - 0.135-CLYBL also exhibits β-methylmalate synthase activity.

Experimental Protocols

Protocol 1: Coupled Spectrophotometric Assay using Lactate Dehydrogenase

This is the most common and convenient method for continuously monitoring CLYBL activity. The production of pyruvate is coupled to the lactate dehydrogenase (LDH) reaction, which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to NADH consumption, is monitored.

Principle:

This compound ---(CLYBL)---> Pyruvate + Acetyl-CoA Pyruvate + NADH + H+ ---(LDH)---> Lactate + NAD+

Materials:

  • HEPES buffer (50 mM, pH 7.5)

  • MgCl2 (2 mM)

  • NADH (0.5 mM)

  • Lactate dehydrogenase (LDH) (≥ 3 U/mL)

  • This compound (substrate, concentrations ranging from 0-300 µM for kinetic studies)

  • Purified recombinant CLYBL enzyme

  • UV-transparent cuvettes or microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a master mix containing HEPES buffer, MgCl2, NADH, and LDH in the desired final concentrations.

  • Add the master mix to a cuvette or microplate well.

  • Add the CLYBL enzyme to the reaction mixture and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding this compound.

  • Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for a set period (e.g., 5-10 minutes).

  • Calculate the rate of NADH consumption using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).

  • Perform control reactions without the CLYBL enzyme or without the substrate to account for any background NADH oxidation.

Protocol 2: Uncoupled Spectrophotometric Assay with Phenylhydrazine

This method directly measures the formation of pyruvate by reacting it with phenylhydrazine to form pyruvate-phenylhydrazone, which can be detected spectrophotometrically at 324 nm.

Principle:

This compound ---(CLYBL)---> Pyruvate + Acetyl-CoA Pyruvate + Phenylhydrazine ---> Pyruvate-phenylhydrazone

Materials:

  • MOPS-KOH buffer (200 mM, pH 7.0)

  • MnCl2 or MgCl2 (4 mM)

  • Dithioerythritol (DTE) (4 mM)

  • Phenylhydrazinium chloride (3.5 mM)

  • This compound (substrate, concentrations ranging from 0.01-0.2 mM for kinetic studies)

  • Purified recombinant CLYBL enzyme

  • Spectrophotometer capable of reading absorbance at 324 nm

Procedure:

  • Prepare a reaction mixture containing MOPS-KOH buffer, MnCl2 (or MgCl2), DTE, and phenylhydrazinium chloride.

  • Add the CLYBL enzyme to the mixture.

  • Start the reaction by adding this compound.

  • Monitor the increase in absorbance at 324 nm, which corresponds to the formation of pyruvate-phenylhydrazone (ε324 = 10,400 M-1cm-1).

  • Determine the initial reaction velocity from the linear portion of the absorbance curve.

Protocol 3: Coupled HPLC Assay

This method is useful for confirming the identity of the reaction products and can be used when spectrophotometric assays are not feasible due to interfering substances. It involves the use of a CoA transferase to generate the citramalyl-CoA substrate in situ.

Principle:

R-citramalate + Succinyl-CoA ---(Succinyl-CoA:R-citramalate CoA transferase)---> R-citramalyl-CoA + Succinate R-citramalyl-CoA ---(CLYBL)---> Pyruvate + Acetyl-CoA

Materials:

  • MOPS-KOH buffer (200 mM, pH 7.0)

  • Dithioerythritol (DTE) (4 mM)

  • Succinyl-CoA (1 mM)

  • R-citramalate (10 mM)

  • Purified recombinant succinyl-CoA:R-citramalate CoA transferase (0.5 U)

  • Purified recombinant CLYBL enzyme (0.1 U)

  • 25% HCl

  • HPLC system with a C18 column

Procedure:

  • Prepare a reaction mixture containing MOPS-KOH buffer, DTE, succinyl-CoA, succinyl-CoA:R-citramalate CoA transferase, and CLYBL.

  • Initiate the reaction by adding R-citramalate.

  • Incubate the reaction at the optimal temperature for the enzymes (e.g., 55°C for the enzyme from Chloroflexus aurantiacus).

  • At different time points, take aliquots of the reaction mixture and stop the reaction by adding 25% HCl.

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant for CoA thioesters (succinyl-CoA, acetyl-CoA, citramalyl-CoA) by HPLC.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagram illustrates the reaction catalyzed by citramalyl-CoA lyase and the principle of the coupled spectrophotometric assay using lactate dehydrogenase.

Citramalyl_CoA_Lyase_Assay cluster_reaction Citramalyl-CoA Lyase Reaction cluster_coupling Coupled Assay (LDH) Citramalyl_CoA This compound CLYBL CLYBL Citramalyl_CoA->CLYBL Pyruvate Pyruvate Acetyl_CoA Acetyl-CoA CLYBL->Pyruvate CLYBL->Acetyl_CoA NADH NADH (Abs @ 340 nm) LDH LDH NADH->LDH NAD NAD+ (No Abs @ 340 nm) LDH->NAD Lactate Lactate LDH->Lactate Pyruvate_coupled->LDH

Caption: Workflow of the coupled spectrophotometric assay for citramalyl-CoA lyase.

The diagram below outlines the general experimental workflow for determining citramalyl-CoA lyase activity.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Buffers and Reagents Reaction_Setup Set up Reaction Mixture (Buffer, Cofactors, Coupling Enzyme) Reagent_Prep->Reaction_Setup Enzyme_Prep Purify/Dilute CLYBL Enzyme Enzyme_Add Add CLYBL Enzyme Enzyme_Prep->Enzyme_Add Reaction_Setup->Enzyme_Add Substrate_Add Initiate with This compound Enzyme_Add->Substrate_Add Measurement Monitor Reaction (e.g., Absorbance Change) Substrate_Add->Measurement Rate_Calc Calculate Initial Reaction Rate Measurement->Rate_Calc Kinetic_Analysis Determine Kinetic Parameters (Km, Vmax) Rate_Calc->Kinetic_Analysis

Caption: General experimental workflow for citramalyl-CoA lyase activity assay.

References

Application Notes and Protocols for (3S)-Citramalyl-CoA as a Substrate for Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3S)-Citramalyl-Coenzyme A is a key intermediate in the mitochondrial C5-dicarboxylate catabolism pathway, which is crucial for the detoxification of itaconate, an immunomodulatory metabolite.[1][2] The primary enzyme responsible for the metabolism of (3S)-Citramalyl-CoA is this compound lyase (CLYBL, EC 4.1.3.25), which catalyzes its cleavage into acetyl-CoA and pyruvate.[1][3][4] Understanding the kinetics of this enzyme is vital for elucidating its role in metabolic regulation, its connection to vitamin B12 metabolism, and for the development of potential therapeutic interventions targeting this pathway.

These application notes provide a summary of the kinetic parameters of human this compound lyase, a detailed protocol for a continuous spectrophotometric enzyme assay, and a diagram of the relevant metabolic pathway.

Data Presentation

The kinetic parameters of human mitochondrial this compound lyase (CLYBL) have been determined using this compound as the substrate. The following table summarizes the key quantitative data.

EnzymeSubstrateKm (μM)kcat (s⁻¹)Source
Human Mitochondrial this compound lyase (CLYBL)This compound2314.1--INVALID-LINK--

Signaling Pathway

The following diagram illustrates the metabolic pathway for itaconate degradation, highlighting the central role of this compound and its cleavage by this compound lyase (CLYBL).

Itaconate_Degradation_Pathway Itaconate Itaconate Itaconyl_CoA Itaconyl-CoA Itaconate->Itaconyl_CoA Itaconyl-CoA Synthetase Citramalyl_CoA This compound Itaconyl_CoA->Citramalyl_CoA Itaconyl-CoA Hydratase MUT Methylmalonyl-CoA Mutase (MUT) Itaconyl_CoA->MUT Inhibition Acetyl_CoA Acetyl-CoA Citramalyl_CoA->Acetyl_CoA this compound lyase (CLYBL) Pyruvate Pyruvate Citramalyl_CoA->Pyruvate this compound lyase (CLYBL) TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Pyruvate->TCA_Cycle

Caption: Itaconate degradation pathway.

Experimental Protocols

Principle of the Assay

The activity of this compound lyase is determined using a continuous spectrophotometric coupled enzyme assay. The lyase cleaves this compound to produce pyruvate and acetyl-CoA. The generated pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), which is coupled to the oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time and is directly proportional to the activity of the this compound lyase.

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, Substrate, and Enzyme Solutions Mix_Reagents Mix Assay Buffer, NADH, Lactate Dehydrogenase, and this compound Lyase Reagent_Prep->Mix_Reagents Pre_Incubate Pre-incubate at 37°C Mix_Reagents->Pre_Incubate Initiate_Reaction Initiate Reaction with This compound Pre_Incubate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Calculate_Rate Calculate Initial Rate (ΔA340/min) Monitor_Absorbance->Calculate_Rate Determine_Activity Determine Enzyme Activity Calculate_Rate->Determine_Activity Kinetic_Parameters Calculate Kinetic Parameters (Km, Vmax, kcat) Determine_Activity->Kinetic_Parameters

References

Application Notes and Protocols: (3S)-Citramalyl-CoA in Metabolic Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(3S)-Citramalyl-CoA is a key intermediate in metabolic engineering, primarily utilized as a precursor for the production of valuable platform chemicals such as itaconic acid and methacrylic acid. Its strategic position at the crossroads of central carbon metabolism and specialized biosynthetic pathways makes it a critical target for the development of microbial cell factories. These application notes provide an overview of its utility, quantitative data from various engineered systems, and detailed protocols for strain development and product analysis.

Applications of this compound

The primary application of this compound in metabolic engineering is its role as a direct precursor in engineered biosynthetic pathways. By introducing heterologous enzymes, microorganisms like Escherichia coli, Saccharomyces cerevisiae, and Aspergillus niger can be engineered to channel carbon flux from central metabolites towards the synthesis of this compound and subsequently to desired products.

  • Production of Itaconic Acid: A significant application is in the bio-based production of itaconic acid, a top value-added chemical. The pathway involves the conversion of the TCA cycle intermediate, cis-aconitate, to itaconate. In some engineered pathways, this compound is a key intermediate.

  • Production of Methacrylic Acid: this compound is a precursor in a sustainable hybrid route to produce methacrylic acid, a monomer for plastics and polymers. This pathway involves the condensation of pyruvate and acetyl-CoA to form citramalate, which is then converted to methacrylic acid.[1][2]

  • Precursor for Chiral Chemicals: The stereospecific nature of this compound makes it a valuable precursor for the synthesis of chiral molecules, which are of significant interest in the pharmaceutical and fine chemical industries.

Quantitative Data Presentation

The following tables summarize the quantitative data from various metabolic engineering studies for the production of itaconic acid and citramalate (a precursor to methacrylic acid) via pathways involving this compound.

Table 1: Itaconic Acid Production in Engineered Microorganisms

Host OrganismKey Genetic ModificationsSubstrateTiter (g/L)Yield (mol/mol)Productivity (g/L/h)Reference
Aspergillus niger YX-1217Co-expression of acoA and cadANot Specified7.2Not ReportedNot Reported
Escherichia coliExpression of cadA from A. terreus, deletion of pta and ldhAGlucose0.690.09Not Reported[3]
Escherichia coliExpression of cadA, inactivation of icd, overexpression of acnBGlucose4.34Not ReportedNot Reported[2]
Saccharomyces cerevisiaeExpression of hybrid promoter, deletions of ade3, bna2, tes1Not Specified0.168Not ReportedNot Reported
Komagataella phaffiiExpression of cadA and mttACO2 and Methanol~0.80Not ReportedNot Reported

Table 2: Citramalate Production in Engineered E. coli

StrainKey Genetic ModificationsSubstrateTiter (g/L)Yield (mol/mol glucose)Reference
CM0 (Wild Type with plasmid)pZE–mjCimA20 g/L glucose8.49Not Reported
Engineered StrainpZE–mjCimA, deletion of leuC20 g/L glucose14.90.91
Engineered StrainpZE–mjCimA, deletion of leuD20 g/L glucose13.0Not Reported

Signaling Pathways and Experimental Workflows

Metabolic Pathway for Itaconic Acid Production

This diagram illustrates a common metabolic pathway engineered in microorganisms for the production of itaconic acid from glucose, highlighting the central role of the TCA cycle.

Itaconic_Acid_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Citrate Citrate Acetyl_CoA->Citrate Citrate Synthase cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Aconitase Itaconic_Acid Itaconic Acid cis_Aconitate->Itaconic_Acid cis-Aconitate Decarboxylase (cadA)

Biosynthetic pathway for itaconic acid production.
Experimental Workflow for Strain Engineering

This diagram outlines the typical workflow for developing a microbial strain for chemical production through metabolic engineering.

Strain_Engineering_Workflow cluster_design Design Phase cluster_build Build Phase cluster_test Test & Optimization Phase Target_Selection Target Molecule Selection Pathway_Identification Pathway Identification Target_Selection->Pathway_Identification Host_Selection Host Selection Pathway_Identification->Host_Selection Genetic_Modifications Identify Genetic Modifications (Overexpression, Knockouts) Host_Selection->Genetic_Modifications Plasmid_Construction Plasmid Construction Genetic_Modifications->Plasmid_Construction Strain_Transformation Host Strain Transformation Plasmid_Construction->Strain_Transformation Fermentation Fermentation Strain_Transformation->Fermentation Analysis Product Analysis (HPLC) Fermentation->Analysis Optimization Optimization Analysis->Optimization Optimization->Genetic_Modifications Iterative Improvement

A typical metabolic engineering workflow.

Experimental Protocols

Protocol for Engineered E. coli Strain Construction

This protocol describes the general steps for constructing an E. coli strain for producing a this compound derived product.

1. Plasmid Construction:

  • Gene Amplification: Amplify the gene of interest (e.g., cimA for citramalate synthase) from the source organism's genomic DNA using PCR with primers containing appropriate restriction sites.
  • Vector Preparation: Digest the expression vector (e.g., pZE12-luc) and the PCR product with the corresponding restriction enzymes.
  • Ligation: Ligate the digested gene insert into the linearized vector using T4 DNA ligase.
  • Transformation into Cloning Host: Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α) and select for transformants on LB agar plates containing the appropriate antibiotic.
  • Verification: Verify the correct plasmid construction by colony PCR, restriction digestion, and Sanger sequencing.

2. Gene Knockouts (if required):

  • Utilize a markerless gene deletion method, such as the λ Red recombinase system.
  • Design primers to amplify a resistance cassette flanked by regions homologous to the upstream and downstream regions of the target gene.
  • Transform the PCR product into the host strain expressing the λ Red recombinase.
  • Select for transformants on antibiotic-containing plates.
  • Remove the resistance cassette using a flippase recombinase, leaving a "scarless" deletion.
  • Verify the deletion by PCR.

3. Transformation into Production Host:

  • Prepare competent cells of the final E. coli production host (e.g., BW25113).
  • Transform the constructed expression plasmid into the competent host cells.
  • Select for successful transformants on appropriate antibiotic-containing LB agar plates.

Protocol for Fed-Batch Fermentation

This protocol outlines a general procedure for fed-batch fermentation to produce a target chemical.

1. Seed Culture Preparation:

  • Inoculate a single colony of the engineered strain into a flask containing 50 mL of LB medium with the appropriate antibiotic.
  • Incubate overnight at 37°C with shaking at 250 rpm.

2. Bioreactor Inoculation and Batch Phase:

  • Inoculate a 1 L bioreactor containing a defined minimal medium with the overnight seed culture to an initial OD600 of ~0.1.
  • Maintain the temperature at 37°C, pH at 7.0 (controlled with NH4OH), and dissolved oxygen above 20% by adjusting the agitation and aeration rate.
  • Induce gene expression with IPTG when the OD600 reaches a desired level (e.g., 0.6-0.8).

3. Fed-Batch Phase:

  • Once the initial carbon source is depleted (indicated by a sharp increase in dissolved oxygen), start feeding a concentrated solution of the carbon source (e.g., glucose) and nutrients.
  • Maintain a constant, low concentration of the carbon source in the bioreactor to avoid overflow metabolism.
  • Continue the fermentation for a predetermined period (e.g., 48-96 hours), collecting samples periodically for analysis.

Protocol for HPLC Analysis of Organic Acids

This protocol provides a method for quantifying organic acids, such as itaconic acid, from fermentation broth.

1. Sample Preparation:

  • Centrifuge the fermentation broth sample at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the cells.
  • Filter the supernatant through a 0.22 µm syringe filter.
  • Dilute the filtered sample with the mobile phase as needed to be within the linear range of the standard curve.

2. HPLC Conditions:

  • Column: A C18 reverse-phase column is commonly used.
  • Mobile Phase: An aqueous solution of a weak acid, such as 0.05% ortho-phosphoric acid or 10 mM potassium dihydrogen phosphate buffer (pH 2.8).
  • Flow Rate: Typically 0.6 - 1.0 mL/min.
  • Column Temperature: Maintained at a constant temperature, for example, 25°C or 30°C.
  • Detection: UV detector at a wavelength of 210 nm or 215 nm.

3. Quantification:

  • Prepare a standard curve with known concentrations of the target organic acid.
  • Inject the prepared samples and standards into the HPLC system.
  • Determine the concentration of the organic acid in the samples by comparing the peak areas to the standard curve.

These application notes and protocols provide a comprehensive overview of the use of this compound in metabolic engineering. For specific applications, further optimization of the protocols may be necessary.

References

Troubleshooting & Optimization

Technical Support Center: (3S)-Citramalyl-CoA Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of (3S)-Citramalyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important metabolic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main challenges in the purification of this compound revolve around its inherent instability, the presence of structurally similar contaminants from its enzymatic synthesis, and potential degradation during purification steps. Key issues include hydrolysis of the thioester bond, co-elution with related CoA esters, and loss of material due to non-specific binding.

Q2: How can I assess the purity of my this compound sample?

Purity assessment is critical and can be effectively performed using analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). RP-HPLC allows for the separation of this compound from its precursors and potential byproducts, while LC-MS/MS provides confirmation of the molecular weight and fragmentation pattern, ensuring accurate identification.

Q3: What are the expected byproducts of the enzymatic synthesis of this compound?

Enzymatic synthesis of this compound, typically from acetyl-CoA and pyruvate catalyzed by citramalate synthase or a promiscuous malyl-CoA lyase, can result in several byproducts.[1][2] These may include unreacted starting materials (acetyl-CoA, pyruvate), side-products from competing reactions (e.g., malyl-CoA if glyoxylate is present), and degradation products such as free Coenzyme A (CoA-SH) and citramalic acid due to thioester hydrolysis.

Q4: What are the optimal storage conditions for this compound?

To minimize degradation, this compound should be stored at ultra-low temperatures (-80°C) as a lyophilized powder or in an acidic buffer (pH 4-6) to reduce the rate of thioester hydrolysis. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Low Yield After Purification
Potential Cause Recommended Solution Expected Outcome
Thioester Hydrolysis Maintain a low temperature (4°C) throughout the purification process and use acidic buffers (pH 4-6).Increased recovery of intact this compound.
Non-specific Binding Pre-treat purification columns and collection tubes with a blocking agent like bovine serum albumin (BSA) or use low-binding materials.Reduced loss of product on surfaces, leading to higher yields.
Inefficient Elution Optimize the elution conditions for your chosen chromatography method (e.g., increase salt concentration in ion exchange or organic solvent percentage in reverse phase).More complete recovery of the bound this compound from the column.
Poor Purity/Presence of Contaminants
Potential Cause Recommended Solution Expected Outcome
Co-elution with Precursors Optimize the gradient for your chromatographic separation. For RP-HPLC, a shallower acetonitrile gradient can improve resolution. For ion-exchange, a more gradual salt gradient is recommended.Better separation of this compound from acetyl-CoA and other CoA esters.
Presence of Free CoA Include a thiol-scavenging resin during the initial purification steps to remove free CoA-SH.A purer final product with minimal contamination from free coenzyme A.
Enzyme Contamination If purifying from an enzymatic reaction, ensure complete removal of the enzyme by using an appropriate affinity tag purification step for the enzyme or a size-exclusion chromatography step.Prevention of ongoing enzymatic side reactions and a protein-free final product.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is adapted from methods for the enzymatic synthesis of related acyl-CoA esters.[1][3]

Materials:

  • Malyl-CoA/beta-methylmalyl-CoA/citramalyl-CoA lyase (Mcl) enzyme

  • Acetyl-CoA

  • Pyruvate

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Quenching Solution (e.g., 10% perchloric acid)

Procedure:

  • Set up the reaction mixture containing Reaction Buffer, acetyl-CoA, and pyruvate at their desired concentrations.

  • Equilibrate the mixture to the optimal temperature for the Mcl enzyme (typically 30-37°C).

  • Initiate the reaction by adding the purified Mcl enzyme.

  • Incubate the reaction for a predetermined time, monitoring progress by taking small aliquots for analysis (e.g., by RP-HPLC).

  • Stop the reaction by adding the Quenching Solution to precipitate the enzyme.

  • Centrifuge to pellet the precipitated enzyme and collect the supernatant containing this compound for purification.

Solid-Phase Extraction (SPE) for this compound Purification

This protocol provides a general framework for the solid-phase extraction of short-chain acyl-CoAs.[4]

Materials:

  • C18 SPE Cartridge

  • Conditioning Solvent (e.g., 100% Methanol)

  • Equilibration Buffer (e.g., 0.1 M ammonium acetate, pH 6.0)

  • Wash Buffer (e.g., 5% Methanol in 0.1 M ammonium acetate, pH 6.0)

  • Elution Buffer (e.g., 50% Methanol in 0.1 M ammonium acetate, pH 6.0)

  • Sample from enzymatic synthesis (supernatant after quenching and centrifugation)

Procedure:

  • Conditioning: Pass the Conditioning Solvent through the C18 SPE cartridge.

  • Equilibration: Equilibrate the cartridge by passing the Equilibration Buffer through it. Do not let the cartridge run dry.

  • Sample Loading: Load the sample supernatant onto the cartridge at a slow flow rate.

  • Washing: Wash the cartridge with the Wash Buffer to remove unbound contaminants.

  • Elution: Elute the this compound with the Elution Buffer.

  • Collect the eluate and proceed with analysis or lyophilization for storage.

Ion-Exchange Chromatography (IEC) for this compound Purification

This protocol is based on general principles of ion-exchange chromatography for charged molecules like CoA esters.

Materials:

  • Strong Anion Exchange (e.g., Q-Sepharose) or Strong Cation Exchange (e.g., SP-Sepharose) column, depending on the buffer pH and the pI of this compound.

  • Binding Buffer (low salt concentration, e.g., 20 mM Tris-HCl, pH 7.5)

  • Elution Buffer (high salt concentration, e.g., 20 mM Tris-HCl, 1 M NaCl, pH 7.5)

  • Sample from enzymatic synthesis, buffer-exchanged into the Binding Buffer.

Procedure:

  • Equilibration: Equilibrate the ion-exchange column with several column volumes of Binding Buffer.

  • Sample Loading: Load the buffer-exchanged sample onto the column.

  • Washing: Wash the column with Binding Buffer until the absorbance at 260 nm returns to baseline, indicating that all unbound molecules have been washed through.

  • Elution: Apply a linear gradient of the Elution Buffer (from 0% to 100% over several column volumes) to elute the bound molecules.

  • Collect fractions and analyze them by RP-HPLC to identify those containing pure this compound.

  • Pool the pure fractions and desalt if necessary.

Visualizations

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_enzyme Enzyme cluster_product Product Acetyl-CoA Acetyl-CoA Citramalate_Synthase Citramalate Synthase/ Malyl-CoA Lyase Acetyl-CoA->Citramalate_Synthase Pyruvate Pyruvate Pyruvate->Citramalate_Synthase 3S_Citramalyl_CoA This compound Citramalate_Synthase->3S_Citramalyl_CoA

Caption: Enzymatic synthesis of this compound.

Purification_Workflow Crude_Sample Crude this compound (from enzymatic synthesis) SPE Solid-Phase Extraction (SPE) (C18) Crude_Sample->SPE Initial Cleanup IEC Ion-Exchange Chromatography (IEC) SPE->IEC Further Purification Analysis Purity Analysis (RP-HPLC, LC-MS/MS) IEC->Analysis Purity Check Pure_Product Pure this compound Analysis->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Outcome Low_Yield Low Yield? Start->Low_Yield Low_Purity Low Purity? Start->Low_Purity Degradation Check for Degradation (Hydrolysis) Low_Yield->Degradation Yes Binding_Loss Optimize Binding/Elution Low_Yield->Binding_Loss No Coelution Optimize Gradient Low_Purity->Coelution Yes Contaminants Add orthogonal purification step Low_Purity->Contaminants No

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: Synthesis of (3S)-Citramalyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of (3S)-Citramalyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the common enzymatic methods for synthesizing this compound?

A1: this compound is typically synthesized enzymatically. A common method involves the use of a CoA transferase to transfer Coenzyme A to S-citramalate. For example, succinyl-CoA:L-malate CoA transferase can be used to synthesize S-citramalyl-CoA from S-citramalate and succinyl-CoA[1]. Another key enzyme in its metabolism is (S)-citramalyl-CoA lyase, which cleaves this compound into pyruvate and acetyl-CoA[2][3]. The synthesis reaction is essentially the reverse of the cleavage reaction.

Q2: How can I obtain the necessary enzymes for the synthesis?

A2: The enzymes, such as citramalyl-CoA lyase or specific CoA transferases, are often produced recombinantly in host organisms like E. coli. This involves cloning the gene encoding the enzyme into an expression vector, transforming the vector into the host, inducing protein expression, and then purifying the enzyme from the cell lysate[1].

Q3: What are the substrates required for the enzymatic synthesis of this compound?

A3: The primary substrates for the synthesis are S-citramalate and a CoA donor, such as succinyl-CoA or acetyl-CoA, depending on the enzyme used[1]. The reaction is typically carried out in a buffered solution at a specific pH and temperature, often with the addition of cofactors like Mg2+ or Mn2+ ions, which can enhance enzyme activity.

Q4: How is the synthesized this compound purified?

A4: Purification of this compound is commonly achieved using chromatographic techniques. A semi-preparative C18 column with a UHPLC or HPLC system is effective for separating the product from substrates and byproducts. The mobile phases typically consist of an aqueous buffer and an organic solvent like acetonitrile.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive Enzyme - Verify the activity of your purified enzyme using a standard assay. - Ensure proper protein folding by optimizing expression conditions (e.g., lower temperature, chaperone co-expression). - Check for protease degradation during purification and add protease inhibitors.
Suboptimal Reaction Conditions - Optimize pH, temperature, and buffer composition. - Titrate the concentration of divalent cations (e.g., Mg2+, Mn2+) as they can be crucial for enzyme activity. - Ensure the correct stereoisomer of citramalate is used.
Substrate Degradation - Prepare substrate solutions fresh. - Store Coenzyme A derivatives at low temperatures and pH to prevent hydrolysis.
Multiple Peaks in HPLC/LC-MS Analysis Incomplete Reaction - Increase incubation time. - Add more enzyme. - Ensure thorough mixing of reactants.
Product Degradation - this compound can be unstable. Analyze samples promptly after the reaction. - Adjust the pH of the reaction quench solution to stabilize the product.
Presence of Contaminants - Purify the enzyme to a higher degree to remove any contaminating enzymes that might be acting on the substrates or product. - Ensure the purity of your starting materials (citramalate, CoA donor).
Low Yield After Purification Poor Binding to Chromatography Column - Adjust the pH of the mobile phase to ensure the target molecule is in the correct ionization state for binding. - Test different types of chromatography columns (e.g., ion-exchange, size-exclusion) if reverse-phase is not effective.
Co-elution with Contaminants - Optimize the gradient of the mobile phase to improve the separation of the product from impurities.
Product Instability During Purification - Perform purification steps at low temperatures (4°C). - Work quickly to minimize the time the product is in solution.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is a generalized procedure based on methodologies described in the literature.

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • 200 mM MOPS-KOH buffer (pH 6.5)

      • 100 mM S-citramalate

      • 10 mM succinyl-CoA

      • 10 mM MgCl2

      • Purified succinyl-CoA:L-malate CoA transferase (concentration to be optimized, e.g., 1 µmol/min of activity)

    • Bring the total volume to 1 ml with nuclease-free water.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C or 55°C for enzymes from thermophiles) for a predetermined time (e.g., 30-60 minutes).

  • Quenching the Reaction:

    • Stop the reaction by adding a small volume of strong acid, such as HCl or formic acid, to lower the pH to around 2. This will precipitate the enzyme.

  • Sample Preparation for Purification:

    • Centrifuge the quenched reaction mixture to pellet the precipitated protein.

    • Transfer the supernatant, which contains the this compound, to a new tube for purification.

Protocol 2: Purification of this compound by HPLC

This protocol provides a general approach for purification based on common practices.

  • HPLC System and Column:

    • Use a UHPLC or HPLC system equipped with a PDA or UV detector.

    • Employ a semi-preparative C18 column (e.g., Phenomenex Luna 5u C18(2), 250 x 10 mm).

  • Mobile Phases:

    • Mobile Phase A: 40 mM ammonium acetate in water, pH 5.0.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the prepared supernatant.

    • Run a linear gradient from 0% to 50% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at a wavelength of 260 nm (for the adenine moiety of CoA).

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the peak of interest.

    • Confirm the identity and purity of this compound in the collected fractions using LC-MS/MS.

  • Lyophilization:

    • Pool the pure fractions and lyophilize to obtain the final product as a powder.

Data Presentation

Table 1: Factors Influencing this compound Synthesis Yield

Parameter Condition 1 Condition 2 Expected Outcome on Yield Reference/Rationale
Enzyme Concentration LowHighHigher yield with higher enzyme concentration (up to a saturation point).Standard enzyme kinetics
Substrate Concentration (S-citramalate) LowHighHigher yield with increasing substrate concentration until enzyme saturation.Michaelis-Menten kinetics
Substrate Concentration (CoA Donor) LowHighHigher yield with increasing CoA donor concentration.Law of Mass Action
pH SuboptimalOptimalYield will be maximal at the enzyme's optimal pH.Enzyme activity is pH-dependent.
Temperature SuboptimalOptimalYield will be maximal at the enzyme's optimal temperature.Enzyme activity is temperature-dependent.
Divalent Cations (e.g., Mg2+) AbsentPresentOften required for CoA transferase activity, thus increasing yield.Many CoA-utilizing enzymes require divalent cations for activity.

Visualizations

Enzymatic_Synthesis_Pathway S_citramalate S-Citramalate CoA_Transferase Succinyl-CoA:L-malateLCoA transferase S_citramalate->CoA_Transferase Succinyl_CoA Succinyl-CoA Succinyl_CoA->CoA_Transferase Product This compound CoA_Transferase->Product Succinate Succinate CoA_Transferase->Succinate

Caption: Enzymatic synthesis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Reaction_Setup 1. Reaction Setup (Substrates + Enzyme) Incubation 2. Incubation (Optimal Temp & Time) Reaction_Setup->Incubation Quench 3. Quench Reaction (Acidification) Incubation->Quench Centrifugation 4. Centrifugation (Remove Precipitated Enzyme) Quench->Centrifugation HPLC 5. HPLC Purification (C18 Column) Centrifugation->HPLC Analysis 6. LC-MS/MS Analysis (Identity & Purity Check) HPLC->Analysis Lyophilization 7. Lyophilization Analysis->Lyophilization Final_Product Pure this compound Lyophilization->Final_Product

Caption: Experimental workflow for synthesis and purification.

References

Technical Support Center: Optimizing Detection of (3S)-Citramalyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of (3S)-Citramalyl-CoA by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ion m/z values for this compound?

A1: For positive ion mode electrospray ionization (ESI+), the expected protonated molecule is [M+H]⁺. The calculated monoisotopic mass for this compound is 897.1420 Da, therefore the expected m/z for the singly charged precursor ion is 898.1497[1][2]. In negative ion mode ESI-, the expected deprotonated molecule [M-H]⁻ would have an m/z of 896.1274.

Q2: What are the characteristic fragmentation patterns and recommended MRM transitions for this compound?

A2: Acyl-CoAs, including this compound, exhibit a characteristic fragmentation pattern in positive ion mode tandem mass spectrometry (MS/MS). This includes a neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507.0 Da) and a product ion corresponding to the adenosine 3',5'-diphosphate fragment (m/z 428.0)[3][4][5].

Based on this, the following Multiple Reaction Monitoring (MRM) transitions are recommended for monitoring this compound:

Ion ModePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDescription
Positive898.15391.1Quantitative transition ([M-507+H]⁺)
Positive898.15428.0Qualitative/Confirmatory transition

Note: The quantitative transition is derived from the precursor ion after the neutral loss of 507 Da (898.15 - 507.0 = 391.15). Optimal collision energies should be determined empirically on your specific instrument.

Q3: What type of liquid chromatography (LC) column is suitable for the analysis of this compound?

A3: Reversed-phase chromatography using a C18 column is a common and effective method for the separation of acyl-CoA esters. Specifically, a BEH C18 column (150 x 2.1 mm, 1.7 µm) has been successfully used for the analysis of citramalyl-CoA and related compounds.

Q4: Are there any known isomers of this compound that I should be aware of?

A4: Yes, (3R)-Citramalyl-CoA is a stereoisomer of this compound. Additionally, malyl-CoA is a structural isomer with a calculated [M+H]⁺ of 884.1340 m/z. While mass spectrometry can distinguish between citramalyl-CoA and malyl-CoA based on their different precursor masses, chromatographic separation is necessary to differentiate between the (3S) and (3R) stereoisomers of citramalyl-CoA. The development of a robust chromatographic method is therefore critical if the specific quantification of the (3S) isomer is required.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

Problem 1: Poor or No Signal for this compound

Potential Cause Suggested Solution
Inefficient Extraction Acyl-CoAs can be challenging to extract. Consider using an extraction solvent such as a mixture of acetonitrile/methanol/water (2:2:1 v/v/v) or a perchloric acid-based extraction followed by neutralization. Ensure rapid quenching of metabolism by working with ice-cold solvents and keeping samples cold.
Analyte Instability Acyl-CoA thioesters can be unstable, particularly in aqueous solutions at non-neutral pH. Prepare samples fresh and analyze them promptly. If storage is necessary, store extracts at -80°C. Avoid repeated freeze-thaw cycles.
Suboptimal Mass Spectrometry Parameters Ensure the mass spectrometer is tuned and calibrated. Optimize source parameters (e.g., capillary voltage, gas flows, temperature) and collision energy for the specific MRM transitions of this compound. The optimal collision energy is the one that produces the highest abundance of the product ion.
Poor Ionization This compound is a polar molecule. Ensure the mobile phase composition is conducive to good ionization. The use of a buffer such as ammonium acetate or ammonium formate in the mobile phase can aid in protonation for positive ion mode.

Problem 2: Poor Chromatographic Peak Shape (Tailing, Broadening)

Potential Cause Suggested Solution
Secondary Interactions with Column The phosphate groups on the CoA moiety can interact with active sites on the silica-based column packing, leading to peak tailing. Using a high-quality, end-capped C18 column, such as a BEH C18, can minimize these interactions. Operating at a slightly acidic pH (e.g., with formic acid in the mobile phase) can also help by suppressing the ionization of residual silanols.
Inappropriate Mobile Phase Ensure the mobile phase composition and gradient are optimized for your specific column and instrument. A shallow gradient may be necessary to achieve good separation and peak shape for polar analytes like acyl-CoAs.
Sample Overload Injecting too much sample can lead to peak broadening and fronting. Try diluting your sample and re-injecting.

Problem 3: Co-elution with Interfering Species

Potential Cause Suggested Solution
Isomeric Interference If you need to distinguish this compound from its stereoisomer (3R)-Citramalyl-CoA, you will need to develop a chiral chromatography method or a derivatization method that allows for their separation on a standard C18 column. This is a significant analytical challenge and may require specialized columns and mobile phases.
Matrix Effects Biological samples are complex and can contain compounds that co-elute with this compound and suppress or enhance its ionization. To mitigate this, improve your sample preparation to remove more of the matrix components. Solid-phase extraction (SPE) can be an effective cleanup step. Also, consider using a stable isotope-labeled internal standard for this compound to correct for matrix effects.

Experimental Protocols

Sample Preparation: Acyl-CoA Extraction from Tissues

This protocol is a general guideline and may need to be optimized for your specific sample type.

  • Homogenization: Freeze-clamp the tissue in liquid nitrogen to immediately quench metabolic activity. Homogenize the frozen tissue in 2 volumes of ice-cold 0.5 M perchloric acid.

  • Incubation and Centrifugation: Keep the homogenate on ice for 30 minutes with occasional mixing. Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Neutralization: Transfer the supernatant to a new tube and neutralize it by adding 5 M K₂CO₃ dropwise until the pH is between 6 and 7.

  • Final Centrifugation: Centrifuge at 3000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.

  • Analysis: The resulting supernatant contains the acyl-CoA esters and is ready for LC-MS/MS analysis.

Liquid Chromatography Method for Acyl-CoA Separation

This method is a starting point for separation on a BEH C18 column (150 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM ammonium carbonate (pH 6.5) in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 2
    2.0 2
    12.0 50
    15.0 95
    18.0 95
    18.1 2

    | 25.0 | 2 |

Visualizations

experimental_workflow Figure 1. Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Tissue/Cell Sample quench Quenching in Liquid N2 sample->quench homogenize Homogenization in Cold Perchloric Acid quench->homogenize neutralize Neutralization with K2CO3 homogenize->neutralize centrifuge Centrifugation neutralize->centrifuge extract Aqueous Extract centrifuge->extract lc Reversed-Phase LC (BEH C18 Column) extract->lc ms Tandem Mass Spectrometer (ESI+) lc->ms mrm MRM Detection (Q1: 898.15 -> Q3: 391.1) ms->mrm integrate Peak Integration mrm->integrate quantify Quantification integrate->quantify

Caption: Figure 1. Experimental Workflow for this compound Analysis

citramalyl_coa_pathway Figure 2. Biochemical Pathway of this compound cluster_synthesis Pyruvate Pyruvate CitramalylCoA This compound AcetylCoA Acetyl-CoA Enzyme Citramalyl-CoA Lyase CitramalylCoA->Enzyme Enzyme->Pyruvate cleavage Enzyme->AcetylCoA cleavage

Caption: Figure 2. Biochemical Pathway of this compound

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3S)-Citramalyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound for experimental use?

A1: this compound is typically synthesized enzymatically. A common method involves using a recombinant malyl-CoA/citramalyl-CoA lyase, such as the one from Chloroflexus aurantiacus (CaMcl).[1][2] This enzyme catalyzes the condensation of acetyl-CoA and pyruvate to form this compound. The synthesis is often performed in vitro and the product is then purified for use in subsequent assays.

Q2: My this compound lyase activity is lower than expected. What are the potential causes?

A2: Several factors can contribute to low lyase activity:

  • Cofactor Deficiency: Many citramalyl-CoA lyases, including the R-citramalyl-CoA lyase from Chloroflexus aurantiacus, are stimulated by divalent cations like Mg²⁺ or Mn²⁺.[3] Ensure these are present in your reaction buffer at optimal concentrations.

  • Incorrect Stereoisomer: The enzyme this compound lyase is stereospecific and will not act on (3R)-citramalyl-CoA.[4][5] Verify the stereochemistry of your substrate.

  • Enzyme Inactivation: Improper storage or handling can lead to loss of enzyme activity. Store enzymes at the recommended temperature and avoid repeated freeze-thaw cycles.

  • Sub-optimal pH: Enzyme activity is pH-dependent. Determine the optimal pH for your specific lyase. For example, R-citramalyl-CoA lyase from C. aurantiacus can be assayed in buffers ranging from pH 5.5 to 8.0.

Q3: How can I monitor the activity of this compound lyase?

A3: The cleavage of this compound to acetyl-CoA and pyruvate can be monitored using a coupled spectrophotometric assay. The production of pyruvate is coupled to the activity of lactate dehydrogenase (LDH), which reduces pyruvate to lactate while oxidizing NADH to NAD⁺. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored to determine the lyase activity.

Q4: I am observing unexpected side products in my enzymatic synthesis reaction. What could be the reason?

A4: Enzyme promiscuity is a likely cause. For instance, some malyl-CoA lyases can also act on S-citramalyl-CoA. If your enzyme preparation is not pure, contaminating enzymes could lead to side reactions. Additionally, the starting materials, acetyl-CoA and pyruvate, can be consumed by other enzymes present in an impure system. It is also important to consider the stability of thioester compounds, which can be susceptible to spontaneous hydrolysis.

Troubleshooting Guide

Problem 1: Poor yield of this compound during enzymatic synthesis.
Potential Cause Suggested Solution
Sub-optimal enzyme concentration Titrate the concentration of the synthesizing enzyme (e.g., CaMcl) to find the optimal level for your reaction conditions.
Precursor degradation Acetyl-CoA can be unstable. Use freshly prepared or high-quality commercial sources. Minimize the time the precursors are kept at room temperature.
Equilibrium of the reaction The synthesis of this compound is a reversible reaction. Consider strategies to shift the equilibrium towards product formation, such as by removing the product as it is formed, although this can be challenging in a batch reaction.
Inhibitors in the reaction mixture Ensure that your reaction buffer is free from potential enzyme inhibitors. Purify recombinant enzymes thoroughly to remove any contaminants from the expression host.
Problem 2: High background signal in the coupled spectrophotometric assay for lyase activity.
Potential Cause Suggested Solution
Contaminating NADH oxidase activity If using a cell lysate or partially purified enzyme, there may be contaminating enzymes that oxidize NADH. Run a control reaction without the substrate (this compound) to measure this background rate and subtract it from your experimental values.
Substrate-independent activity of the coupling enzyme Ensure that the lactate dehydrogenase (LDH) is not showing activity in the absence of pyruvate. Run a control with all reaction components except the this compound lyase.
Instability of NADH NADH can degrade over time, especially when exposed to light or acidic conditions. Prepare NADH solutions fresh and keep them on ice and protected from light.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is based on the use of recombinant Chloroflexus aurantiacus malyl-CoA/citramalyl-CoA lyase (CaMcl).

  • Reaction Mixture Preparation: In a suitable reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing 10 mM MgCl₂), combine acetyl-CoA and pyruvate at appropriate concentrations.

  • Enzyme Addition: Add purified recombinant CaMcl to the reaction mixture to initiate the synthesis.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a sufficient period to allow for product formation. Monitor the reaction progress if possible.

  • Reaction Quenching: Stop the reaction by methods such as heat inactivation of the enzyme or by adding an acid (e.g., perchloric acid), followed by neutralization.

  • Purification: Purify the synthesized this compound using methods like solid-phase extraction or high-performance liquid chromatography (HPLC).

Protocol 2: Spectrophotometric Assay for this compound Lyase Activity

This protocol utilizes a coupled reaction with lactate dehydrogenase (LDH).

  • Assay Buffer: Prepare an assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2) containing a known concentration of NADH (e.g., 0.2 mM) and an excess of lactate dehydrogenase.

  • Reaction Initiation: In a cuvette, combine the assay buffer with a specific amount of the enzyme sample to be tested (e.g., purified CLYBL or cell lysate).

  • Substrate Addition: Start the reaction by adding a known concentration of this compound to the cuvette.

  • Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Quantitative Data Summary

Table 1: Kinetic Parameters for CLYBL Activities

SubstrateEnzymeK_m (µM)k_cat (s⁻¹)
This compoundCLYBL25 ± 310.3 ± 0.3
Malyl-CoA (Thioesterase)CLYBL11.2 ± 1.51.8 ± 0.05
Malyl-CoA (Thioesterase)Citrate Synthase (CS)126 ± 170.08 ± 0.004

Visualizations

Signaling_Pathway Itaconate Itaconate Itaconyl_CoA Itaconyl-CoA Itaconate->Itaconyl_CoA Citramalyl_CoA This compound Itaconyl_CoA->Citramalyl_CoA CLYBL CLYBL (this compound Lyase Activity) Citramalyl_CoA->CLYBL Acetyl_CoA Acetyl-CoA Pyruvate Pyruvate CLYBL->Acetyl_CoA CLYBL->Pyruvate

Caption: Itaconate catabolism pathway leading to the cleavage of this compound by CLYBL.

Experimental_Workflow Start Start: Assay for This compound Lyase Activity Prepare_Assay_Mix Prepare Assay Mix: Buffer, NADH, LDH Start->Prepare_Assay_Mix Add_Enzyme Add Enzyme Sample Prepare_Assay_Mix->Add_Enzyme Add_Substrate Add this compound (Initiate Reaction) Add_Enzyme->Add_Substrate Monitor_Absorbance Monitor Absorbance at 340 nm Add_Substrate->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity Monitor_Absorbance->Calculate_Activity End End Calculate_Activity->End

Caption: Workflow for the spectrophotometric assay of this compound lyase activity.

Troubleshooting_Logic rect_node rect_node Low_Activity Low Lyase Activity? Check_Cofactors Cofactors (Mg²⁺/Mn²⁺) Present? Low_Activity->Check_Cofactors Yes Check_pH Is pH Optimal? Check_Cofactors->Check_pH Yes Add_Cofactors Add Cofactors Check_Cofactors->Add_Cofactors No Check_Substrate Correct Substrate Stereoisomer? Check_pH->Check_Substrate Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Enzyme_Storage Enzyme Stored Correctly? Check_Substrate->Check_Enzyme_Storage Yes Verify_Substrate Verify Substrate Stereochemistry Check_Substrate->Verify_Substrate No Use_New_Enzyme Use Fresh/New Enzyme Aliquot Check_Enzyme_Storage->Use_New_Enzyme No Result Activity Should Improve Add_Cofactors->Result Adjust_pH->Result Verify_Substrate->Result Use_New_Enzyme->Result

References

Technical Support Center: Enhancing Citramalyl-CoA Lyase Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with citramalyl-CoA lyase (CLYBL). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the efficiency of this enzyme.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of citramalyl-CoA lyase (CLYBL)?

A1: Citramalyl-CoA lyase is a mitochondrial enzyme that plays a crucial role in vitamin B12 metabolism and the detoxification of itaconate.[1][2] It catalyzes the cleavage of (3S)-citramalyl-CoA into acetyl-CoA and pyruvate.[3] This activity is part of the C5-dicarboxylate catabolism pathway, which is essential for processing itaconate, a metabolite with antimicrobial and immunomodulatory functions.[2]

Q2: What are the known catalytic activities of CLYBL?

A2: Besides its primary citramalyl-CoA lyase activity, human CLYBL exhibits promiscuous catalytic activities, including:

  • Malate synthase activity: Converts glyoxylate and acetyl-CoA to malate.[1]

  • Beta-methylmalate synthase activity: Converts glyoxylate and propionyl-CoA to beta-methylmalate.

  • Malyl-CoA thioesterase activity: Hydrolyzes malyl-CoA to malate and Coenzyme A.

Q3: What are the typical kinetic parameters for human citramalyl-CoA lyase?

A3: The kinetic parameters for human CLYBL can vary depending on the substrate and reaction conditions. Below is a summary of reported values.

SubstrateK_m_ (μM)k_cat_ (s⁻¹)Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹)
This compound22 - 231.6 - 14.17.27 x 10⁴ - 6.13 x 10⁵
Acetyl-CoA (for malate synthase)57.30.1462.55 x 10³
Propionyl-CoA (for beta-methylmalate synthase)28.70.1354.70 x 10³
Malyl-CoA (for thioesterase)--8.55 x 10⁵

Data compiled from multiple sources.

Q4: What is the role of metal ions in CLYBL activity?

A4: Divalent metal ions are important for the catalytic activity of citramalyl-CoA lyases. For instance, the activity of R-citramalyl-CoA lyase from Chloroflexus aurantiacus is dependent on the presence of Mn²⁺ or Mg²⁺. Human CLYBL also requires a divalent metal ion, typically Mg²⁺, for its catalytic function. The specific effects of different metal ions on the activity of human CLYBL may require empirical determination.

Troubleshooting Guides

Section 1: Recombinant Protein Expression and Purification

Issue 1.1: Low yield of recombinant citramalyl-CoA lyase from E. coli.

Possible Cause Troubleshooting Suggestion
Codon Usage Bias The codon usage of the human CLYBL gene may not be optimal for expression in E. coli. Solution: Perform codon optimization of the gene sequence for E. coli. This can significantly improve translation efficiency.
Protein Toxicity Overexpression of CLYBL may be toxic to the host cells, leading to poor growth and low yield. Solution: Use a tightly regulated expression system (e.g., pLysS or pLysE strains) to minimize basal expression. Lower the induction temperature (e.g., 18-25°C) and use a lower concentration of the inducing agent (e.g., IPTG).
Inclusion Body Formation High-level expression can lead to protein misfolding and aggregation into insoluble inclusion bodies. Solution: Lower the induction temperature and inducer concentration. Co-express with molecular chaperones (e.g., GroEL/ES) to assist in proper folding.
Suboptimal Growth Conditions Incorrect media, temperature, or aeration can limit cell growth and protein expression. Solution: Ensure optimal growth conditions for the E. coli strain being used. Test different media formulations.

Issue 1.2: Protein aggregation during purification.

Possible Cause Troubleshooting Suggestion
Suboptimal Buffer Conditions The pH or ionic strength of the purification buffers may promote aggregation. Solution: Ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI). Screen a range of salt concentrations (e.g., 150-500 mM NaCl) to find conditions that minimize aggregation.
High Protein Concentration Protein can aggregate when highly concentrated. Solution: Perform purification steps at a lower protein concentration if possible. If high concentrations are necessary, screen for stabilizing additives.
Presence of Unstructured Regions The protein may have flexible loops or domains that are prone to aggregation. Solution: Consider designing constructs with truncations of potentially disordered regions, if they are not essential for activity.
Oxidation of Cysteine Residues Formation of incorrect disulfide bonds can lead to aggregation. Solution: Include reducing agents like DTT or TCEP in all purification buffers.

Issue 1.3: Low purity of His-tagged citramalyl-CoA lyase after affinity chromatography.

Possible Cause Troubleshooting Suggestion
Non-specific Binding of Host Proteins E. coli proteins with histidine-rich regions can co-purify with the His-tagged CLYBL. Solution: Include a low concentration of imidazole (e.g., 10-20 mM) in the lysis and wash buffers to reduce non-specific binding.
Inefficient Washing Insufficient washing of the affinity column can leave behind contaminants. Solution: Increase the wash volume and/or the imidazole concentration in the wash buffer.
Co-purification with Chaperones If co-expressing with chaperones, they may bind to the target protein and co-elute. Solution: Use an ATP-containing wash buffer to release chaperones from the target protein before elution.
Proteolytic Degradation Proteases from the host cell can degrade the target protein, leading to multiple bands on a gel. Solution: Add a protease inhibitor cocktail to the lysis buffer and keep the protein cold at all times.
Section 2: Enzyme Activity Assay

Issue 2.1: No or very low enzyme activity detected.

Possible Cause Troubleshooting Suggestion
Inactive Enzyme The purified protein may be misfolded or denatured. Solution: Review the expression and purification protocol. Ensure that conditions are optimized for producing soluble, correctly folded protein. Consider refolding protocols if the protein is purified from inclusion bodies.
Missing Cofactors The assay buffer may be lacking essential cofactors. Solution: Ensure the presence of a divalent metal ion, typically Mg²⁺ or Mn²⁺, in the assay buffer at an optimal concentration (e.g., 1-5 mM).
Incorrect Substrate The citramalyl-CoA substrate may have degraded or is the wrong stereoisomer. Solution: Use freshly prepared or properly stored substrate. Verify the stereochemistry of the citramalyl-CoA, as CLYBL is specific for the (3S)-isomer.
Suboptimal Assay Conditions The pH or temperature of the assay may not be optimal for enzyme activity. Solution: Empirically determine the optimal pH and temperature for your specific enzyme. For a bacterial homolog, the optimal pH is around 7.0 and temperature is 55°C. Human CLYBL is a mitochondrial enzyme, so activity is expected at physiological pH and temperature.

Issue 2.2: High background signal or artifacts in the coupled spectrophotometric assay.

Possible Cause Troubleshooting Suggestion
Contaminating Enzymes in the Sample The purified CLYBL may contain contaminating dehydrogenases that can reduce the coupling enzyme's substrate. Solution: Further purify the CLYBL enzyme. Run a control reaction without the citramalyl-CoA substrate to check for background activity.
Instability of Assay Components NADH can degrade over time, leading to a decreasing background signal. Solution: Use freshly prepared NADH solutions for each experiment.
Interfering Substances Components in the enzyme preparation or buffer may interfere with the assay. Solution: Dialyze the enzyme against the assay buffer to remove any small molecule contaminants. Run control reactions omitting one component at a time to identify the source of interference.
Precipitation of Assay Components High concentrations of certain components may lead to precipitation, causing light scattering and affecting absorbance readings. Solution: Visually inspect the assay mixture for any turbidity. If present, adjust the concentrations of buffer components.

Experimental Protocols

Protocol 1: Coupled Spectrophotometric Assay for Citramalyl-CoA Lyase Activity

This assay measures the production of pyruvate from the cleavage of citramalyl-CoA. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that is coupled to the oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored to determine the rate of the CLYBL-catalyzed reaction.

Materials:

  • Purified citramalyl-CoA lyase

  • This compound (substrate)

  • Lactate dehydrogenase (LDH)

  • NADH

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a master mix containing the assay buffer, NADH (final concentration ~0.2 mM), and LDH (sufficient units to ensure it is not rate-limiting).

  • Add the master mix to a cuvette and equilibrate to the desired temperature (e.g., 37°C).

  • Add the purified citramalyl-CoA lyase to the cuvette and mix gently.

  • Record the baseline absorbance at 340 nm for a few minutes to ensure there is no background reaction.

  • Initiate the reaction by adding this compound to the cuvette and mix immediately.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Control Reactions:

  • No CLYBL: To check for non-enzymatic degradation of citramalyl-CoA or contaminating activities in the LDH preparation.

  • No citramalyl-CoA: To measure any background NADH oxidase activity in the CLYBL preparation.

  • No LDH: To confirm that the observed activity is dependent on the coupling enzyme.

Visualizations

Citramalyl-CoA Lyase Catalytic Reaction```dot

CLYBL_Reaction sub This compound enzyme Citramalyl-CoA Lyase (CLYBL) sub->enzyme prod1 Acetyl-CoA prod2 Pyruvate enzyme->prod1 enzyme->prod2

Caption: Workflow of the coupled spectrophotometric assay for measuring citramalyl-CoA lyase activity.

Troubleshooting Logic for Low Enzyme Yield

Low_Yield_Troubleshooting start Low Protein Yield check_expression Check for Protein Expression (SDS-PAGE of cell lysate) start->check_expression no_band No visible band of expected size check_expression->no_band No band_present Band of expected size is present check_expression->band_present Yes optimize_expression Optimize Expression Conditions: - Codon Optimization - Lower Temperature - Tighter Regulation no_band->optimize_expression check_solubility Check Protein Solubility (Compare soluble vs. insoluble fractions) band_present->check_solubility insoluble Protein is in inclusion bodies check_solubility->insoluble Insoluble soluble Protein is soluble check_solubility->soluble Soluble optimize_solubility Optimize for Solubility: - Lower Temperature - Co-express Chaperones - Use Solubility Tags insoluble->optimize_solubility optimize_purification Optimize Purification: - Check for degradation - Adjust buffer conditions soluble->optimize_purification

Caption: A logical workflow for troubleshooting low yields of recombinant citramalyl-CoA lyase.

References

Technical Support Center: Strategies to Increase Intracellular (3S)-Citramalyl-CoA Levels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing intracellular (3S)-Citramalyl-CoA levels.

Frequently Asked Questions (FAQs)

Q1: What is the primary biosynthetic pathway for this compound?

A1: this compound is synthesized in a two-step process. First, citramalate synthase (CimA) catalyzes the condensation of acetyl-CoA and pyruvate to form (3S)-citramalate.[1] Subsequently, a CoA transferase, such as succinyl-CoA:citramalate CoA-transferase, activates citramalate to this compound using a CoA donor like succinyl-CoA.[2] This pathway is a key part of the 3-hydroxypropionate bicycle, a carbon fixation pathway found in some bacteria.[3]

Q2: What are the main competing pathways that can limit this compound accumulation?

A2: The primary competing pathway is the tricarboxylic acid (TCA) cycle, where citrate synthase (GltA) also utilizes the precursor acetyl-CoA. Other pathways that consume acetyl-CoA or pyruvate, such as acetate production (catalyzed by AckA) and lactate formation (catalyzed by LdhA), can also divert precursors away from the this compound synthesis pathway. Additionally, the degradation of this compound by citramalyl-CoA lyase back into acetyl-CoA and pyruvate represents a significant competing reaction.

Q3: What are the key enzymes involved in the synthesis and degradation of this compound?

A3:

  • Synthesis:

    • Citramalate Synthase (CimA): Condenses acetyl-CoA and pyruvate to form (3S)-citramalate.

    • Succinyl-CoA:citramalate CoA-transferase: Transfers a CoA group from succinyl-CoA to (3S)-citramalate to produce this compound.

  • Degradation:

    • Citramalyl-CoA Lyase: Cleaves this compound into acetyl-CoA and pyruvate.

Q4: Are there known strategies to enhance the precursor supply for this compound synthesis?

A4: Yes, strategies to increase the intracellular pools of acetyl-CoA and pyruvate are crucial. For acetyl-CoA, this includes overexpressing enzymes in the pyruvate dehydrogenase complex, increasing pyruvate supply, and assimilating acetate from the medium. For general strategies on increasing malonyl-CoA, a related and important precursor for many biosynthetic pathways, redirecting carbon flux towards acetyl-CoA is a key strategy.

Troubleshooting Guides

Issue 1: Low or undetectable levels of this compound in engineered microbial strains.
Possible Cause Troubleshooting Steps
Insufficient precursor supply (acetyl-CoA and pyruvate) 1. Overexpress key enzymes in the upstream pathways leading to acetyl-CoA and pyruvate. 2. Knock out competing pathways that consume acetyl-CoA and pyruvate (e.g., gltA, ackA, ldhA). 3. Supplement the culture medium with precursors like acetate or pyruvate.
Low activity of citramalate synthase (CimA) 1. Ensure the codon usage of the cimA gene is optimized for the expression host. 2. Use a mesophilic variant of CimA if expressing in a mesophilic host like E. coli for improved activity at lower temperatures. 3. Confirm protein expression and solubility via SDS-PAGE and Western blot.
Inefficient conversion of citramalate to this compound 1. Co-express a suitable CoA transferase, such as succinyl-CoA:citramalate CoA-transferase, along with citramalate synthase. 2. Ensure the availability of the CoA donor (e.g., succinyl-CoA). Consider engineering the TCA cycle to increase the succinyl-CoA pool.
High activity of this compound lyase 1. Identify and knock out the endogenous gene(s) encoding citramalyl-CoA lyase. 2. Use specific inhibitors of citramalyl-CoA lyase if available and compatible with your experimental system.
Issue 2: Accumulation of citramalate but not this compound.
Possible Cause Troubleshooting Steps
Absence or low activity of a CoA ligase/transferase 1. Introduce a heterologous gene encoding a characterized succinyl-CoA:citramalate CoA-transferase. 2. Screen different CoA transferases for optimal activity with citramalate as a substrate. 3. Optimize the expression level of the CoA transferase.
Limited availability of the CoA donor 1. Analyze the intracellular concentration of potential CoA donors (e.g., succinyl-CoA). 2. Engineer the metabolic network to increase the pool of the specific CoA donor required by the transferase.

Quantitative Data Summary

The following tables summarize relevant quantitative data from literature on the production of this compound precursors and related acyl-CoAs in engineered microorganisms.

Table 1: Citramalate Production in Engineered E. coli

Strain Engineering StrategyCitramalate Titer (g/L)Yield (g/g glucose)Reference
Expression of cimA, knockout of gltA and ackA46.50.63
Expression of cimA variant, knockout of ldhA and pflB>800.48
Expression of cimA, knockout of gltA, leuC, ackA-pta, poxB (glycerol feed)>31>0.50 (g/g glycerol)
gltA point mutation (F383M), expression of cimA>600.53

Table 2: Intracellular Acyl-CoA Concentrations in Engineered Microbes

Acyl-CoAHost OrganismEngineering StrategyIntracellular Concentration (nmol/mg-DCW or µM)Reference
Malonyl-CoAE. coliOverexpression of acetyl-CoA carboxylase (Acc)3-fold increase
Malonyl-CoAE. coliAcc overexpression + increased acetyl-CoA supply15-fold increase
Malonyl-CoAE. coliMalonate assimilation pathway0.87 nmol/mg-DCW
Propionyl-CoAS. cerevisiaeHeterologous pathway introduction4-9 µM
Methylmalonyl-CoAS. cerevisiaeHeterologous pathway introduction0.5 µM
n-Butyryl-CoAS. cerevisiaeHeterologous pathway introduction6 µM

Experimental Protocols

Protocol 1: Quantification of Intracellular this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound and other short-chain acyl-CoAs from microbial cell cultures.

1. Sample Quenching and Extraction: a. Rapidly quench metabolic activity by adding a known volume of cell culture to a quenching solution (e.g., 60% methanol at -20°C). b. Centrifuge the quenched cells at a low temperature to pellet them. c. Extract the acyl-CoAs from the cell pellet using an extraction solution such as 10% trichloroacetic acid or a cold solvent mixture (e.g., acetonitrile/methanol/water). d. Include an internal standard (e.g., a stable isotope-labeled acyl-CoA) in the extraction solution for accurate quantification.

2. Sample Preparation: a. Pellet the cell debris by centrifugation. b. The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) if necessary, although some methods proceed directly to analysis.

3. LC-MS/MS Analysis: a. Separate the acyl-CoAs using a suitable liquid chromatography (LC) method, typically employing a C18 reversed-phase column with a gradient elution. b. Detect and quantify the acyl-CoAs using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound will need to be determined using a pure standard.

4. Data Analysis: a. Generate a standard curve using a series of known concentrations of a this compound standard. b. Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizations

Pathway_to_3S_Citramalyl_CoA Pyruvate Pyruvate Citramalate (3S)-Citramalate Pyruvate->Citramalate Citramalate Synthase (CimA) AcetylCoA Acetyl-CoA AcetylCoA->Citramalate Citramalate Synthase (CimA) TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Citrate Synthase (GltA) CitramalylCoA This compound Citramalate->CitramalylCoA Succinyl-CoA: Citramalate CoA-transferase Succinate Succinate Citramalate->Succinate Succinyl-CoA: Citramalate CoA-transferase Degradation_Products Acetyl-CoA + Pyruvate CitramalylCoA->Degradation_Products Citramalyl-CoA Lyase SuccinylCoA Succinyl-CoA SuccinylCoA->CitramalylCoA Succinyl-CoA: Citramalate CoA-transferase SuccinylCoA->Succinate Succinyl-CoA: Citramalate CoA-transferase Troubleshooting_Workflow Start Low this compound production CheckPrecursors Quantify intracellular Acetyl-CoA and Pyruvate Start->CheckPrecursors LowPrecursors Precursor levels low? CheckPrecursors->LowPrecursors EngineerPrecursors Engineer precursor pathways: - Overexpress upstream enzymes - Knockout competing pathways LowPrecursors->EngineerPrecursors Yes CheckCitramalate Quantify intracellular (3S)-Citramalate LowPrecursors->CheckCitramalate No EngineerPrecursors->CheckPrecursors LowCitramalate Citramalate levels low? CheckCitramalate->LowCitramalate OptimizeCimA Optimize Citramalate Synthase (CimA): - Codon optimization - Use mesophilic variant - Check expression/solubility LowCitramalate->OptimizeCimA Yes CheckCoATransferase Citramalate accumulates, but this compound is low? LowCitramalate->CheckCoATransferase No OptimizeCimA->CheckCitramalate ExpressCoATransferase Express/Optimize CoA Transferase: - Introduce heterologous enzyme - Screen for best activity - Ensure CoA donor availability CheckCoATransferase->ExpressCoATransferase Yes CheckDegradation Check for degradation: - Assay for Citramalyl-CoA lyase activity CheckCoATransferase->CheckDegradation No ExpressCoATransferase->CheckDegradation Success Improved this compound levels ExpressCoATransferase->Success KnockoutLyase Knockout Citramalyl-CoA lyase gene(s) CheckDegradation->KnockoutLyase High activity detected KnockoutLyase->Success

References

Technical Support Center: Purification of Recombinant Citramalyl-CoA Lyase

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of recombinant citramalyl-CoA lyase.

Frequently Asked Questions (FAQs)

Q1: What is citramalyl-CoA lyase and what is its catalytic function?

A1: Citramalyl-CoA lyase (EC 4.1.3.25) is an enzyme that catalyzes the cleavage of (3S)-citramalyl-CoA into acetyl-CoA and pyruvate.[1][2] This reaction is a key step in certain metabolic pathways, such as the 3-hydroxypropionate cycle for carbon fixation in some bacteria and itaconate catabolism.[3][4]

Q2: What are the common expression systems for producing recombinant citramalyl-CoA lyase?

A2: Escherichia coli is a commonly used and effective expression system for producing recombinant citramalyl-CoA lyase.[3] The choice of a specific E. coli strain and expression vector can influence the yield and solubility of the enzyme.

Q3: What are the essential cofactors for citramalyl-CoA lyase activity?

A3: The activity of citramalyl-CoA lyase is often dependent on the presence of divalent metal ions, with Mg²⁺ or Mn²⁺ ions significantly stimulating its activity.

Q4: How can the activity of purified citramalyl-CoA lyase be measured?

A4: The activity of citramalyl-CoA lyase can be determined using a spectrophotometric assay. One common method involves a coupled assay with lactate dehydrogenase, where the consumption of NADH is monitored at 340 nm as pyruvate is reduced to lactate.

Q5: What are the typical storage conditions for purified citramalyl-CoA lyase?

A5: While specific stability data for citramalyl-CoA lyase is not extensively documented, purified enzymes are generally stored at low temperatures, such as -20°C or -80°C, often in a buffer containing glycerol (e.g., 10-50%) to prevent freezing-induced denaturation. For short-term storage, 4°C may be suitable. It is advisable to perform stability tests for your specific preparation.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of recombinant citramalyl-CoA lyase.

Problem 1: Low or No Expression of Recombinant Citramalyl-CoA Lyase

Possible Causes and Solutions:

CauseRecommended Solution
Codon Bias The codon usage of the citramalyl-CoA lyase gene may not be optimal for E. coli. Consider using an E. coli strain that co-expresses tRNAs for rare codons (e.g., Rosetta™ strains) or synthesize a codon-optimized gene.
Inefficient Transcription/Translation Ensure the integrity of your expression vector and that the gene is in the correct reading frame. Optimize the concentration of the inducer (e.g., IPTG) and the induction time.
Toxicity of the Recombinant Protein High-level expression of citramalyl-CoA lyase may be toxic to the host cells. Try lowering the induction temperature (e.g., 18-25°C), using a lower concentration of the inducer, or using a weaker promoter.
Plasmid Instability Confirm the presence of the expression plasmid in the cultured cells. Maintain selective pressure by including the appropriate antibiotic in the growth media.
Problem 2: Low Yield of Purified Citramalyl-CoA Lyase

Possible Causes and Solutions:

CauseRecommended Solution
Inefficient Cell Lysis Ensure complete cell disruption to release the soluble protein. Optimize your lysis method (e.g., sonication, high-pressure homogenization) and verify its effectiveness by microscopy or by measuring protein release.
Protein Degradation Proteases released during cell lysis can degrade the target protein. Add protease inhibitors to your lysis and purification buffers. Perform all purification steps at low temperatures (4°C).
Suboptimal Chromatography Conditions Optimize the binding, washing, and elution conditions for each chromatography step (e.g., affinity, ion exchange, size exclusion). This includes pH, salt concentration, and the choice of resin.
Protein Loss During Diafiltration/Concentration If using ultrafiltration, ensure the molecular weight cut-off (MWCO) of the membrane is significantly smaller than the molecular weight of citramalyl-CoA lyase to prevent protein loss.
Problem 3: Citramalyl-CoA Lyase is Found in Inclusion Bodies

Possible Causes and Solutions:

CauseRecommended Solution
High Expression Rate High rates of protein synthesis can overwhelm the cellular folding machinery, leading to aggregation. Lower the expression temperature (e.g., 18-25°C) and the inducer concentration to slow down protein expression.
Suboptimal Growth Conditions Ensure adequate aeration and nutrient supply during cell growth.
Protein Misfolding Co-express molecular chaperones (e.g., GroEL/GroES) to assist in proper protein folding.
Inclusion Body Solubilization and Refolding If optimizing expression for soluble protein is unsuccessful, the protein can be recovered from inclusion bodies. This involves isolating the inclusion bodies, solubilizing them with strong denaturants (e.g., 6 M guanidine-HCl or 8 M urea), and then refolding the protein into its active conformation.
Problem 4: Purified Citramalyl-CoA Lyase has Low or No Activity

Possible Causes and Solutions:

CauseRecommended Solution
Incorrect Protein Folding If the protein was refolded from inclusion bodies, the refolding protocol may need optimization. Key parameters include the refolding buffer composition (pH, additives), temperature, and the method of denaturant removal.
Absence of Cofactors Ensure that the assay buffer contains the necessary divalent cations (e.g., Mg²⁺ or Mn²⁺) for enzymatic activity.
Enzyme Instability The purified enzyme may be unstable under the storage or assay conditions. Perform a buffer screen to find the optimal pH and ionic strength. Consider adding stabilizing agents like glycerol or DTT.
Substrate Degradation Ensure the stability and purity of the citramalyl-CoA substrate.

Quantitative Data Presentation

The following table summarizes the purification of recombinant R-citramalyl-CoA lyase from E. coli. This data can be used as a benchmark for your own purification experiments.

Table 1: Purification of Recombinant R-Citramalyl-CoA Lyase from E. coli

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification (n-fold)
Cell Extract2501100.441001
Heat Precipitation105950.90862.1
Ammonium Sulfate Precipitation55701.27642.9
Size Exclusion Chromatography42601.43553.3
Anion Exchange Chromatography38571.52523.4

Note: 1 U = 1 µmol of product formed per minute.

Experimental Protocols

Protocol 1: Expression of Recombinant Citramalyl-CoA Lyase in E. coli
  • Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the citramalyl-CoA lyase gene.

  • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • To improve the yield of soluble protein, cool the culture to a lower temperature (e.g., 18-25°C).

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to incubate the culture at the lower temperature for 16-24 hours with shaking.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification of Recombinant Citramalyl-CoA Lyase

This protocol is a general guideline and may require optimization.

  • Cell Lysis:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication on ice or by using a high-pressure homogenizer.

    • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Affinity Chromatography (for His-tagged protein):

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged citramalyl-CoA lyase with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

  • Ion Exchange Chromatography (optional polishing step):

    • If further purification is needed, perform buffer exchange on the eluted fraction into a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0, 1 mM DTT).

    • Load the sample onto an anion exchange column (e.g., Q-Sepharose) pre-equilibrated with the low-salt buffer.

    • Elute the protein with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl).

    • Collect fractions and analyze for the presence of citramalyl-CoA lyase by SDS-PAGE.

  • Size Exclusion Chromatography (optional polishing step):

    • To remove aggregates and for buffer exchange, the protein can be further purified by size exclusion chromatography.

    • Concentrate the protein sample and load it onto a size exclusion column (e.g., Superdex 200) pre-equilibrated with the final storage buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 1 mM DTT, 10% glycerol).

    • Collect fractions corresponding to the expected molecular weight of citramalyl-CoA lyase.

Protocol 3: Activity Assay for Citramalyl-CoA Lyase

This is a coupled spectrophotometric assay.

  • Prepare an assay mixture containing:

    • 100 mM Buffer (e.g., MOPS-KOH, pH 7.0)

    • 5 mM MgCl₂

    • 0.2 mM NADH

    • 10 units of lactate dehydrogenase

    • 0.5 mM citramalyl-CoA

  • Add the purified citramalyl-CoA lyase to the assay mixture.

  • Monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C), which corresponds to the oxidation of NADH.

  • Calculate the enzyme activity based on the rate of NADH oxidation using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹ cm⁻¹).

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_expression Expression cluster_purification Purification cluster_analysis Analysis transformation Transformation into E. coli cell_culture Cell Culture & Induction transformation->cell_culture harvesting Cell Harvesting cell_culture->harvesting cell_lysis Cell Lysis harvesting->cell_lysis clarification Clarification (Centrifugation) cell_lysis->clarification affinity_chrom Affinity Chromatography (e.g., Ni-NTA) clarification->affinity_chrom ion_exchange Ion Exchange Chromatography (Optional) affinity_chrom->ion_exchange Polishing sds_page SDS-PAGE affinity_chrom->sds_page size_exclusion Size Exclusion Chromatography (Optional) ion_exchange->size_exclusion Polishing size_exclusion->sds_page activity_assay Activity Assay size_exclusion->activity_assay

Caption: A typical experimental workflow for the expression and purification of recombinant citramalyl-CoA lyase.

Troubleshooting Decision Tree for Low Protein Yield

troubleshooting_low_yield start Low Yield of Purified Protein check_expression Check Expression Level (SDS-PAGE of whole cell lysate) start->check_expression low_expression Low or No Expression check_expression->low_expression No/faint band good_expression Good Expression check_expression->good_expression Strong band optimize_expression Optimize Expression: - Codon usage - Induction conditions - Different vector/strain low_expression->optimize_expression check_solubility Check Solubility (SDS-PAGE of soluble/insoluble fractions) good_expression->check_solubility insoluble Protein in Inclusion Bodies check_solubility->insoluble Band in pellet soluble Protein is Soluble check_solubility->soluble Band in supernatant refold Optimize for Soluble Expression or Solubilize & Refold Inclusion Bodies insoluble->refold check_purification Review Purification Protocol soluble->check_purification optimize_purification Optimize Purification: - Lysis efficiency - Chromatography conditions - Add protease inhibitors check_purification->optimize_purification

Caption: A decision tree to troubleshoot low yields during recombinant citramalyl-CoA lyase purification.

References

Validation & Comparative

Validating (3S)-Citramalyl-CoA's Role in Itaconate Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathway involving (3S)-Citramalyl-CoA in the context of itaconate detoxification, alongside alternative metabolic routes. Experimental data is presented to validate the role of key enzymes, and detailed protocols for relevant assays are provided to support further research in this area.

Introduction

This compound is a key intermediate in the catabolism of itaconate, a metabolite with immunomodulatory functions. The primary pathway for itaconate detoxification involves the conversion of itaconate to itaconyl-CoA, followed by hydration to this compound, which is then cleaved by the mitochondrial enzyme citramalyl-CoA lyase (CLYBL) into acetyl-CoA and pyruvate.[1][2] Dysregulation of this pathway, particularly deficiencies in CLYBL, can lead to the accumulation of upstream metabolites and has been linked to conditions such as vitamin B12 deficiency.[3][4] This guide explores the validation of this pathway and compares it with alternative metabolic fates of related dicarboxylic acids.

Pathway Comparison: this compound Pathway vs. Peroxisomal β-Oxidation

The breakdown of C5-dicarboxylic acids, such as those derived from or related to itaconate, can proceed through distinct pathways. The primary focus here is the citramalyl-CoA pathway, which is compared with the more general pathway of peroxisomal β-oxidation of dicarboxylic acids.

FeatureThis compound Pathway (via Itaconate)Peroxisomal β-Oxidation of Dicarboxylic Acids
Primary Substrate Itaconate (a C5-dicarboxylic acid)Medium to long-chain dicarboxylic acids
Key Intermediate This compoundChain-shortened dicarboxylyl-CoAs
Key Enzymes Succinyl-CoA:itaconate CoA-transferase, Itaconyl-CoA hydratase, Citramalyl-CoA lyase (CLYBL) Dicarboxylyl-CoA synthetase, Acyl-CoA oxidase 1 (ACOX1), D-bifunctional protein (DBP), Peroxisomal thiolases
End Products Acetyl-CoA, PyruvateAcetyl-CoA, Succinyl-CoA (for even-chain), Propionyl-CoA (for odd-chain)
Cellular Location MitochondriaPeroxisomes (initial breakdown), Mitochondria (further oxidation of products)
Physiological Role Detoxification of itaconate, regulation of vitamin B12 metabolismGeneral fatty acid and dicarboxylic acid metabolism

Quantitative Data Summary

The following table summarizes key quantitative data related to the enzymes involved in the this compound pathway.

EnzymeSubstrateKMkcatkcat/KMOrganism/Source
Citramalyl-CoA lyase (CLYBL) This compound0.022 mM->1000-fold higher than synthase activityHuman (recombinant)[4]
CLYBL (promiscuous activity)Malate-0.146 s-1-Human (recombinant)
CLYBL (promiscuous activity)β-methylmalate-0.135 s-1-Human (recombinant)
CLYBL (promiscuous activity)Citramalate-0.08 s-1-Human (recombinant)

Signaling Pathways and Experimental Workflows

This compound Pathway in Itaconate Metabolism

Itaconate_Metabolism Itaconate Itaconate Itaconyl_CoA Itaconyl-CoA Itaconate->Itaconyl_CoA Succinyl-CoA: Itaconate CoA-transferase Citramalyl_CoA This compound Itaconyl_CoA->Citramalyl_CoA Itaconyl-CoA hydratase Acetyl_CoA Acetyl-CoA Citramalyl_CoA->Acetyl_CoA Citramalyl-CoA lyase (CLYBL) Pyruvate Pyruvate Citramalyl_CoA->Pyruvate Citramalyl-CoA lyase (CLYBL)

Caption: Itaconate is converted to this compound, which is then cleaved into Acetyl-CoA and Pyruvate.

Alternative Pathway: Peroxisomal β-Oxidation of Dicarboxylic Acids

Peroxisomal_Beta_Oxidation Dicarboxylic_Acid Dicarboxylic Acid Dicarboxylyl_CoA Dicarboxylyl-CoA Dicarboxylic_Acid->Dicarboxylyl_CoA Dicarboxylyl-CoA synthetase Chain_Shortened_Dicarboxylyl_CoA Chain-Shortened Dicarboxylyl-CoA Dicarboxylyl_CoA->Chain_Shortened_Dicarboxylyl_CoA ACOX1, DBP, Thiolase Acetyl_CoA Acetyl-CoA Chain_Shortened_Dicarboxylyl_CoA->Acetyl_CoA Succinyl_CoA Succinyl-CoA / Propionyl-CoA Chain_Shortened_Dicarboxylyl_CoA->Succinyl_CoA

Caption: Dicarboxylic acids undergo activation and subsequent chain shortening via β-oxidation in peroxisomes.

Experimental Workflow: Citramalyl-CoA Lyase Assay

Lyase_Assay_Workflow cluster_measurement Measurement Citramalyl_CoA This compound Pyruvate Pyruvate Citramalyl_CoA->Pyruvate CLYBL Spectrophotometer Spectrophotometer (Measure Absorbance at 340 nm) Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase (LDH) Pyruvate->Lactate NADH -> NAD+ NADH NADH NAD NAD+ NADH->NAD

Caption: A coupled spectrophotometric assay to measure the activity of Citramalyl-CoA lyase (CLYBL).

Experimental Protocols

Spectrophotometric Assay for this compound Lyase (CLYBL) Activity

This assay measures the activity of CLYBL by coupling the production of pyruvate to the lactate dehydrogenase (LDH) reaction, which results in the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to NADH consumption, is monitored spectrophotometrically.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.5)

  • MgCl2 (5 mM)

  • TCEP (1 mM)

  • NADH (0.2 mM)

  • Lactate dehydrogenase (LDH) (10 units/mL)

  • This compound (substrate, concentrations to be varied, e.g., 0-300 µM)

  • Purified CLYBL enzyme or cell lysate containing CLYBL

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, TCEP, NADH, and LDH in a cuvette.

  • Incubate the mixture for 5 minutes at 37°C to establish a stable baseline.

  • Initiate the reaction by adding the CLYBL enzyme preparation.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of NADH oxidation is proportional to the rate of pyruvate production, and thus to the CLYBL activity.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).

Quantification of this compound by LC-MS/MS

This method allows for the sensitive and specific quantification of this compound and other acyl-CoA species in biological samples.

Materials:

  • Internal standard (e.g., [13C3]-malonyl-CoA or other stable isotope-labeled acyl-CoA)

  • Acetonitrile, Methanol, Water (LC-MS grade)

  • Formic acid

  • Trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA) for extraction

  • Reversed-phase C18 column suitable for LC-MS

  • A tandem mass spectrometer (e.g., triple quadrupole)

Procedure:

  • Sample Extraction:

    • Homogenize tissue or cell pellets in ice-cold 10% TCA or a mixture of acetonitrile/methanol/water.

    • Add the internal standard to the extraction buffer.

    • Centrifuge to pellet proteins and other debris.

    • Collect the supernatant.

  • Solid-Phase Extraction (Optional but Recommended for Cleaner Samples):

    • Condition a reversed-phase SPE cartridge.

    • Load the supernatant.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs.

    • Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Separate the acyl-CoAs using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) on a C18 column.

    • Detect and quantify the analytes using multiple reaction monitoring (MRM) mode on the mass spectrometer. The MRM transitions for this compound and the internal standard should be optimized beforehand.

    • Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Conclusion

The validation of the this compound pathway is crucial for understanding the metabolic fate of itaconate and its implications in health and disease. The enzyme citramalyl-CoA lyase (CLYBL) plays a central role in this pathway, and its activity can be reliably measured using the described spectrophotometric assay. For a comprehensive understanding of cellular metabolism, it is important to consider alternative pathways, such as peroxisomal β-oxidation, which provides another route for the breakdown of dicarboxylic acids. The provided protocols and comparative data serve as a valuable resource for researchers investigating these metabolic pathways and their potential as therapeutic targets.

References

Confirming the Identity of (3S)-Citramalyl-CoA in Cell Extracts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of metabolites is paramount. This guide provides a comparative overview of leading analytical techniques for confirming the identity of (3S)-Citramalyl-CoA in cellular extracts, with a focus on supporting experimental data and detailed protocols.

This compound is a key intermediate in C5-branched dibasic acid metabolism.[1] Its accurate identification and quantification in complex biological matrices are crucial for understanding metabolic fluxes and elucidating pathological conditions. This guide compares the two primary analytical platforms for this purpose: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for identifying this compound depends on the specific requirements of the study, such as sensitivity, specificity, and the need for structural elucidation. Both LC-MS/MS and NMR offer distinct advantages and limitations.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Sensitivity High (nM to sub-nM range)[2]Lower, typically in the µM range
Specificity High, based on retention time and mass-to-charge ratio (m/z) of parent and fragment ions.[3]High, based on unique chemical shifts of atomic nuclei in the molecule.
Structural Information Provides fragmentation patterns that aid in identification, but may not fully elucidate novel structures.Provides detailed structural information, enabling the unambiguous identification of isomers.[4][5]
Quantification Excellent for both relative and absolute quantification using internal standards.Good for quantification, non-destructive, and non-biased in measurement.
Throughput High, suitable for analyzing a large number of samples.Lower, as longer acquisition times are often required.
Sample Requirement Small sample volumes are typically sufficient.Larger sample volumes may be needed for lower concentration metabolites.
Primary Application for this compound Targeted quantification and confirmation of presence in complex mixtures.Unambiguous structural confirmation and identification of isomers.

Experimental Workflows and Protocols

The successful identification of this compound hinges on a meticulously executed experimental workflow, from sample preparation to data analysis.

cluster_extraction Metabolite Extraction cluster_analysis Analytical Phase cluster_confirmation Identity Confirmation cell_pellet Cell Pellet quenching Metabolism Quenching (e.g., cold solvent) cell_pellet->quenching extraction Extraction with Solvent (e.g., Acetonitrile/Methanol/Water) quenching->extraction lc_separation LC Separation (Reversed-Phase or HILIC) extraction->lc_separation LC-MS/MS Path nmr_analysis NMR Analysis (1D and 2D NMR) extraction->nmr_analysis NMR Path ms_detection MS/MS Detection (MRM/HRMS) lc_separation->ms_detection rt_match Retention Time Matching ms_detection->rt_match ms2_match MS/MS Spectral Matching ms_detection->ms2_match nmr_match NMR Spectral Matching nmr_analysis->nmr_match standard Authentic Standard standard->rt_match standard->ms2_match standard->nmr_match

Figure 1. General experimental workflow for confirming this compound identity.
Protocol 1: LC-MS/MS for this compound Identification

This protocol is adapted from methodologies for short-chain acyl-CoA analysis and specific findings on citramalyl-CoA detection.

1. Metabolite Extraction:

  • Harvest cells and immediately quench metabolic activity by washing with an ice-cold quenching solution (e.g., 50% methanol in water at -20°C).

  • Extract metabolites using a solvent mixture such as acetonitrile/methanol/water (2:2:1 v/v/v).

  • Centrifuge to pellet cellular debris and collect the supernatant.

  • Dry the supernatant under a stream of nitrogen or by lyophilization.

2. LC Separation:

  • Reconstitute the dried extract in a solvent compatible with the initial mobile phase.

  • Use a reversed-phase C18 column for chromatographic separation.

  • Employ a gradient elution with mobile phases typically consisting of an aqueous component with a weak acid (e.g., formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).

3. MS/MS Detection:

  • Utilize a tandem mass spectrometer in positive ion mode.

  • For targeted analysis, use Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). The precursor ion for citramalyl-CoA is [M+H]⁺ = 898.1497 m/z. A characteristic product ion resulting from the fragmentation of the CoA moiety can be monitored.

  • For untargeted analysis and confirmation, use high-resolution mass spectrometry (HRMS) to acquire accurate mass MS and MS/MS spectra.

4. Data Analysis and Confirmation:

  • Compare the retention time of the peak in the cell extract to that of an authentic this compound standard.

  • Match the MS/MS fragmentation pattern of the analyte with that of the authentic standard. A high degree of similarity in the fragmentation spectra provides strong evidence for the compound's identity.

Protocol 2: NMR Spectroscopy for Structural Confirmation

NMR is a powerful, non-destructive technique for elucidating the precise chemical structure of metabolites.

1. Sample Preparation:

  • Extract a larger quantity of cellular material to ensure a sufficient concentration of this compound for NMR detection.

  • After extraction and drying, reconstitute the sample in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).

2. NMR Data Acquisition:

  • Acquire one-dimensional (1D) ¹H NMR spectra to obtain an overview of the metabolites present.

  • For unambiguous identification, acquire two-dimensional (2D) NMR spectra, such as ¹H-¹H COSY (Correlation Spectroscopy) and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence). These experiments reveal the connectivity between protons and between protons and their directly attached carbons, providing detailed structural information.

3. Data Analysis and Confirmation:

  • Process the NMR spectra using appropriate software.

  • Compare the chemical shifts and coupling constants of the signals in the sample to those of an authentic this compound standard recorded under identical conditions.

  • The unique set of signals in the 2D spectra serves as a fingerprint for the molecule, allowing for confident identification and differentiation from isomers.

Metabolic Pathway Context

This compound is an intermediate in the C5-branched dibasic acid metabolism pathway. Understanding its position in this pathway is crucial for interpreting experimental results.

citramalate L-Citramalate citramalyl_coa This compound citramalate->citramalyl_coa citramalate CoA-transferase (EC 2.8.3.7) pyruvate Pyruvate citramalyl_coa->pyruvate citramalate-CoA lyase (EC 4.1.3.25) acetoin (R)-Acetoin citramalyl_coa->acetoin ... acetyl_coa Acetyl-CoA pyruvate->acetyl_coa

Figure 2. Simplified metabolic pathway involving this compound.

As shown in Figure 2, L-Citramalate is converted to this compound by the enzyme citramalate CoA-transferase. Subsequently, this compound is cleaved by citramalate-CoA lyase to yield pyruvate and acetyl-CoA, or can be further metabolized towards (R)-Acetoin.

Conclusion

Both LC-MS/MS and NMR spectroscopy are powerful techniques for the identification of this compound in cell extracts. LC-MS/MS offers superior sensitivity and throughput, making it ideal for targeted quantification in large sample sets. NMR, while less sensitive, provides unparalleled structural detail, which is essential for unambiguous identification and the resolution of isomers. For the most rigorous confirmation of this compound's identity, a combination of both techniques is recommended, leveraging the strengths of each platform. The choice of methodology should be guided by the specific research question, sample availability, and the required level of analytical detail.

References

A Comparative Guide to (3S)-Citramalyl-CoA and (3R)-Citramalyl-CoA for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the stereoisomers of citramalyl-CoA, offering insights into their distinct metabolic roles and methodologies for their differentiation. This guide is intended for researchers, scientists, and drug development professionals engaged in metabolic pathway analysis and drug discovery.

The stereoisomers (3S)-Citramalyl-CoA and (3R)-Citramalyl-CoA, while structurally similar, play distinct roles in cellular metabolism. Understanding their unique functions and the methods to differentiate them is crucial for advancing research in metabolic engineering and therapeutic development. This guide provides a comparative overview of these two molecules, supported by experimental data and detailed protocols.

Distinguishing Characteristics and Metabolic Significance

This compound is primarily recognized as an intermediate in the citramalate cycle, a key pathway for the metabolism of itaconate, an immunomodulatory metabolite. In this cycle, this compound is cleaved by (S)-citramalyl-CoA lyase into pyruvate and acetyl-CoA[1][2][3][4]. This pathway is significant in the context of immune response and microbial metabolism.

Conversely, (3R)-Citramalyl-CoA is an intermediate in the 3-hydroxypropionate cycle, an autotrophic carbon dioxide fixation pathway found in some bacteria, such as Chloroflexus aurantiacus. In this pathway, (R)-citramalyl-CoA is cleaved by a stereospecific (R)-citramalyl-CoA lyase to yield pyruvate and acetyl-CoA[5]. The methylaspartate cycle, another pathway for acetate assimilation in some haloarchaea, also involves a citramalyl-CoA intermediate, though the specific stereochemistry can vary.

The stereospecificity of the enzymes involved in their respective pathways is the cornerstone for differentiating between these two isomers.

Data Presentation: A Comparative Analysis of Enzyme Kinetics

The enzymatic differentiation of this compound and (3R)-Citramalyl-CoA is quantifiable through the kinetic parameters of their respective lyases. The following table summarizes the key kinetic data for enzymes acting on each stereoisomer.

EnzymeSubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)Organism
(S)-Citramalyl-CoA lyase (CLYBL)This compound221.67.27 x 104Homo sapiens
(R)-Citramalyl-CoA lyase(3R)-Citramalyl-CoA701.72.4 x 104Chloroflexus aurantiacus

Note: The kinetic parameters for human CLYBL were determined for its citramalyl-CoA lyase activity. The enzyme from Chloroflexus aurantiacus is specific for the (R)-isomer.

Experimental Protocols

Accurate differentiation between this compound and (3R)-Citramalyl-CoA relies on precise experimental methodologies. Below are detailed protocols for enzymatic assays, chiral high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.

Enzymatic Assay for Stereoisomer Differentiation

This method leverages the high stereospecificity of citramalyl-CoA lyases. The assay monitors the cleavage of the specific isomer into pyruvate and acetyl-CoA. The production of pyruvate can be coupled to the lactate dehydrogenase (LDH) reaction, which oxidizes NADH to NAD+, resulting in a decrease in absorbance at 340 nm.

Materials:

  • (S)-Citramalyl-CoA lyase (e.g., from Chloroflexus aurantiacus, which is specific for the (S)-isomer and shows no activity with the (R)-isomer)

  • (R)-Citramalyl-CoA lyase (e.g., from Chloroflexus aurantiacus)

  • Sample containing an unknown mixture of citramalyl-CoA isomers

  • Reaction Buffer: 100 mM Tris-HCl, pH 7.8, 10 mM MgCl2

  • Lactate Dehydrogenase (LDH)

  • NADH

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 800 μL of Reaction Buffer, 100 μL of 2 mM NADH, and 5 units of LDH.

  • Add 50 μL of the citramalyl-CoA sample to the reaction mixture.

  • Initiate the reaction by adding 50 μL of either (S)-Citramalyl-CoA lyase or (R)-Citramalyl-CoA lyase.

  • Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

  • A decrease in absorbance upon addition of (S)-Citramalyl-CoA lyase indicates the presence of this compound.

  • A decrease in absorbance upon addition of (R)-Citramalyl-CoA lyase indicates the presence of (3R)-Citramalyl-CoA.

  • The rate of NADH oxidation is proportional to the concentration of the specific citramalyl-CoA isomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC allows for the physical separation of the two stereoisomers based on their differential interaction with a chiral stationary phase.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H, or a cyclodextrin-based column)

Mobile Phase and Conditions (Example):

  • Normal Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a modifier like trifluoroacetic acid for acidic compounds.

  • Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent like acetonitrile or methanol.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Temperature: Controlled column temperature (e.g., 25°C).

  • Detection: UV absorbance at a wavelength where the CoA moiety absorbs (around 260 nm).

Procedure:

  • Dissolve the citramalyl-CoA sample in a suitable solvent compatible with the mobile phase.

  • Inject the sample onto the equilibrated chiral HPLC column.

  • Elute the isomers with the chosen mobile phase under isocratic or gradient conditions.

  • Monitor the elution profile using the UV detector.

  • The two isomers will have different retention times, allowing for their separation and quantification. Retention times should be confirmed with pure standards of each isomer if available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can distinguish between diastereomers, and with the use of chiral derivatizing agents, can also differentiate enantiomers. For (3S)- and (3R)-Citramalyl-CoA, which are diastereomers, their 1H and 13C NMR spectra will exhibit distinct chemical shifts and coupling constants for the nuclei around the chiral center.

Instrumentation and Sample Preparation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher).

  • Dissolve the purified citramalyl-CoA isomer in a suitable deuterated solvent (e.g., D2O or deuterated buffer).

Procedure:

  • Acquire a standard one-dimensional 1H NMR spectrum. Key differences are expected in the chemical shifts and coupling patterns of the protons on the citramalyl moiety.

  • Acquire a one-dimensional 13C NMR spectrum. The carbon atoms at and near the chiral center will have different chemical shifts for the two isomers.

  • For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

  • The distinct spectral patterns for each isomer serve as a fingerprint for their identification.

Mandatory Visualizations

To further elucidate the distinct metabolic contexts of (3S)- and (3R)-Citramalyl-CoA, the following diagrams illustrate their respective pathways.

Citramalate_Cycle Itaconate Itaconate Itaconyl_CoA Itaconyl-CoA Itaconate->Itaconyl_CoA CoA Transferase S_Citramalyl_CoA This compound Itaconyl_CoA->S_Citramalyl_CoA Itaconyl-CoA Hydratase Pyruvate Pyruvate S_Citramalyl_CoA->Pyruvate (S)-Citramalyl-CoA Lyase Acetyl_CoA Acetyl-CoA S_Citramalyl_CoA->Acetyl_CoA (S)-Citramalyl-CoA Lyase

Caption: The Citramalate Cycle for Itaconate Metabolism.

Hydroxypropionate_Cycle beta_Methylmalyl_CoA β-Methylmalyl-CoA Mesaconyl_CoA Mesaconyl-CoA beta_Methylmalyl_CoA->Mesaconyl_CoA Mesaconyl-CoA Hydratase (reverse) R_Citramalyl_CoA (3R)-Citramalyl-CoA Mesaconyl_CoA->R_Citramalyl_CoA Unknown Enzymes Pyruvate Pyruvate R_Citramalyl_CoA->Pyruvate (R)-Citramalyl-CoA Lyase Acetyl_CoA Acetyl-CoA R_Citramalyl_CoA->Acetyl_CoA (R)-Citramalyl-CoA Lyase

Caption: The 3-Hydroxypropionate Cycle involving (3R)-Citramalyl-CoA.

References

A Comparative Analysis of Citramalyl-CoA Lyase Across Diverse Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the functional properties of citramalyl-CoA lyase (CCL) from different biological sources. This analysis, supported by experimental data, delves into the kinetic parameters, substrate specificity, and metabolic roles of this critical enzyme.

Citramalyl-CoA lyase (EC 4.1.3.25) is a key enzyme that catalyzes the reversible cleavage of (3S)-citramalyl-CoA into acetyl-CoA and pyruvate.[1] This reaction is a crucial step in various metabolic pathways across different domains of life, highlighting the enzyme's adaptability and significance. This guide will focus on a functional comparison of CCL from the bacterium Chloroflexus aurantiacus, the opportunistic pathogen Pseudomonas aeruginosa, and humans (where it is known as Citrate Lyase Beta-Like or CLYBL).

Functional and Kinetic Data Comparison

The functional and kinetic parameters of citramalyl-CoA lyase exhibit notable variations across different organisms, reflecting their distinct metabolic contexts. A summary of these properties is presented in the table below.

PropertyChloroflexus aurantiacus (R-citramalyl-CoA lyase)Pseudomonas aeruginosa (PaCcl)Homo sapiens (CLYBL)
Metabolic Pathway 3-Hydroxypropionate CycleItaconate DegradationItaconate Degradation
Substrate Specificity Highly specific for (R)-citramalyl-CoA(S)-citramalyl-CoA(S)-citramalyl-CoA
Quaternary Structure Homodimer (2 x 34 kDa)[2]Not explicitly statedTrimer[3]
Apparent Km for citramalyl-CoA 70 µM (for R-isomer)[2]Data not available22 µM[4]
kcat 1.7 s-1 (calculated from specific activity)Data not available1.6 s-1
Specificity Constant (kcat/Km) ~2.4 x 104 M-1s-1Data not available7.27 x 104 M-1s-1
Specific Activity 1.52 µmol min-1 mg-1Data not availableData not available
Cofactor Requirement Stimulated by Mn2+ or Mg2+Requires Mg2+Requires Mg2+
Other Activities None reportedNone reportedMalyl-CoA thioesterase activity

Metabolic Pathways and Significance

The metabolic role of citramalyl-CoA lyase is closely tied to the specific needs of the organism. The diagrams below illustrate the distinct pathways in which CCL participates.

3-Hydroxypropionate Cycle in Chloroflexus aurantiacus

In the photoautotrophic bacterium C. aurantiacus, a specific R-citramalyl-CoA lyase functions in the 3-hydroxypropionate cycle, a carbon fixation pathway. This cycle enables the bacterium to convert inorganic carbon into essential building blocks.

G cluster_cycle 3-Hydroxypropionate Cycle Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA carboxylase 3-Hydroxypropionate 3-Hydroxypropionate Malonyl-CoA->3-Hydroxypropionate Propionyl-CoA Propionyl-CoA 3-Hydroxypropionate->Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA carboxylase Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA Malyl-CoA Malyl-CoA Succinyl-CoA->Malyl-CoA Glyoxylate Glyoxylate Malyl-CoA->Glyoxylate beta-Methylmalyl-CoA beta-Methylmalyl-CoA Glyoxylate->beta-Methylmalyl-CoA Mesaconyl-CoA Mesaconyl-CoA beta-Methylmalyl-CoA->Mesaconyl-CoA Citramalyl-CoA Citramalyl-CoA Mesaconyl-CoA->Citramalyl-CoA Citramalyl-CoA->Acetyl-CoA R-Citramalyl-CoA lyase (Ccl) Pyruvate Pyruvate Citramalyl-CoA->Pyruvate R-Citramalyl-CoA lyase (Ccl) Cellular Biosynthesis Cellular Biosynthesis Pyruvate->Cellular Biosynthesis

Caption: The 3-Hydroxypropionate Cycle in C. aurantiacus.

Itaconate Degradation Pathway in Pseudomonas aeruginosa and Humans

In both the pathogenic bacterium P. aeruginosa and in humans, citramalyl-CoA lyase is a key enzyme in the degradation pathway of itaconate, an immunomodulatory metabolite. This pathway allows these organisms to utilize or detoxify itaconate.

G cluster_pathway Itaconate Degradation Pathway Itaconate Itaconate Itaconyl-CoA Itaconyl-CoA Itaconate->Itaconyl-CoA Itaconate-CoA transferase (S)-Citramalyl-CoA (S)-Citramalyl-CoA Itaconyl-CoA->(S)-Citramalyl-CoA Itaconyl-CoA hydratase Pyruvate Pyruvate (S)-Citramalyl-CoA->Pyruvate (S)-Citramalyl-CoA lyase (Ccl/CLYBL) Acetyl-CoA Acetyl-CoA (S)-Citramalyl-CoA->Acetyl-CoA (S)-Citramalyl-CoA lyase (Ccl/CLYBL) TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle G cluster_workflow Experimental Workflow for CCL Characterization Gene Identification Gene Identification Cloning into\nExpression Vector Cloning into Expression Vector Gene Identification->Cloning into\nExpression Vector Heterologous Expression\n(e.g., E. coli) Heterologous Expression (e.g., E. coli) Cloning into\nExpression Vector->Heterologous Expression\n(e.g., E. coli) Cell Lysis Cell Lysis Heterologous Expression\n(e.g., E. coli)->Cell Lysis Protein Purification\n(Affinity Chromatography) Protein Purification (Affinity Chromatography) Cell Lysis->Protein Purification\n(Affinity Chromatography) Purity Assessment\n(SDS-PAGE) Purity Assessment (SDS-PAGE) Protein Purification\n(Affinity Chromatography)->Purity Assessment\n(SDS-PAGE) Enzyme Assay Enzyme Assay Purity Assessment\n(SDS-PAGE)->Enzyme Assay Kinetic Analysis\n(Km, kcat, Vmax) Kinetic Analysis (Km, kcat, Vmax) Enzyme Assay->Kinetic Analysis\n(Km, kcat, Vmax) Substrate Specificity\nDetermination Substrate Specificity Determination Enzyme Assay->Substrate Specificity\nDetermination

References

(3S)-Citramalyl-CoA: A Comparative Analysis of its Role in Metabolic Flux

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (3S)-Citramalyl-CoA's performance in metabolic pathways relative to other key acyl-CoA molecules. The information presented is supported by experimental data from referenced studies, offering insights into the intricate network of cellular metabolism.

Introduction to this compound and Acyl-CoA Metabolism

Acyl-coenzyme A (acyl-CoA) molecules are central intermediates in a multitude of metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid metabolism, and amino acid metabolism. They are thioester derivatives of coenzyme A, and the reactivity of the thioester bond makes them key players in the transfer of acyl groups. The specific acyl group attached to CoA determines the molecule's role and the metabolic pathway it participates in.

This compound is a specialized acyl-CoA molecule that serves as a crucial intermediate in alternative carbon assimilation pathways, most notably the ethylmalonyl-CoA pathway found in some bacteria. Understanding its metabolic flux in comparison to more ubiquitous acyl-CoA molecules like acetyl-CoA and succinyl-CoA is vital for fields such as metabolic engineering and the development of novel therapeutics targeting microbial metabolism.

Comparative Analysis of Metabolic Flux

Metabolic flux analysis, particularly using stable isotope labeling with ¹³C, allows for the quantification of the rate of turnover of metabolites through a metabolic pathway at steady state. While direct comparative studies measuring the flux of this compound against other acyl-CoAs under identical conditions are scarce, we can draw comparisons from studies that have quantified fluxes in relevant pathways in different organisms.

The following tables summarize quantitative data on the metabolic flux of pathways involving this compound and other prominent acyl-CoA molecules. It is important to note that these are indirect comparisons, as the data are derived from different studies on different organisms and under varying experimental conditions.

Table 1: Metabolic Flux through the Ethylmalonyl-CoA Pathway (Involving this compound) in Methylobacterium extorquens AM1
ReactionFlux (mmol/gCDW/h)Reference OrganismCarbon Source
Malyl-CoA cleavage to Acetyl-CoA + Glyoxylate1.83 ± 0.12Methylobacterium extorquens AM1Methanol

This table presents the flux through a key reaction of the ethylmalonyl-CoA pathway, which directly involves the turnover of a malyl-CoA pool that includes this compound.

Table 2: Metabolic Flux of Key Acyl-CoA Molecules in Central Carbon Metabolism of Escherichia coli
Acyl-CoA MoleculeProducing/Consuming PathwayFlux (relative to glucose uptake rate of 100)Reference OrganismCarbon Source
Acetyl-CoAPyruvate Dehydrogenase60.3 ± 2.1Escherichia coliGlucose
Succinyl-CoATCA Cycle45.8 ± 1.8Escherichia coliGlucose

This table provides context by showing the significantly higher flux values for central acyl-CoA molecules like Acetyl-CoA and Succinyl-CoA in a well-studied model organism.

Signaling Pathways and Metabolic Interconnections

The metabolic pathways involving these acyl-CoA molecules are intricately connected. The ethylmalonyl-CoA pathway, where this compound is an intermediate, serves as a carbon assimilation route, converting acetyl-CoA to other central metabolites. This pathway effectively bypasses the traditional glyoxylate shunt in some organisms.

Below are diagrams illustrating the ethylmalonyl-CoA pathway and its connection to the central carbon metabolism.

Ethylmalonyl_CoA_Pathway acetyl_coa1 2 Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa1->acetoacetyl_coa hydroxybutyryl_coa (R)-3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa ethylmalonyl_coa (S)-Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa + CO2 methylsuccinyl_coa (2S)-Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa mesaconyl_coa Mesaconyl-CoA methylsuccinyl_coa->mesaconyl_coa citramalyl_coa This compound mesaconyl_coa->citramalyl_coa glyoxylate Glyoxylate mesaconyl_coa->glyoxylate pyruvate Pyruvate citramalyl_coa->pyruvate acetyl_coa2 Acetyl-CoA pyruvate->acetyl_coa2 malyl_coa (S)-Malyl-CoA glyoxylate->malyl_coa + Acetyl-CoA malyl_coa->acetyl_coa2

Ethylmalonyl-CoA Pathway for Carbon Assimilation.

Central_Metabolism_Integration cluster_emc Ethylmalonyl-CoA Pathway cluster_tca TCA Cycle acetyl_coa_in Acetyl-CoA citramalyl_coa This compound acetyl_coa_in->citramalyl_coa pyruvate Pyruvate citramalyl_coa->pyruvate glyoxylate Glyoxylate citramalyl_coa->glyoxylate acetyl_coa_tca Acetyl-CoA pyruvate->acetyl_coa_tca malate Malate glyoxylate->malate Malate Synthase citrate Citrate acetyl_coa_tca->citrate isocitrate Isocitrate citrate->isocitrate alpha_kg α-Ketoglutarate isocitrate->alpha_kg succinyl_coa Succinyl-CoA alpha_kg->succinyl_coa succinate Succinate succinyl_coa->succinate fumarate Fumarate succinate->fumarate fumarate->malate oxaloacetate Oxaloacetate malate->oxaloacetate oxaloacetate->citrate

Integration of the Ethylmalonyl-CoA Pathway with the TCA Cycle.

Experimental Protocols

The quantitative data presented in this guide were obtained using ¹³C-based metabolic flux analysis (¹³C-MFA). Below is a generalized methodology for such experiments.

Key Experiment: ¹³C-Based Metabolic Flux Analysis (¹³C-MFA)

Objective: To quantify the in vivo fluxes through central metabolic pathways.

Methodology:

  • Cell Culture and Isotope Labeling:

    • Bacterial strains (e.g., Methylobacterium extorquens AM1 or Escherichia coli) are cultured in a chemically defined minimal medium under controlled conditions (e.g., chemostat culture to ensure a metabolic steady state).

    • A ¹³C-labeled substrate (e.g., [¹³C]methanol or [¹³C]glucose) is introduced into the medium as the primary carbon source. The labeling pattern of the substrate (e.g., uniformly labeled or specifically labeled at certain carbon positions) is chosen to maximize the information obtained about the fluxes of interest.

    • The culture is allowed to reach both a metabolic and isotopic steady state, which is typically verified by monitoring cell density and the isotopic enrichment of key metabolites over time.

  • Sample Collection and Preparation:

    • A known volume of the cell culture is rapidly harvested.

    • Metabolism is quenched immediately to prevent further enzymatic activity. This is often achieved by rapid filtration and immersion in a cold solvent like methanol or a methanol-water mixture.

    • Intracellular metabolites, including amino acids and acyl-CoAs, are extracted from the cells. For acyl-CoA analysis, specific extraction protocols using solvents like acetonitrile and ammonium acetate are employed.

  • Analytical Measurement:

    • The isotopic labeling patterns of proteinogenic amino acids are determined using Gas Chromatography-Mass Spectrometry (GC-MS) after hydrolysis of the cellular protein and derivatization of the amino acids.

    • The concentrations and isotopic labeling of acyl-CoA molecules can be measured using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides high sensitivity and specificity for the analysis of these low-abundance molecules.

  • Computational Flux Analysis:

    • A stoichiometric model of the organism's central metabolism is constructed, including all relevant biochemical reactions.

    • The measured isotopic labeling data is used as an input for a computational model that simulates the flow of ¹³C through the metabolic network.

    • An optimization algorithm is used to find the set of metabolic fluxes that best explains the experimentally measured labeling patterns. This typically involves minimizing the difference between the measured and simulated labeling data.

    • Statistical analysis is performed to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes.

The following diagram illustrates a typical workflow for a ¹³C-MFA experiment.

MFA_Workflow culture 1. Cell Culture with ¹³C-labeled Substrate sampling 2. Rapid Sampling and Metabolism Quenching culture->sampling extraction 3. Metabolite Extraction sampling->extraction analysis 4. Isotopic Labeling Analysis (GC-MS, LC-MS/MS) extraction->analysis computation 6. Computational Flux Calculation analysis->computation modeling 5. Stoichiometric Modeling modeling->computation results 7. Flux Map and Statistical Analysis computation->results

Experimental Workflow for ¹³C-Metabolic Flux Analysis.

Conclusion

This compound plays a specialized but significant role in the carbon metabolism of certain microorganisms. While its metabolic flux is considerably lower than that of central acyl-CoA molecules like acetyl-CoA and succinyl-CoA in organisms like E. coli, it is a critical component of alternative carbon assimilation pathways. The quantitative data, though indirectly compared, highlight the diverse strategies employed by different organisms for central carbon metabolism. The methodologies outlined provide a framework for future studies aimed at directly comparing the metabolic flux of this compound with other acyl-CoAs under controlled conditions, which will be invaluable for advancing our understanding of microbial metabolism and for the development of novel biotechnological applications.

Validating Enzyme Specificity for (3S)-Citramalyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise metabolic channeling of (3S)-Citramalyl-CoA is critical in various biological pathways, including the citramalate cycle and itaconate metabolism. The enzymes responsible for the synthesis and degradation of this key intermediate must exhibit high specificity to prevent off-target reactions and ensure metabolic efficiency. This guide provides a comparative analysis of the specificity of enzymes acting on this compound, supported by experimental data and detailed protocols to aid in the validation of enzyme function.

Enzyme Specificity: A Quantitative Comparison

The specificity of an enzyme for its substrate is quantitatively described by the specificity constant (kcat/Km). A higher specificity constant indicates a more efficient catalytic conversion of the substrate. Below is a comparison of the kinetic parameters for key enzymes interacting with this compound and its structural analogs.

Human Mitochondrial Citramalyl-CoA Lyase (CLYBL)

Human CLYBL is a promiscuous enzyme demonstrating multiple catalytic activities. While its primary role is the cleavage of this compound, it also exhibits synthase and thioesterase activities with other substrates. The following table summarizes its kinetic parameters for these varied reactions.

ActivitySubstrate(s)Km (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Citramalyl-CoA Lyase This compound22[1]1.6[1]7.27 x 10⁴[1]
Malyl-CoA Thioesterase Malyl-CoANot specifiedNot specified8.55 x 10⁵[1]
Malate Synthase Glyoxylate, Acetyl-CoA3600 (Glyoxylate), 57.3 (Acetyl-CoA)0.12Not specified
β-Methylmalate Synthase Glyoxylate, Propionyl-CoA1200 (Glyoxylate), 28.7 (Propionyl-CoA)0.09Not specified
Citramalate Synthase Pyruvate, Acetyl-CoANot specified, 25 (Acetyl-CoA)0.08Not specified

Note: The catalytic efficiency of the malyl-CoA thioesterase activity is reported to be 12-fold greater than the citramalyl-CoA lyase activity.[1]

Citramalate Synthase

Citramalate synthase catalyzes the condensation of acetyl-CoA and an α-keto acid to form citramalate. While highly specific for pyruvate, its promiscuity with other α-keto acids is a key area of investigation. The table below presents kinetic data for citramalate synthase from different organisms.

OrganismSubstrate(s)Km (µM)kcat (s⁻¹)
Methanococcus jannaschii (wild-type)Acetyl-CoA1501.6
Pyruvate701.6
Methanococcus jannaschii (evolved variant CimA3.7)Acetyl-CoA504.5
Pyruvate3404.5
Apple (Malus domestica)Acetyl-CoA27.2 ± 3.40.35 ± 0.01
Pyruvate38.6 ± 7.90.35 ± 0.01
α-ketobutyrate137.8 ± 31.50.05 ± 0.003
Glyoxylate114.7 ± 11.20.02 ± 0.0004

Experimental Protocols

Accurate determination of enzyme kinetics is fundamental to validating specificity. The following are detailed methodologies for assaying the key enzymes that metabolize this compound.

Assay for Citramalyl-CoA Lyase Activity

This protocol describes a continuous, enzyme-coupled spectrophotometric assay. The production of pyruvate from the cleavage of this compound is coupled to the oxidation of NADH by lactate dehydrogenase (LDH). The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.5)

  • MgCl₂ (10 mM)

  • NADH (0.2 mM)

  • Lactate Dehydrogenase (LDH) (10 units/mL)

  • This compound (substrate, concentrations to be varied)

  • Purified Citramalyl-CoA lyase enzyme

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, NADH, and LDH in a cuvette.

  • Add the purified citramalyl-CoA lyase to the reaction mixture and incubate for 2 minutes at the desired temperature (e.g., 37°C) to establish a baseline.

  • Initiate the reaction by adding varying concentrations of this compound.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • Determine Km and kcat by fitting the initial velocity data to the Michaelis-Menten equation.

Assay for Citramalate Synthase Activity

This protocol utilizes the Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) to quantify the release of Coenzyme A (CoA-SH) during the condensation reaction. The reaction of DTNB with the free thiol group of CoA-SH produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.

Materials:

  • TES buffer (0.1 M, pH 7.5)

  • MgCl₂ (5 mM)

  • Acetyl-CoA (concentrations to be varied)

  • Pyruvate (or other α-keto acids, concentrations to be varied)

  • DTNB (1 mM in 0.1 M Tris-HCl, pH 8.0)

  • Purified Citramalate Synthase enzyme

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Prepare a reaction mixture in a microplate well or cuvette containing TES buffer, MgCl₂, and the purified citramalate synthase enzyme.

  • Add acetyl-CoA and pyruvate (or the alternative α-keto acid substrate) to initiate the reaction.

  • Incubate the reaction at the desired temperature (e.g., 37°C) for a set period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the DTNB solution.

  • Measure the absorbance at 412 nm.

  • Calculate the concentration of CoA-SH produced using a standard curve or the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

  • Determine the kinetic parameters by measuring the initial reaction rates at varying substrate concentrations.

Visualizing Experimental Workflows and Pathways

Diagrams are essential tools for conceptualizing complex biological processes and experimental designs. The following diagrams, generated using the DOT language, illustrate key aspects of validating enzyme specificity for this compound.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis enzyme Purified Enzyme (e.g., CLYBL) reaction_setup Reaction Setup (Buffer, Cofactors) enzyme->reaction_setup substrate Substrate Synthesis (this compound & Alternatives) substrate->reaction_setup kinetic_measurement Kinetic Measurement (Spectrophotometry) reaction_setup->kinetic_measurement data_processing Initial Velocity Calculation kinetic_measurement->data_processing parameter_determination Michaelis-Menten Kinetics (Km, Vmax) data_processing->parameter_determination specificity_calculation Specificity Constant (kcat/Km) parameter_determination->specificity_calculation

Caption: Workflow for determining enzyme kinetic parameters.

signaling_pathway acetyl_coa Acetyl-CoA citramalate_synthase Citramalate Synthase acetyl_coa->citramalate_synthase clybl Citramalyl-CoA Lyase (CLYBL) acetyl_coa->clybl Malate Synthase Activity pyruvate Pyruvate pyruvate->citramalate_synthase citramalyl_coa This compound citramalate_synthase->citramalyl_coa citramalyl_coa->clybl products Acetyl-CoA + Pyruvate clybl->products malate Malate clybl->malate glyoxylate Glyoxylate glyoxylate->clybl Malate Synthase Activity

Caption: Metabolic context of this compound and associated enzymes.

References

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the metabolic crossroads of C5 dicarboxylates, offering researchers, scientists, and drug development professionals a comprehensive comparison of (3S)-Citramalyl-CoA and related metabolites. This guide synthesizes current experimental data to illuminate their distinct roles in cellular metabolism and pathology.

This compound is a key intermediate in the metabolism of itaconate, a C5-dicarboxylic acid with immunomodulatory functions. Its metabolic fate is intricately linked to central carbon metabolism, intersecting with the tricarboxylic acid (TCA) cycle and vitamin B12-dependent pathways. Understanding the comparative metabolic effects of this compound and its related metabolites, such as acetyl-CoA, itaconyl-CoA, and malyl-CoA, is crucial for elucidating their physiological and pathological significance.

I. Metabolic Pathways and Key Enzymatic Reactions

This compound is primarily generated from itaconyl-CoA via the action of itaconyl-CoA hydratase. Subsequently, the mitochondrial enzyme citramalyl-CoA lyase (CLYBL) cleaves this compound into two fundamental metabolic building blocks: acetyl-CoA and pyruvate[1][2]. Acetyl-CoA directly enters the TCA cycle by condensing with oxaloacetate, while pyruvate can be converted to acetyl-CoA or oxaloacetate, further fueling the cycle.

In contrast, acetyl-CoA is a central hub of metabolism, derived from glycolysis, fatty acid oxidation, and amino acid catabolism. It serves as the primary fuel for the TCA cycle and a precursor for biosynthesis of fatty acids and steroids.

Itaconyl-CoA, the precursor to this compound, and a structurally related metabolite, malyl-CoA, have been shown to be potent inhibitors of the vitamin B12-dependent enzyme methylmalonyl-CoA mutase (MCM)[3][4]. This inhibition is a key pathological consequence of the accumulation of these metabolites, particularly in the context of CLYBL deficiency.

Metabolic_Pathway Itaconate Itaconate Itaconyl_CoA Itaconyl_CoA Itaconate->Itaconyl_CoA Itaconyl-CoA synthetase Citramalyl_CoA This compound Itaconyl_CoA->Citramalyl_CoA Itaconyl-CoA hydratase MCM Methylmalonyl-CoA Mutase Itaconyl_CoA->MCM Inhibition Acetyl_CoA Acetyl_CoA Citramalyl_CoA->Acetyl_CoA CLYBL Pyruvate Pyruvate Citramalyl_CoA->Pyruvate CLYBL TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Pyruvate->Acetyl_CoA Pyruvate->TCA_Cycle Propionyl_CoA Propionyl_CoA Methylmalonyl_CoA Methylmalonyl_CoA Propionyl_CoA->Methylmalonyl_CoA Succinyl_CoA Succinyl_CoA Methylmalonyl_CoA->Succinyl_CoA MCM Succinyl_CoA->TCA_Cycle Malyl_CoA Malyl_CoA Malyl_CoA->MCM Inhibition

Figure 1: Metabolic pathways of this compound and related metabolites.

II. Comparative Quantitative Data

The metabolic impact of these CoA esters can be quantitatively assessed through enzyme kinetics and metabolite concentration analysis. The data presented below is compiled from various studies and provides a basis for comparing their biochemical properties.

Table 1: Kinetic Parameters of Human Citramalyl-CoA Lyase (CLYBL)
SubstrateKM (µM)kcat (s-1)Catalytic Efficiency (kcat/KM) (M-1s-1)
This compound23[5]14.16.13 x 105
Acetyl-CoA (for malate synthase activity)57.30.1462.55 x 103
Propionyl-CoA (for β-methylmalate synthase activity)28.70.1354.70 x 103
Table 2: Inhibition of Methylmalonyl-CoA Mutase (MCM)
InhibitorType of InhibitionIC50 (µM)
Itaconyl-CoASuicide Inactivation~25
Malyl-CoADose-dependent<10

Note: IC50 values are estimated from published dose-response curves.

Table 3: Metabolite Accumulation in CLYBL Knockout Cells
MetaboliteFold Change (KO vs. WT)
Citramalyl-CoASignificantly Increased
Malyl-CoASignificantly Increased
Methylmalonic AcidIncreased

III. Experimental Protocols

Quantification of Acyl-CoAs by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of short-chain acyl-CoAs, including this compound and acetyl-CoA, in biological samples.

a. Sample Preparation:

  • Harvest cells or tissues and immediately quench metabolism by flash-freezing in liquid nitrogen.

  • Extract metabolites using a cold extraction solution (e.g., 80% methanol or a solution containing 5-sulfosalicylic acid).

  • Centrifuge the extract to pellet proteins and cellular debris.

  • Collect the supernatant for analysis. For complex samples, solid-phase extraction (SPE) may be used for cleanup and enrichment of acyl-CoAs.

b. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution program. The mobile phases typically consist of an aqueous solution with an ion-pairing agent (e.g., ammonium formate or triethylamine) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

    • The precursor ion ([M+H]+) for each acyl-CoA is selected in the first quadrupole (Q1).

    • The precursor ion is fragmented in the second quadrupole (q2).

    • A specific product ion is selected in the third quadrupole (Q3) for quantification. A common neutral loss of 507 Da (the adenosine 3'-phosphate 5'-diphosphate portion of CoA) is often monitored.

c. Data Analysis:

  • Quantify the peak area for each acyl-CoA.

  • Normalize the peak area to an internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not naturally abundant in the sample).

  • Generate a standard curve using known concentrations of each acyl-CoA to determine the absolute concentration in the sample.

LC_MS_Workflow Sample Biological Sample Extraction Metabolite Extraction (e.g., 80% Methanol) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Centrifugation->Supernatant LC Liquid Chromatography (C18 column) Supernatant->LC MS Tandem Mass Spectrometry (MRM mode) LC->MS Data_Analysis Data Analysis MS->Data_Analysis

Figure 2: General workflow for acyl-CoA quantification by LC-MS/MS.
Citramalyl-CoA Lyase (CLYBL) Activity Assay

This spectrophotometric assay measures the activity of CLYBL by coupling the production of one of its products, pyruvate, to the oxidation of NADH by lactate dehydrogenase (LDH).

a. Reagents:

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5, containing MgCl2.

  • This compound (substrate)

  • Lactate Dehydrogenase (LDH) (coupling enzyme)

  • NADH

  • Purified CLYBL enzyme or cell/tissue lysate

b. Procedure:

  • In a 96-well plate or cuvette, prepare a reaction mixture containing the assay buffer, NADH, and LDH.

  • Add the purified CLYBL enzyme or cell/tissue lysate to the reaction mixture and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding this compound.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.

c. Calculation of Enzyme Activity:

  • Determine the rate of NADH oxidation from the linear portion of the absorbance versus time plot.

  • Use the molar extinction coefficient of NADH (6220 M-1cm-1 at 340 nm) to calculate the rate of pyruvate formation, which is equivalent to the CLYBL activity.

  • Express the activity in units (µmol of product formed per minute) per milligram of protein.

Enzyme_Assay cluster_0 CLYBL Reaction cluster_1 Coupling Reaction Citramalyl_CoA This compound Pyruvate Pyruvate Citramalyl_CoA->Pyruvate Acetyl_CoA Acetyl_CoA Citramalyl_CoA->Acetyl_CoA CLYBL CLYBL Lactate Lactate Pyruvate->Lactate NADH NADH NAD NAD NADH->NAD Spectrophotometer Monitor A340 nm NAD->Spectrophotometer Decrease in absorbance LDH LDH

Figure 3: Principle of the coupled spectrophotometric assay for CLYBL activity.

IV. Discussion and Conclusion

The metabolic effects of this compound are primarily dictated by its cleavage into acetyl-CoA and pyruvate, thereby feeding into central carbon metabolism. In this context, its impact can be viewed as a combined input of these two key metabolites. However, the accumulation of its precursors, itaconyl-CoA and the related metabolite malyl-CoA, can have significant inhibitory effects on other metabolic pathways, most notably the vitamin B12-dependent methylmalonyl-CoA mutase.

The provided data and protocols offer a foundation for researchers to quantitatively compare the metabolic roles of this compound and its related metabolites. Further studies employing metabolic flux analysis with stable isotope tracers are warranted to provide a more dynamic and comprehensive understanding of the metabolic partitioning of these important CoA esters in health and disease.

References

Quantitative Comparison of (3S)-Citramalyl-CoA Levels in Different Cellular Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a quantitative comparison of (3S)-Citramalyl-CoA levels under various experimental conditions, targeting researchers, scientists, and drug development professionals. The data presented herein is supported by detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding of the metabolic context and analytical methodologies.

Data Summary

The following table summarizes the quantitative levels of this compound observed in different cell types and conditions. The primary analytical method employed for quantification is Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).

Cell TypeConditionThis compound Concentration (µM)Fold Change vs. ControlReference
3T3-L1 AdipocytesControlNot Detected-[1]
3T3-L1 AdipocytesCLYBL Knockout (KO)~ 0.210-fold increase[1]
Murine Brown AdipocytesControlNot Detected-[2]
Murine Brown AdipocytesCLYBL Knockout (KO)Accumulated (Specific concentration not provided)-[2]
Murine Brown AdipocytesControl + 2 mM ItaconateAccumulated (Relative abundance increased)-[2]

Metabolic Pathway of Itaconate Catabolism

This compound is a key intermediate in the mitochondrial catabolism of itaconate, an immunomodulatory metabolite. The pathway begins with the activation of itaconate to itaconyl-CoA. Subsequently, itaconyl-CoA is hydrated to form this compound. The enzyme citramalyl-CoA lyase (CLYBL) then cleaves this compound into acetyl-CoA and pyruvate, which can then enter central carbon metabolism. The disruption of this pathway, for instance through the knockout of the CLYBL gene, leads to the accumulation of this compound.

Itaconate_Catabolism Itaconate Itaconate Itaconyl_CoA Itaconyl-CoA Itaconate->Itaconyl_CoA CoA Activation Citramalyl_CoA This compound Itaconyl_CoA->Citramalyl_CoA Hydration Acetyl_CoA Acetyl-CoA Citramalyl_CoA->Acetyl_CoA CLYBL Pyruvate Pyruvate Citramalyl_CoA->Pyruvate CLYBL TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Itaconate Catabolism Pathway

Experimental Protocols

The quantification of this compound is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS)-based methods, which offer high sensitivity and specificity. Below is a synthesized protocol based on methodologies described in the referenced literature for the analysis of short-chain acyl-CoAs.

Sample Preparation (Metabolite Extraction)
  • Cell Harvesting and Quenching: Aspirate the culture medium from adherent cells. Immediately add ice-cold 10% (w/v) trichloroacetic acid (TCA) to the cells to quench metabolic activity and precipitate proteins.

  • Cell Lysis and Collection: Scrape the cells in the TCA solution and transfer the lysate to a microcentrifuge tube.

  • Protein Removal: Centrifuge the cell lysate at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs and other small molecule metabolites.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis
  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reverse-phase column (e.g., Phenomenex Kinetex 2.6 µm, 150 mm × 2.1 mm) is commonly used for the separation of acyl-CoAs.

    • Mobile Phase A: An aqueous solution with an ion-pairing agent and/or acid, for example, 5 mM ammonium acetate or 0.1% formic acid in water.

    • Mobile Phase B: An organic solvent such as acetonitrile with or without an acid.

    • Gradient: A gradient elution is employed, starting with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic acyl-CoAs.

    • Column Temperature: The column is typically maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-Exactive or Orbitrap instrument, is used for accurate mass measurements.

    • Ionization Mode: Positive electrospray ionization (ESI+) is generally used for the detection of acyl-CoAs as they are efficiently ionized under these conditions.

    • Data Acquisition: Data is acquired in full scan mode to detect the precursor ions of the analytes with high mass accuracy. The calculated m/z for the [M+H]⁺ ion of citramalyl-CoA is 898.1497.

    • Fragmentation (MS/MS): For confirmation, tandem mass spectrometry (MS/MS) is performed on the precursor ion of this compound to obtain a characteristic fragmentation pattern. A common neutral loss for acyl-CoAs is the 3'-phospho-ADP moiety (507.0031 Da).

Data Analysis and Quantification
  • Peak Integration: The chromatographic peak corresponding to this compound is identified based on its accurate mass and retention time, and the peak area is integrated.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to a standard curve generated from authentic standards of known concentrations. The data is typically normalized to the total protein content of the original cell lysate.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Cell_Culture Cell Culture Quenching Metabolic Quenching (ice-cold TCA) Cell_Culture->Quenching Extraction Protein Precipitation & Centrifugation Quenching->Extraction Supernatant Collect Supernatant Extraction->Supernatant Injection Sample Injection Supernatant->Injection LC_Separation LC Separation (C18 Column) Injection->LC_Separation MS_Detection HRMS Detection (Positive ESI) LC_Separation->MS_Detection MSMS MS/MS Fragmentation MS_Detection->MSMS Peak_Integration Peak Integration MSMS->Peak_Integration Quantification Quantification (Standard Curve) Peak_Integration->Quantification Normalization Normalization (to Protein Content) Quantification->Normalization

LC-HRMS Workflow for this compound

References

Safety Operating Guide

Prudent Disposal Procedures for (3S)-Citramalyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Protocols

Prior to handling (3S)-Citramalyl-CoA, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE) and working in a well-ventilated area.

Personal Protective Equipment (PPE) Summary

Protective EquipmentSpecifications
Eye Protection Chemical safety goggles or glasses conforming to OSHA 29 CFR 1910.133 or European Standard EN166.
Hand Protection Chemically resistant, impervious gloves.[2]
Skin and Body Protection Laboratory coat and appropriate protective clothing to prevent skin exposure.
Respiratory Protection If working with a powder form that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter.

Experimental Workflow for Safe Handling and Disposal

The following diagram outlines the recommended workflow for the safe handling and subsequent disposal of this compound.

cluster_prep Preparation & Handling cluster_exp Experimental Use cluster_disposal Disposal Pathway A Review available safety information (e.g., for related compounds) B Don appropriate PPE: - Safety Goggles - Lab Coat - Gloves A->B C Work in a well-ventilated area (e.g., fume hood if aerosolizing) B->C D Use the minimum quantity of this compound required C->D E Avoid generation of dusts or aerosols D->E F Is the waste contaminated with other hazardous materials? E->F Post-Experiment G Dispose of as hazardous waste following institutional guidelines F->G Yes H Can the waste be chemically degraded or neutralized? F->H No I Follow established laboratory protocols for chemical degradation H->I Yes J Dispose of as non-hazardous chemical waste according to institutional and local regulations H->J No I->J

Caption: Workflow for the safe handling and disposal of this compound.

Step-by-Step Disposal Procedures

Given the absence of specific disposal instructions for this compound, the primary determinant for the disposal route is whether it has been mixed with other hazardous substances.

Step 1: Assess Contamination

  • Contaminated Waste: If the this compound waste, including any solutions or contaminated labware (e.g., pipette tips, tubes), is mixed with any substance classified as hazardous (e.g., toxic, flammable, corrosive, or reactive), it must be treated as hazardous waste.

  • Uncontaminated Waste: If the this compound has not been mixed with any hazardous materials, it can likely be treated as non-hazardous chemical waste.

Step 2: Segregate Waste

  • Properly segregate waste streams. Do not mix this compound waste with other incompatible waste materials.

  • Use clearly labeled, sealed containers for waste collection.

Step 3: Disposal of Contaminated Waste

  • Containerize: Place the contaminated waste into a designated, leak-proof, and properly labeled hazardous waste container.

  • Labeling: The label should clearly indicate the contents of the container, including this compound and any other hazardous components.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Step 4: Disposal of Uncontaminated Waste

While this compound is not expected to be highly toxic, it is prudent to avoid disposing of it down the drain.

  • Containerize: Collect the uncontaminated waste in a designated, sealed, and labeled container.

  • Labeling: Label the container as "Non-hazardous chemical waste" and list the contents.

  • Consult Institutional Policies: Follow your institution's specific procedures for the disposal of non-hazardous chemical waste. This may involve collection by EHS or disposal in a specific solid waste stream.

Accidental Release Measures

In the event of a spill:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Ensure adequate ventilation.

  • Contain: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a suitable container for disposal. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Clean: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department as required by your institution's policies.

Disclaimer: This information is provided as a guide and is not a substitute for a formal safety assessment and adherence to all applicable institutional, local, and national regulations. Always consult with your institution's Environmental Health and Safety department for specific guidance on chemical waste disposal.

References

Personal protective equipment for handling (3S)-Citramalyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

When handling (3S)-Citramalyl-CoA, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemStandardPurpose
Hand Protection Disposable nitrile glovesASTM D6319Protects against incidental skin contact. Double gloving is recommended for extended procedures.
Body Protection Laboratory coatNFPA 2112Shields skin and personal clothing from potential splashes.[1][2]
Eye Protection Safety glasses with side shields or safety gogglesANSI Z87.1Protects eyes from splashes and airborne particles.[1][3]
Face Protection Face shield (in addition to safety glasses/goggles)ANSI Z87.1Recommended when there is a significant risk of splashing.[3]
Respiratory Protection Not generally required-Use in a well-ventilated area. If aerosols may be generated, a risk assessment should be performed to determine if a respirator is necessary.
Foot Protection Closed-toe shoesASTM F2413Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound, from receipt to disposal, is critical for maintaining a safe laboratory environment.

cluster_receiving Receiving and Storage cluster_preparation Preparation and Use cluster_cleanup Cleanup and Disposal receiving Receive Package inspect Inspect for Damage receiving->inspect storage Store as per Certificate of Analysis (Typically ≤ -20°C) inspect->storage ppe Don Appropriate PPE storage->ppe weighing Weigh Compound in a Ventilated Area ppe->weighing dissolving Dissolve in Appropriate Buffer weighing->dissolving experiment Perform Experiment dissolving->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate dispose_liquid Dispose of Aqueous Waste in Accordance with Local Regulations decontaminate->dispose_liquid dispose_solid Dispose of Contaminated Solids as Hazardous Waste dispose_liquid->dispose_solid remove_ppe Remove and Dispose of PPE dispose_solid->remove_ppe

Figure 1. Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Aqueous Waste: For small quantities of aqueous solutions containing this compound, disposal down the drain with copious amounts of water may be permissible, provided the concentration is low and local regulations allow. However, it is best practice to treat it as chemical waste.

  • Solid Waste: Unused this compound powder and any materials grossly contaminated with the compound (e.g., weigh boats, pipette tips) should be disposed of as hazardous chemical waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste container.

Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidance on waste disposal procedures.

Recommended Personal Protective Equipment Diagram

The following diagram illustrates the essential PPE for handling this compound.

cluster_ppe Recommended PPE safety_glasses Safety Glasses lab_coat Lab Coat gloves Nitrile Gloves closed_shoes Closed-Toe Shoes researcher Researcher researcher->safety_glasses researcher->lab_coat researcher->gloves researcher->closed_shoes

References

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